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  • Product: (1-Aminocyclopent-3-EN-1-YL)methanol
  • CAS: 76910-11-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-Aminocyclopent-3-en-1-yl)methanol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of the novel chemical entity, (1-Aminocyclopent-3-en-1-yl)methanol. Addressed to researchers, scientists, and professionals in drug development, this document synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the novel chemical entity, (1-Aminocyclopent-3-en-1-yl)methanol. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical insights into the molecule's structure, potential synthesis, reactivity, and prospective applications in medicinal chemistry. Given the limited direct experimental data on this specific molecule, this guide extrapolates from well-established knowledge of its constituent functional groups and analogous structures.

Molecular Structure and Chemical Properties

(1-Aminocyclopent-3-en-1-yl)methanol, with the chemical formula C₆H₁₁NO and a molecular weight of 113.16 g/mol , is a unique bifunctional molecule incorporating a primary amine and a primary alcohol on a cyclopentene scaffold[1]. The presence of these functionalities at a single stereocenter offers a rich chemical landscape for derivatization and application as a molecular building block.

Structural Features

The core of the molecule is a five-membered cyclopentene ring, which imparts a degree of conformational rigidity. The key structural features include:

  • A Quaternary Carbon: The C1 position is a quaternary carbon atom bonded to the amino group, the hydroxymethyl group, and two other carbon atoms of the cyclopentene ring.

  • Chirality: The C1 carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The specific stereochemistry will significantly influence its biological activity and interaction with other chiral molecules.

  • Functional Groups: The primary amine (-NH₂) and primary alcohol (-CH₂OH) groups are key to the molecule's reactivity, allowing for a wide range of chemical modifications. The alkene functionality within the cyclopentene ring also presents opportunities for further chemical transformations.

Below is a diagram illustrating the basic structure of (1-Aminocyclopent-3-en-1-yl)methanol.

Caption: Structure of (1-Aminocyclopent-3-en-1-yl)methanol

Predicted Physicochemical Properties
PropertyPredicted ValueSource/Analogy
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
Topological Polar Surface Area 46.25 Ų[2]
logP 0.4962[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

These predicted properties suggest that (1-Aminocyclopent-3-en-1-yl)methanol is a relatively polar molecule with good potential for forming hydrogen bonds, a desirable characteristic for interaction with biological targets.

Conformational Analysis

The cyclopentene ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" and "half-chair" forms. The substituents at the C1 position will influence the preferred conformation to minimize steric strain. Understanding the conformational landscape is crucial for designing molecules that fit into specific binding pockets of proteins.[3]

Synthesis and Manufacturing

There is no established, published protocol for the synthesis of (1-Aminocyclopent-3-en-1-yl)methanol. However, a plausible synthetic route can be devised based on known organic transformations, particularly those for the synthesis of 1,2-amino alcohols.[4][5][6][7]

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be derived from a cyclopentanone precursor. The key steps would involve the formation of the C-N and C-C bonds at the carbonyl carbon.

retrosynthesis target (1-Aminocyclopent-3-en-1-yl)methanol intermediate1 Cyanohydrin Intermediate target->intermediate1 Reduction of Nitrile starting_material Cyclopent-3-en-1-one intermediate1->starting_material Nucleophilic addition of Cyanide

Caption: Retrosynthetic analysis of the target molecule.

Hypothetical Step-by-Step Synthesis Protocol

This proposed synthesis aims to provide a practical and efficient route to the target compound.

Step 1: Synthesis of Cyclopent-3-en-1-one

The starting material, cyclopent-3-en-1-one, can be synthesized from cyclopentadiene through a series of established reactions.

Step 2: Formation of the Cyanohydrin

  • To a solution of cyclopent-3-en-1-one in a suitable solvent (e.g., ethanol), add a solution of sodium cyanide in water.

  • Acidify the mixture carefully with a weak acid (e.g., acetic acid) to generate HCN in situ.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Extract the cyanohydrin intermediate with an organic solvent and purify by column chromatography.

Causality: The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to form the cyanohydrin. This reaction is a classic method for one-carbon homologation and introduction of a nitrogen precursor.

Step 3: Reduction of the Nitrile to the Amine and Ester to the Alcohol

  • Dissolve the cyanohydrin intermediate in a dry, inert solvent (e.g., diethyl ether or THF).

  • Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Carefully quench the reaction with water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.

  • Dry the combined organic extracts, evaporate the solvent, and purify the crude product by column chromatography or distillation to yield (1-Aminocyclopent-3-en-1-yl)methanol.

Causality: Lithium aluminum hydride is a strong reducing agent capable of reducing both the nitrile group to a primary amine and the ester (if formed during workup) to a primary alcohol, achieving the desired transformation in a single step.

Spectroscopic Characterization (Predicted)

While no experimental spectra are available, the expected spectroscopic data can be predicted based on the molecule's structure.

¹H NMR Spectroscopy
  • Olefinic Protons (-CH=CH-): A multiplet in the range of 5.5-6.0 ppm.

  • Methylene Protons (-CH₂-): Multiplets in the range of 2.0-3.0 ppm.

  • Hydroxymethyl Protons (-CH₂OH): A singlet or doublet in the range of 3.5-4.0 ppm.[8][9]

  • Amine and Hydroxyl Protons (-NH₂ and -OH): Broad singlets that are exchangeable with D₂O, with variable chemical shifts depending on the solvent and concentration.

¹³C NMR Spectroscopy
  • Olefinic Carbons (-CH=CH-): Peaks in the range of 120-140 ppm.

  • Quaternary Carbon (C1): A peak in the range of 60-70 ppm.

  • Methylene Carbons (-CH₂-): Peaks in the range of 30-50 ppm.

  • Hydroxymethyl Carbon (-CH₂OH): A peak in the range of 60-70 ppm.

Infrared (IR) Spectroscopy
  • O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretching (sp²): A sharp peak just above 3000 cm⁻¹.

  • C-H Stretching (sp³): Sharp peaks just below 3000 cm⁻¹.

  • C=C Stretching: A peak around 1650 cm⁻¹.

  • C-O Stretching: A strong peak in the range of 1000-1200 cm⁻¹.

Mass Spectrometry

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 113. Key fragmentation patterns would likely involve the loss of water (M-18), ammonia (M-17), and the hydroxymethyl group (M-31).

Reactivity and Potential Chemical Transformations

The bifunctional nature of (1-Aminocyclopent-3-en-1-yl)methanol allows for a variety of chemical transformations, making it a versatile building block.

Reactions of the Amine Group
  • Acylation: The primary amine can be readily acylated with acid chlorides or anhydrides to form amides.

  • Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent will yield secondary or tertiary amines.

Reactions of the Alcohol Group
  • Esterification: The primary alcohol can be esterified with carboxylic acids or their derivatives.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

  • Etherification: The alcohol can be converted to an ether, for example, through the Williamson ether synthesis.

Reactions of the Alkene Group
  • Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation, yielding the saturated analogue, (1-Aminocyclopentyl)methanol[10].

  • Halogenation: The alkene can react with halogens to form dihalo-derivatives.

  • Epoxidation: The double bond can be epoxidized using peroxy acids.

reactivity start (1-Aminocyclopent-3-en-1-yl)methanol amide Amide Derivatives start->amide Acylation of Amine ester Ester Derivatives start->ester Esterification of Alcohol saturated_analog (1-Aminocyclopentyl)methanol start->saturated_analog Hydrogenation of Alkene

Caption: Potential chemical transformations of the target molecule.

Applications in Drug Discovery and Medicinal Chemistry

Cyclic amino alcohols are important structural motifs in many biologically active compounds and pharmaceuticals.[6][11][12][13] The constrained cyclopentene scaffold of (1-Aminocyclopent-3-en-1-yl)methanol makes it an attractive building block for the synthesis of novel drug candidates.

Scaffold for Combinatorial Chemistry

The presence of two distinct functional groups allows for the divergent synthesis of compound libraries. By systematically varying the substituents on the amine and alcohol groups, a large number of analogues can be generated for high-throughput screening.

Synthesis of Bioactive Molecules

The cyclopentane ring is a common feature in many natural products and drugs. This molecule could serve as a precursor for the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies.[14] The introduction of the amino and hydroxyl groups in a specific spatial arrangement can facilitate interactions with biological targets such as enzymes and receptors.

Constrained Amino Acid Mimetic

The rigid cyclopentene backbone can be used to create conformationally restricted analogues of natural amino acids or peptides. This can lead to increased potency, selectivity, and metabolic stability of peptide-based drugs.

Safety and Handling

Specific toxicity data for (1-Aminocyclopent-3-en-1-yl)methanol is not available. However, based on related compounds, it should be handled with appropriate care in a laboratory setting.

  • General Hazards: May be harmful if swallowed, and may cause skin and eye irritation.[2][15]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is 2-8°C[1].

Conclusion

(1-Aminocyclopent-3-en-1-yl)methanol represents a promising, yet underexplored, chemical entity with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a primary amine, a primary alcohol, and a conformationally constrained cyclopentene ring offers a multitude of opportunities for the creation of diverse and complex molecular architectures. While further experimental work is required to fully elucidate its chemical properties and reactivity, the foundational principles and analogies presented in this guide provide a solid framework for its future investigation and application in the pursuit of novel therapeutics.

References

  • Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
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  • Pharmaffiliates. (n.d.). 1-Amino-3-cyclopentene-1-methanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Oxidative functionalization of cyclopentane-1,3-diones: cell imaging studies of diphenothiazine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • Filo. (2024). elect incorrect option. Retrieved from [Link]

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  • Filo. (2025). Predict the products of the following reactions: (i) Cyclopentanone + hy... Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
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  • American Chemical Society. (2024). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Retrieved from [Link]

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Sources

Exploratory

A Technical Guide to the Structural Elucidation of (1-Aminocyclopent-3-en-1-yl)methanol

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The definitive assignment of a chemical structure is a foundational requirement in chemical synthesis and drug development. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is a foundational requirement in chemical synthesis and drug development. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of (1-Aminocyclopent-3-en-1-yl)methanol, a novel bifunctional cyclopentene derivative. This document moves beyond a simple recitation of techniques, focusing instead on the strategic integration of modern spectroscopic methods to build a self-validating structural hypothesis. We will detail the logical progression from determining the molecular formula via mass spectrometry, identifying key functional groups with infrared spectroscopy, and assembling the molecular framework using a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. Each step is rationalized to showcase the causality behind experimental choices, ensuring a robust and unambiguous structural assignment.

Introduction: The Rationale for Structural Verification

(1-Aminocyclopent-3-en-1-yl)methanol (Figure 1) is a chiral building block featuring a rigid cyclopentene scaffold, a primary amine, and a primary alcohol. Such structures are of significant interest in medicinal chemistry, where the defined spatial orientation of functional groups can be pivotal for molecular recognition at biological targets.[1] Before this molecule can be utilized in complex synthetic pathways, its structure must be unequivocally confirmed. The elucidation process serves not only to verify the target molecule but also to identify potential isomeric impurities that could arise during synthesis, such as regioisomers from the initial cycloaddition or stereoisomers.

This guide will simulate a typical elucidation workflow using predicted and literature-derived spectroscopic data for analogous structures, providing a universally applicable template for similar analytical challenges.

Figure 1: Proposed Structure of (1-Aminocyclopent-3-en-1-yl)methanol
Structure of (1-Aminocyclopent-3-en-1-yl)methanol with atom numbering for NMR assignment. C1 is the quaternary carbon, C2 and C5 are the allylic carbons, C3 and C4 are the vinylic carbons, and C6 is the hydroxymethyl carbon.

The Elucidation Workflow: A Stepwise Approach

A robust structural elucidation follows a logical sequence where each experiment builds upon the insights of the last. Our workflow is designed to systematically reduce uncertainty and construct the molecule piece by piece.

G MS Mass Spectrometry (MS) Determine Molecular Formula IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Provides Formula for IR Interpretation NMR1D 1D NMR (¹H, ¹³C, DEPT) Map C/H Framework & Types IR->NMR1D Confirms Functional Groups for NMR Chemical Shifts NMR2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR1D->NMR2D Provides Atom Counts & Types for 2D Correlation Structure Final Structure Confirmation Assemble All Evidence NMR2D->Structure Reveals Atom-to-Atom Connectivity

Figure 2: The logical workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Causality: The first and most critical step is to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS for its ability to provide an exact mass, allowing for the unambiguous determination of the molecular formula.

For (1-Aminocyclopent-3-en-1-yl)methanol (C₆H₁₁NO), the presence of a single nitrogen atom dictates an odd nominal molecular weight, a principle known as the Nitrogen Rule.[2] This provides an immediate check on the plausibility of the proposed structure.

  • Expected Molecular Formula: C₆H₁₁NO

  • Calculated Exact Mass: 113.0841 g/mol

  • Expected M+• Peak: An odd number (m/z 113)

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry can provide structural clues through characteristic fragmentation patterns. For this molecule, key expected fragments include:

  • Alpha-cleavage: This is a dominant fragmentation pathway for both amines and alcohols.[2][3] Cleavage adjacent to the nitrogen or oxygen can lead to the loss of the hydroxymethyl radical (•CH₂OH, 31 u) or other fragments, resulting in resonance-stabilized cations.

  • Loss of Water (M-18): A common fragmentation for alcohols, though it may be less prominent if alpha-cleavage dominates.[3]

  • Ring Cleavage: Cyclic amines can undergo complex ring-opening fragmentations.[4]

The observation of a molecular ion at m/z 113 and fragments consistent with these pathways would provide strong initial support for the proposed atomic composition and gross structural features.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups predicted by the molecular formula. The choice to use Attenuated Total Reflectance (ATR) sampling is for convenience with solid or liquid samples, requiring minimal preparation.[5]

The structure contains four key functional group types, each with a characteristic absorption band.

Table 1: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group & VibrationExpected Appearance
3400–3250O-H (alcohol) & N-H (primary amine)A very broad, strong band (O-H) overlapping with two sharper, medium peaks (N-H symmetric/asymmetric stretches).[6][7][8]
3100–3000=C-H (alkene) stretchMedium to weak peak, typically just above 3000 cm⁻¹.[7]
2960–2850C(sp³)-H stretchStrong, sharp peaks.
1650–1580N-H bend (primary amine)Medium intensity peak.[8]
~1650C=C (alkene) stretchWeak to medium intensity, sometimes difficult to distinguish in non-conjugated systems.

The simultaneous observation of the broad O-H and the characteristic double peak of the primary N-H stretch in the 3400-3250 cm⁻¹ region is a powerful diagnostic indicator for the proposed structure.[6][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

¹³C and DEPT NMR: The Carbon Skeleton

Expertise & Causality: A standard proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. However, it doesn't distinguish between C, CH, CH₂, and CH₃ groups. To resolve this, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, specifically DEPT-135, is run.[12][13][14] This experiment is chosen for its efficiency in differentiating carbon types in a single spectrum: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

Expected ¹³C and DEPT-135 Data:

Atom # (Fig. 1)Expected δ (ppm)Carbon TypeDEPT-135 PhaseRationale
C3 / C4130–135CHPositiveVinylic carbons, deshielded by the double bond.
C665–70CH₂NegativeMethylene carbon attached to electronegative oxygen.
C160–65CAbsentQuaternary carbon attached to both nitrogen and another carbon.
C2 / C535–45CH₂NegativeAllylic methylene carbons.

The ¹³C and DEPT-135 spectra together should confirm the presence of six carbons: one quaternary (C), two vinylic (CH), and three methylene (CH₂) groups, perfectly matching the proposed structure.

¹H NMR: The Proton Environment

Expertise & Causality: The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).

Expected ¹H NMR Data:

Atom # (Fig. 1)Expected δ (ppm)IntegrationMultiplicityRationale
H3 / H45.5–6.02HSingletVinylic protons. In a symmetric ring, they are chemically equivalent and show no coupling to each other.
H63.5–3.82HSingletProtons on the carbon bearing the OH group. No adjacent protons to couple with.
H2 / H52.2–2.64HSingletAllylic protons. In a symmetric environment, they are equivalent and show no coupling to the vinylic protons.
-NH₂ / -OHVariable (broad)3HBroad SingletExchangeable protons (amine and alcohol). Their chemical shift is concentration and solvent dependent.
2D NMR: Assembling the Pieces

Expertise & Causality: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.[15] We use a standard suite of correlation experiments to build the final structure with confidence.

A. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[16] For this specific molecule, due to the symmetry, we expect very few or no cross-peaks between the ring protons. The primary value of COSY here is to confirm the absence of coupling between the vinylic (H3/H4) and allylic (H2/H5) proton environments, which is consistent with the proposed structure.

G Expected COSY: No correlations confirm isolated spin systems. cluster_ring Cyclopentene Ring Protons cluster_sidechain Methanol Proton H3 H3/H4 H2 H2/H5 H6 H6

Figure 3: Expected COSY correlations, showing isolated proton systems.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is crucial for definitively assigning which protons are attached to which carbons.[17] It shows a correlation peak for every direct C-H bond.

Protocol: HSQC Data Interpretation

  • Map Protons to Carbons: Draw a vertical line from each proton signal on the horizontal axis to a cross-peak.

  • Assign Carbons: Draw a horizontal line from that cross-peak to the vertical carbon axis. This identifies the carbon atom that the proton is directly attached to.

  • Cross-Validate: This data must be consistent with the DEPT-135 results. For example, the proton signal at δ ~3.6 ppm (H6) should correlate with the carbon signal at δ ~68 ppm, which was identified as a CH₂ group.

C. HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range Connections

The HMBC experiment is the final key to assembling the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[18] This is how we connect the quaternary carbon (C1) to the rest of the structure.

Key Expected HMBC Correlations:

  • H2/H5 to C1, C3/C4: The allylic protons (H2/H5) should show correlations to the quaternary carbon (C1) and the vinylic carbons (C3/C4), stitching the ring together.

  • H6 to C1: The hydroxymethyl protons (H6) must show a correlation to the quaternary carbon (C1), confirming the attachment point of the side chain.

  • H3/H4 to C2/C5, C1: The vinylic protons (H3/H4) should show correlations to the allylic carbons (C2/C5) and the quaternary carbon (C1).

Figure 4: Key HMBC correlations confirming the molecular skeleton.

The network of HMBC correlations provides an undeniable and self-validating map of the molecular structure, leaving no ambiguity in the assignment.

Conclusion

The structural elucidation of (1-Aminocyclopent-3-en-1-yl)methanol is achieved through a systematic and logical application of modern spectroscopic techniques. By progressing from molecular formula determination (HRMS) to functional group identification (IR) and finally to detailed connectivity mapping (¹H, ¹³C, DEPT, COSY, HSQC, HMBC NMR), we construct a complete and robust structural picture. Each piece of data cross-validates the others, fulfilling the core requirement of trustworthiness in scientific analysis. This comprehensive approach ensures the correct structural assignment, a critical prerequisite for the compound's application in further research and development.

References

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Foundational

The Strategic Keystone: An In-Depth Technical Guide to (1-Aminocyclopent-3-en-1-yl)methanol

Introduction: The Unassuming Architect of Potent Therapeutics In the landscape of modern drug discovery, particularly in the realm of antiviral and anticancer agents, the pursuit of novel molecular scaffolds that can mim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Architect of Potent Therapeutics

In the landscape of modern drug discovery, particularly in the realm of antiviral and anticancer agents, the pursuit of novel molecular scaffolds that can mimic and antagonize biological processes is of paramount importance. (1-Aminocyclopent-3-en-1-yl)methanol, bearing the CAS number 76910-11-7, emerges as a pivotal, albeit unassuming, chiral building block in this endeavor. Its significance lies not in its intrinsic biological activity, but in its role as a strategic precursor for a class of compounds known as carbocyclic nucleoside analogues.[1][2] These analogues, where the furanose sugar moiety of natural nucleosides is replaced by a cyclopentene ring, exhibit enhanced metabolic stability and can function as potent inhibitors of viral replication.[3] This technical guide provides a comprehensive overview of (1-aminocyclopent-3-en-1-yl)methanol, from its synthesis and chemical properties to its critical application in the development of life-saving therapeutics.

Physicochemical Properties

(1-Aminocyclopent-3-en-1-yl)methanol is a chiral molecule with the chemical formula C₆H₁₁NO and a molecular weight of 113.16 g/mol .[4] While extensive experimental data on its physical properties are not widely published, its structure suggests it is a polar compound, likely soluble in water and polar organic solvents.

PropertyValueSource
CAS Number 76910-11-7[4]
Molecular Formula C₆H₁₁NO[4]
Molecular Weight 113.16 g/mol [4]
Appearance Not available (likely an oil or low-melting solid)Inferred
Boiling Point 169.6 ± 35.0 °C (Predicted)[5]
Density 1.061 ± 0.06 g/cm³ (Predicted)[5]
Storage 2-8°C, Refrigerator[4]

Strategic Synthesis: A Multi-step Approach

The synthesis of (1-aminocyclopent-3-en-1-yl)methanol is a nuanced process that leverages key transformations in organic chemistry to establish the desired stereochemistry and functionality. A reported efficient synthesis of the closely related (±)-cis-4-amino-2-cyclopentene-1-methanol proceeds from the readily available starting material, cyclopentadiene, in a six-step sequence.[2] This pathway involves a strategic hetero-Diels-Alder reaction followed by an aza-Claisen rearrangement.[2][6]

Synthesis_Workflow start Cyclopentadiene step1 Hetero-Diels-Alder Reaction start->step1 intermediate1 Cycloadduct step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Reduced Intermediate step2->intermediate2 step3 Aza-Claisen Rearrangement intermediate2->step3 intermediate3 Rearranged Intermediate step3->intermediate3 step4 Hydrolysis & Functional Group Manipulation intermediate3->step4 product (1-Aminocyclopent-3-en-1-yl)methanol step4->product

Caption: Generalized synthetic workflow for aminocyclopentene methanol derivatives.

Detailed Experimental Protocol (Illustrative)

The following protocol is based on the synthesis of the closely related (±)-cis-4-amino-2-cyclopentene-1-methanol and serves as an illustrative guide.[2]

Step 1: Hetero-Diels-Alder Reaction

  • Freshly cracked cyclopentadiene is reacted with a suitable dienophile, such as an in situ generated acylnitroso species, in an appropriate solvent (e.g., dichloromethane) at low temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched and the crude cycloadduct is isolated.

Step 2: Reduction of the N-O Bond

  • The cycloadduct is dissolved in a suitable solvent system (e.g., methanol/water).

  • A reducing agent, such as zinc dust in the presence of an acid (e.g., acetic acid), is added portion-wise.

  • The reaction is stirred until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered, and the filtrate is concentrated to yield the reduced intermediate.

Step 3: Aza-Claisen Rearrangement

  • The reduced intermediate is heated in a high-boiling solvent (e.g., xylene) to induce the[7][7]-sigmatropic rearrangement.[6]

  • The reaction is typically carried out under an inert atmosphere.

  • After cooling, the solvent is removed under reduced pressure to give the rearranged product.

Step 4 & 5: Functional Group Manipulation and Hydrolysis

  • The product from the rearrangement undergoes a series of functional group interconversions to introduce the hydroxymethyl group. This may involve protection/deprotection steps and reduction of a carboxylic acid or ester.

  • Finally, any protecting groups on the amino and hydroxyl functionalities are removed under appropriate acidic or basic conditions to yield the target (1-aminocyclopent-3-en-1-yl)methanol.

Step 6: Purification

  • The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure compound.

Spectroscopic Characterization: A Note on Data Availability

A comprehensive spectroscopic characterization is essential for the unambiguous identification and quality control of (1-aminocyclopent-3-en-1-yl)methanol. However, publicly available, detailed spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound (CAS 76910-11-7) is limited. Therefore, the following descriptions are based on expected spectral features for a molecule of this structure and data from closely related analogues.

¹H NMR Spectroscopy:

  • The spectrum is expected to show signals for the vinyl protons of the cyclopentene ring in the range of 5.5-6.0 ppm.

  • The protons of the CH₂OH group would likely appear as a singlet or a multiplet around 3.5-4.0 ppm.

  • The protons on the cyclopentene ring attached to the carbon bearing the amino and hydroxymethyl groups would appear as multiplets in the upfield region.

  • The amine and hydroxyl protons would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

  • The two sp² carbons of the double bond are expected to resonate in the region of 125-135 ppm.

  • The carbon atom attached to the nitrogen and oxygen (C-1) would be significantly deshielded.

  • The carbon of the hydroxymethyl group (CH₂OH) would likely appear around 60-70 ppm.

  • The remaining sp³ carbons of the cyclopentene ring would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

  • A broad absorption band in the region of 3200-3500 cm⁻¹ would be characteristic of the O-H and N-H stretching vibrations.

  • C-H stretching vibrations for the sp² and sp³ carbons would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • A C=C stretching vibration for the cyclopentene ring may be observed around 1650 cm⁻¹.

  • The C-N and C-O stretching vibrations would be expected in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 113.

  • Common fragmentation patterns would include the loss of a hydroxyl radical (•OH), a hydroxymethyl radical (•CH₂OH), and cleavage of the cyclopentene ring.

Application in Drug Development: The Synthesis of Carbovir

The primary and most significant application of (1-aminocyclopent-3-en-1-yl)methanol is as a key chiral synthon in the synthesis of carbocyclic nucleoside analogues. A prominent example is its use in the synthesis of Carbovir, a potent inhibitor of the HIV reverse transcriptase.[1][2]

Carbovir_Synthesis precursor (1-Aminocyclopent- 3-en-1-yl)methanol step1 Protection of Amino and Hydroxyl Groups precursor->step1 protected_precursor Protected Intermediate step1->protected_precursor step2 Coupling with Purine Base Analogue protected_precursor->step2 coupled_product Protected Carbovir step2->coupled_product step3 Deprotection coupled_product->step3 carbovir Carbovir step3->carbovir

Caption: Simplified pathway for the synthesis of Carbovir.

The synthesis involves the coupling of the protected (1-aminocyclopent-3-en-1-yl)methanol with a suitable purine base analogue, followed by deprotection to yield the final active pharmaceutical ingredient. The stereochemistry of the aminocyclopentenol precursor is crucial for the biological activity of the resulting nucleoside analogue.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.[4]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.

Conclusion: A Small Molecule with a Large Impact

(1-Aminocyclopent-3-en-1-yl)methanol represents a cornerstone in the synthesis of a vital class of antiviral drugs. Its unique carbocyclic structure provides a robust scaffold that imparts desirable pharmacokinetic properties to the resulting nucleoside analogues. While detailed public data on its synthesis and characterization remain somewhat sparse, its strategic importance in medicinal chemistry is undeniable. Further research and publication of detailed experimental procedures and analytical data would be of great benefit to the scientific community, facilitating the development of new and improved therapeutics based on this versatile chiral building block.

References

  • Synthesis of carbovir and abacavir from a carbocyclic precursor. (2006). Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.4. [Link]

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  • Li, N., et al. (2025). Synthesis of (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. ResearchGate. [Link]

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Exploratory

A Technical Guide to the Biological Activity of Novel Cyclopentene Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals Abstract The cyclopentene ring, particularly when functionalized as an α,β-unsaturated ketone, represents a privileged scaffold in medicinal chemistry, know...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentene ring, particularly when functionalized as an α,β-unsaturated ketone, represents a privileged scaffold in medicinal chemistry, known for its covalent interactions with biological targets.[1] The incorporation of an amino alcohol moiety introduces chirality, enhances solubility, and provides critical hydrogen bonding interactions, creating a unique chemical space for drug design. This technical guide offers an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of novel cyclopentene amino alcohols. We provide a Senior Application Scientist's perspective on the rationale behind experimental design, detailed protocols for key validation assays, and a forward-looking view on the therapeutic potential of this promising class of compounds.

Introduction: The Architectural Merit of a Privileged Scaffold

The cyclopentane framework is a cornerstone in numerous FDA-approved drugs, valued for its ability to serve as a stable core or a bioisostere for furanose in carbanucleosides, thereby improving pharmacokinetic profiles.[2] When a degree of unsaturation is introduced to form a cyclopentenone, the scaffold's reactivity is profoundly altered. The electrophilic β-carbon of the enone system becomes a focal point for covalent modification of cellular nucleophiles, a mechanism that underpins the potent biological activities of natural products like cyclopentenone prostaglandins (CPPGs).[3]

The strategic addition of an amino alcohol side chain serves multiple purposes:

  • Modulation of Physicochemical Properties: It enhances aqueous solubility and can be tailored to optimize membrane permeability.

  • Introduction of Chiral Centers: The stereochemistry of the amino and hydroxyl groups can be precisely controlled, which is critical for achieving selective interactions with chiral biological targets like enzyme active sites.[4]

  • Specific Target Interactions: The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, anchoring the molecule within a binding pocket and increasing affinity and specificity.

This guide will dissect the therapeutic potential of these molecules across several key disease areas, grounded in mechanistic understanding and validated experimental protocols.

Synthetic Strategies: Accessing Chemical Diversity

The generation of novel cyclopentene amino alcohol libraries hinges on robust and stereocontrolled synthetic methodologies. The cyclopentenone unit is a versatile synthon, and its preparation often serves as the initial phase.[4] Key strategies include:

  • Pauson-Khand Reaction: A powerful method for constructing the cyclopentenone core from an alkyne, an alkene, and carbon monoxide.

  • Nazarov Cyclization: An acid-catalyzed electrocyclic reaction of divinyl ketones to form cyclopentenones.

  • Asymmetric Synthesis from Chiral Precursors: Utilizing chiral building blocks, such as those derived from carbohydrates like D-mannose, allows for the stereocontrolled synthesis of highly functionalized cyclopentene derivatives.[5]

Once the cyclopentenone core is established, the amino alcohol side chain can be introduced through various methods, including reductive amination or conjugate addition, followed by reduction of a carbonyl group. The choice of synthetic route is critical as it dictates the accessible structural diversity and, ultimately, the biological profiles of the resulting compounds.

Spectrum of Biological Activities & Mechanisms of Action

The unique hybrid structure of cyclopentene amino alcohols confers a broad range of biological activities. The cyclopentenone moiety often acts as the "warhead," while the amino alcohol chain provides specificity and favorable pharmacokinetics.

Antiviral Activity: Potent Neuraminidase Inhibition

A significant area of interest for cyclopentane derivatives is the inhibition of influenza neuraminidase (NA), a critical enzyme for viral replication and release.[6] The approved anti-influenza drug Peramivir is a cyclopentane derivative, highlighting the scaffold's suitability for targeting the NA active site.[7]

Mechanism of Action: Novel cyclopentene amino alcohols are designed to mimic the transition state of sialic acid cleavage by neuraminidase.[8] The five-membered ring fits snugly into the enzyme's active site, while the amino and hydroxyl groups form key interactions with conserved active site residues, leading to potent inhibition.

G cluster_0 Influenza Virus Lifecycle Virus Virus HostCell Host Cell Replication Viral Replication Budding Progeny Virus Budding Release Viral Release Infection New Cell Infection NA Neuraminidase (NA) CAA Cyclopentene Amino Alcohol

Anticancer Activity: Covalent Modification and Apoptosis Induction

The α,β-unsaturated ketone of the cyclopentenone ring is a soft electrophile that can react with soft biological nucleophiles, such as the thiol group of cysteine residues in proteins, via a Michael addition reaction.[1] This covalent and often irreversible modification can inactivate key proteins involved in cancer cell proliferation and survival.

Mechanism of Action: The anticancer effect is frequently mediated by the induction of apoptosis.[3] Potential protein targets include:

  • Transcription Factors: Covalent modification of factors like NF-κB or AP-1 can inhibit their activity, suppressing the expression of anti-apoptotic and pro-inflammatory genes.

  • Kinases: Inactivation of kinases involved in cell cycle progression can lead to cell cycle arrest.

  • Mitochondrial Proteins: Interaction with mitochondrial targets can trigger the intrinsic apoptotic pathway.

The cytotoxicity of these compounds can be highly potent, with activity observed in the sub-micromolar range against various cancer cell lines.[3][9]

G

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases. Cyclopentene derivatives have demonstrated the ability to suppress inflammatory responses.[10]

Mechanism of Action: The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory signaling pathways. In cellular models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, these compounds can dose-dependently reduce the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[10] This is likely achieved by the aforementioned covalent modification of upstream signaling proteins like those in the NF-κB pathway, preventing the transcription of genes for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Essential Experimental Protocols

To validate the biological activity of novel cyclopentene amino alcohols, a series of well-controlled in vitro assays are essential. The following protocols are foundational and designed to be self-validating through the inclusion of appropriate controls.

Protocol: In Vitro Antiviral CPE Inhibition Assay

Causality: This assay provides a rapid and reliable measure of a compound's ability to protect host cells from virus-induced cytopathic effect (CPE), a direct indicator of antiviral activity.[11] Madin-Darby Canine Kidney (MDCK) cells are a standard and highly permissive cell line for influenza virus research.[6]

Methodology:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 3 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to form a confluent monolayer.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in virus growth medium (e.g., MEM with TPCK-trypsin). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Peramivir).

  • Infection and Treatment: Wash the cell monolayer with phosphate-buffered saline (PBS). Add 100 µL of diluted compound followed by 100 µL of influenza virus diluted to a concentration that causes complete CPE in 48-72 hours (e.g., 100 TCID₅₀).

  • Incubation: Incubate the plate at 37°C with 5% CO₂ until CPE is complete in the virus control wells (typically 48-72 hours).

  • CPE Assessment: Stain the cells with a solution of 0.5% crystal violet in 20% methanol for 10 minutes. Gently wash the wells with water and allow them to dry.

  • Quantification: Solubilize the dye with methanol and read the absorbance at 570 nm. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that protects 50% of cells from CPE.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. A decrease in metabolic activity is indicative of cell death or loss of proliferation, a key readout for anticancer potential.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A-375 for melanoma) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[9]

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 540 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% inhibitory concentration (IC₅₀) is determined by plotting viability against compound concentration.

Compound ID Derivative Type Cancer Cell Line IC₅₀ (µM)
CPAA-01(1R, 2S)-amino alcoholA-375 (Melanoma)0.95
CPAA-02(1S, 2R)-amino alcoholA-375 (Melanoma)1.82
CPAA-03(1R, 2S)-amino alcoholMCF-7 (Breast)0.45
CPAA-04(1S, 2R)-amino alcoholMCF-7 (Breast)0.88
DoxorubicinControlA-375 (Melanoma)1.50
DoxorubicinControlMCF-7 (Breast)1.05
Table 1: Example cytotoxicity data for cyclopentene amino alcohol (CPAA) diastereomers.
Protocol: In Vitro Anti-inflammatory (Nitric Oxide Inhibition Assay)

Causality: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with LPS. The Griess reagent provides a simple and robust colorimetric method for quantifying nitrite, a stable breakdown product of NO.[10]

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour before stimulation.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Quantification: After 10 minutes, measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve. The IC₅₀ is the concentration that inhibits NO production by 50%.

Pharmacokinetic and Toxicity Considerations

While in vitro potency is a critical first step, the therapeutic potential of any compound is ultimately determined by its in vivo behavior.

  • Pharmacokinetics (ADME): Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial. The amino alcohol moiety can be tuned to improve solubility and oral bioavailability. Metabolic stability studies using liver microsomes are essential to identify potential liabilities.[12][13]

  • Toxicity: Cytotoxicity should be evaluated in non-cancerous cell lines to determine a therapeutic index. In vivo toxicity studies in animal models (e.g., rodents) are necessary to identify potential organ toxicities and establish a maximum tolerated dose (MTD).[14][15]

G

Conclusion and Future Directions

Novel cyclopentene amino alcohols represent a versatile and potent class of molecules with significant therapeutic potential across antiviral, anticancer, and anti-inflammatory applications.[9] The combination of a reactive covalent "warhead" with a tunable, specificity-conferring amino alcohol side chain provides a powerful platform for drug discovery.

Future research should focus on:

  • Target Deconvolution: Identifying the specific protein targets for the most active compounds to fully elucidate their mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying both the cyclopentene core and the amino alcohol chain to optimize potency, selectivity, and pharmacokinetic properties.

  • Development of Targeted Prodrugs: Designing prodrug strategies to improve delivery to specific tissues or cell types, thereby enhancing efficacy and reducing off-target toxicity.

The continued exploration of this chemical space promises to yield next-generation therapeutics for a range of challenging human diseases.

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  • Guerrieri, E., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1529. ([Link])

  • de Cássia da Silveira e Sá, R., et al. (2020). A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update. Phytotherapy Research, 34(11), 2849-2868. ([Link])

  • Chand, P., et al. (2004). Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives. Journal of Medicinal Chemistry, 47(7), 1799-1808. ([Link])

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Foundational

The Emerging Role of (1-Aminocyclopent-3-en-1-yl)methanol in Medicinal Chemistry: A Technical Guide

(1-Aminocyclopent-3-en-1-yl)methanol , a bifunctional cyclopentene derivative, is gaining recognition as a valuable building block in the synthesis of complex therapeutic agents. Its constrained cyclic structure and stra...

Author: BenchChem Technical Support Team. Date: February 2026

(1-Aminocyclopent-3-en-1-yl)methanol , a bifunctional cyclopentene derivative, is gaining recognition as a valuable building block in the synthesis of complex therapeutic agents. Its constrained cyclic structure and strategically placed amino and methanol functionalities make it an attractive scaffold for creating molecules with precise three-dimensional orientations, a critical factor for potent and selective interaction with biological targets. This technical guide provides an in-depth review of the synthesis, properties, and applications of this emerging chemical entity for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (1-Aminocyclopent-3-en-1-yl)methanol is essential for its effective use in synthesis and drug design.

PropertyValue
CAS Number 76910-11-7
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Synonyms (1-Aminocyclopent-3-en-1-yl)methanol

Proposed Synthesis Pathway

While detailed, peer-reviewed synthetic procedures for (1-Aminocyclopent-3-en-1-yl)methanol are not abundant in publicly available literature, a plausible and efficient multi-step synthesis can be devised based on established methodologies for analogous compounds, such as 1-aminocyclopent-3-ene-1-carboxylic acid and various aminocyclopentanols.[1][2] The following proposed pathway leverages a hetero-Diels-Alder reaction, a powerful tool for constructing cyclic systems with controlled stereochemistry.

Synthesis_Pathway cluster_0 Hetero-Diels-Alder Reaction cluster_1 N-O Bond Cleavage cluster_2 Final Product Formation Cyclopentadiene Cyclopentadiene Cycloadduct Cycloadduct Intermediate Cyclopentadiene->Cycloadduct [4+2] Cycloaddition Nitroso_Compound Protected Nitroso Compound Nitroso_Compound->Cycloadduct Reduced_Intermediate Amino Alcohol Precursor Cycloadduct->Reduced_Intermediate Reducing Agent (e.g., Zn/AcOH) Final_Product (1-Aminocyclopent-3-en-1-yl)methanol Reduced_Intermediate->Final_Product Deprotection/Reduction

Caption: Proposed synthetic workflow for (1-Aminocyclopent-3-en-1-yl)methanol.

Step-by-Step Experimental Protocol (Hypothetical)
  • Hetero-Diels-Alder Reaction: Cyclopentadiene is reacted with a suitable protected nitroso compound (e.g., a nitroso species generated in situ from a protected hydroxylamine) in a [4+2] cycloaddition. This reaction forms the core cyclopentene ring with the nitrogen and oxygen atoms correctly positioned. The choice of protecting group on the nitroso compound is critical for solubility and subsequent removal.

  • Reductive Cleavage of the N-O Bond: The resulting cycloadduct is subjected to reductive cleavage of the N-O bond. This is commonly achieved using reducing agents like zinc powder in acetic acid.[2] This step unmasks the amino and hydroxyl functionalities, which are precursors to the final amino and methanol groups.

  • Functional Group Manipulation and Deprotection: The intermediate from the previous step may require further functional group manipulation. For instance, if a carboxylic acid precursor is used, it would need to be reduced to the primary alcohol. The final step involves the removal of any protecting groups from the amine to yield (1-Aminocyclopent-3-en-1-yl)methanol.

This proposed synthesis is advantageous as it starts from the readily available and inexpensive cyclopentadiene. The Diels-Alder reaction provides a high degree of stereocontrol, which is crucial for the synthesis of chiral molecules.

Applications in Drug Discovery

The rigid cyclopentene scaffold of (1-Aminocyclopent-3-en-1-yl)methanol serves as an excellent starting point for the synthesis of a variety of biologically active molecules. Its utility has been noted particularly in the development of inhibitors for enzymes that play a key role in cellular signaling pathways.

Phosphodiesterase V (PDE5) Inhibitors

(1-Aminocyclopent-3-en-1-yl)methanol has been identified as a key reactant in the synthesis of polycyclic guanines, which are being investigated as phosphodiesterase V (PDE5) inhibitors.[3] PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including the relaxation of smooth muscle tissue. By inhibiting PDE5, the levels of cGMP are increased, leading to vasodilation and other therapeutic effects.

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase V (PDE5) cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP GMP PDE5->GMP Inhibitor (1-Aminocyclopent-3-en-1-yl)methanol -derived Inhibitor Inhibitor->PDE5 inhibits

Caption: Role of a (1-Aminocyclopent-3-en-1-yl)methanol-derived inhibitor in the PDE5 signaling pathway.

The development of novel PDE5 inhibitors is of significant interest for the treatment of erectile dysfunction, pulmonary hypertension, and potentially other conditions. The unique structural features of (1-Aminocyclopent-3-en-1-yl)methanol can be exploited to design inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

As a Versatile Chiral Building Block

The value of the aminocyclopentane scaffold is well-established in medicinal chemistry. The saturated and chiral analog, ((1S,3R)-3-aminocyclopentyl)methanol, is a prominent building block in the synthesis of C-C chemokine receptor 2 (CCR2) antagonists and carbocyclic nucleoside analogues with antiviral properties.[4] The rigid cyclopentane core of these molecules provides a stable platform for the precise spatial arrangement of pharmacophoric groups, which is essential for high-affinity binding to biological targets.

Similarly, (1-Aminocyclopent-3-en-1-yl)methanol offers the potential to serve as a versatile building block for a wide range of therapeutic agents. The double bond in the cyclopentene ring provides a site for further functionalization, allowing for the creation of a diverse library of compounds for screening and lead optimization.

Future Perspectives

(1-Aminocyclopent-3-en-1-yl)methanol represents a promising, yet underexplored, building block in medicinal chemistry. The development of a robust and scalable synthesis will be crucial for unlocking its full potential. Further research into its applications, particularly in the design of novel enzyme inhibitors and as a scaffold for antiviral and anti-inflammatory agents, is warranted. As the demand for new and effective therapeutics continues to grow, the strategic use of unique and versatile building blocks like (1-Aminocyclopent-3-en-1-yl)methanol will be instrumental in advancing the field of drug discovery.

References

  • BenchChem. Application Notes and Protocols: ((1S,3R)-3-aminocyclopentyl)methanol as a Chiral Building Block.
  • BenchChem. ((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis.
  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • ChemScene. 854412-00-3 | (1-Amino-3-methylcyclopentyl)methanol.
  • ResearchGate. Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid | Request PDF.
  • lookchem.com. phosphodiesterase i suppliers USA.
  • Pharmaffiliates. 76910-11-7| Chemical Name : 1-Amino-3-cyclopentene-1-methanol.

Sources

Exploratory

The Crucial Role of Stereoisomerism in Aminocyclopentyl Methanol Derivatives: A Technical Guide for Drug Development

Abstract The three-dimensional architecture of a molecule is a paramount determinant of its biological function. For researchers, scientists, and drug development professionals, a deep understanding of stereoisomerism is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional architecture of a molecule is a paramount determinant of its biological function. For researchers, scientists, and drug development professionals, a deep understanding of stereoisomerism is not merely academic; it is a critical necessity for the design of safe and efficacious therapeutics. This is particularly true for scaffolds such as aminocyclopentyl methanol, where the spatial arrangement of the amino and hydroxymethyl groups on the cyclopentane ring dictates molecular recognition by biological targets. Different stereoisomers of a chiral compound can exhibit widely divergent pharmacological, pharmacokinetic, and toxicological profiles. This in-depth technical guide provides a comprehensive exploration of the stereoisomerism of aminocyclopentyl methanol derivatives. It delves into the causality behind stereoselective synthetic strategies, detailed protocols for the analytical separation of stereoisomers, and the profound impact of stereochemistry on biological activity, offering a foundational resource for the rational design of novel therapeutics.

Introduction: The Imperative of Stereochemical Control

The aminocyclopentyl methanol core is a valuable building block in medicinal chemistry, notably serving as a carbocyclic mimic of the ribose sugar in natural nucleosides.[1] This structural analogy has led to the development of potent antiviral and antineoplastic agents.[2][3] However, the cyclopentane ring is not a flat, static entity. It exists in puckered conformations, primarily the 'envelope' and 'half-chair' forms, to alleviate torsional strain.[4][5] The introduction of substituents, such as the amino and hydroxymethyl groups, creates chiral centers and significantly influences the conformational equilibrium of the ring.

There are four primary stereoisomers for a 1,2-aminocyclopentyl methanol and three for a 1,3-aminocyclopentyl methanol (a cis/meso compound and a trans/enantiomeric pair). These stereoisomers are not biologically equivalent. Enzymes and receptors, being chiral themselves, interact differently with each enantiomer and diastereomer.[1] One isomer may elicit the desired therapeutic effect, while another could be inactive or, in the worst case, responsible for adverse effects.[1] Consequently, the ability to selectively synthesize and analytically verify the stereochemical purity of a single isomer is a cornerstone of modern drug development.

This guide will navigate the complexities of stereoisomerism in aminocyclopentyl methanol derivatives, providing both the theoretical underpinnings and practical methodologies essential for researchers in the field.

Stereoselective Synthesis: The Art of Architectural Control

The synthesis of a single, desired stereoisomer of an aminocyclopentyl methanol derivative is a significant challenge that necessitates precise control over the formation of chiral centers. Chemists employ a variety of strategies, broadly categorized into chiral pool synthesis, substrate-controlled diastereoselective reactions, and catalyst-controlled enantioselective reactions.

Chiral Pool Synthesis: Leveraging Nature's Asymmetry

One of the most robust strategies involves starting with an enantiomerically pure precursor from the "chiral pool," such as an amino acid or a carbohydrate. This approach embeds the desired stereochemistry at the outset, which is then carried through the synthetic sequence.

A notable example is the synthesis of a polyhydroxylated aminocyclopentitol, a derivative of aminocyclopentyl methanol, starting from D-glucose.[6] This multi-step synthesis utilizes the inherent chirality of the sugar to direct the formation of new stereocenters on the cyclopentane ring. A key stereochemistry-defining step in this pathway is an intramolecular nitrone-alkene cycloaddition, which proceeds with high diastereoselectivity due to the steric constraints imposed by the existing chiral centers derived from the starting material.[6]

Diastereoselective Reactions: Substrate and Reagent Control

When constructing the cyclopentane ring or modifying a pre-existing one, the stereochemical outcome can be directed by the inherent stereocenters in the substrate or by using chiral reagents.

Reductive Amination of a Keto-Ester Precursor: A common strategy for synthesizing 2-aminocyclopentane derivatives involves the diastereoselective reductive amination of a 2-oxocyclopentanecarboxylate. By using a chiral amine, such as (S)-α-phenylethylamine, two diastereomeric β-amino esters are formed. The facial selectivity of the reduction of the intermediate imine is influenced by the steric bulk of the chiral auxiliary, favoring the formation of one diastereomer over the other. These diastereomers can then be separated chromatographically. Subsequent epimerization of the carbon alpha to the ester group using a base like sodium ethoxide can provide access to the trans isomers from the thermodynamically favored cis isomers.[7]

Diastereoselective Reduction of β-Hydroxy-N-sulfinyl Imines: For the synthesis of 1,3-amino alcohols, a powerful method involves the addition of metalloenamines derived from N-sulfinyl imines to aldehydes. The choice of reducing agent for the resulting β-hydroxy-N-sulfinyl imine dictates the stereochemical outcome. Reduction with catecholborane typically yields syn-1,3-amino alcohols, while using a bulkier reagent like LiBHEt₃ provides the anti-1,3-amino alcohols with high diastereoselectivity.[8]

Enantioselective Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis offers an elegant and efficient way to create chiral molecules from achiral starting materials. This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The palladium-catalyzed AAA is a versatile tool for the enantioselective synthesis of functionalized cyclopentane frameworks. For instance, the synthesis of a cis-1,3-cyclopentenediol building block, a precursor to certain aminocyclopentyl methanol derivatives, was achieved with high enantioselectivity (87% ee) using a palladium catalyst with a chiral ligand.[8]

One-Pot Overman Rearrangement and Ring-Closing Metathesis: A highly efficient one-pot process has been developed for the asymmetric synthesis of aminocyclopentenes, which are versatile intermediates for aminocyclopentyl methanols. This method combines an asymmetric Pd(II)-catalyzed Overman rearrangement with a Ru(II)-catalyzed ring-closing metathesis, allowing for the synthesis of the target carbocycles in high enantiomeric excess (92% ee).[9]

Below is a generalized workflow for the asymmetric synthesis of an aminocyclopentyl methanol derivative.

G cluster_0 Stereoselective Synthesis Workflow Start Achiral Starting Material (e.g., Cyclopentenone) Asymmetric_Reaction Asymmetric Reaction (e.g., Michael Addition, AAA) Start->Asymmetric_Reaction Chiral Catalyst or Auxiliary Chiral_Intermediate Enantioenriched Intermediate (e.g., Substituted Cyclopentanone) Asymmetric_Reaction->Chiral_Intermediate High ee% Diastereoselective_Reduction Diastereoselective Reduction (e.g., NaBH4, L-Selectride®) Chiral_Intermediate->Diastereoselective_Reduction Control of second stereocenter Protected_Amino_Alcohol Protected Aminocyclopentyl Methanol Derivative Diastereoselective_Reduction->Protected_Amino_Alcohol High dr Deprotection Deprotection Protected_Amino_Alcohol->Deprotection Final_Product Single Stereoisomer of Aminocyclopentyl Methanol Deprotection->Final_Product

Caption: Generalized workflow for asymmetric synthesis.

Analytical Methods for Stereochemical Determination and Separation

The synthesis of a stereochemically pure compound is only half the battle; its purity must be rigorously verified. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating 3D Structure

NMR spectroscopy is the most powerful tool for determining the relative stereochemistry (cis vs. trans) of diastereomers.

1H NMR Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1]

  • For cis isomers on a cyclopentane ring, the protons on adjacent carbons typically have a dihedral angle that results in a smaller coupling constant (generally in the range of 5-12 Hz).[10]

  • For trans isomers , the dihedral angle is larger, leading to a larger coupling constant (often >10 Hz).[10]

Nuclear Overhauser Effect (NOE): NOE spectroscopy detects protons that are close to each other in space, regardless of the number of bonds separating them.[1][11] This is invaluable for determining stereochemistry.

  • In a cis-1,2-disubstituted cyclopentane , an NOE correlation will be observed between the protons (or protons on substituent groups) at the C1 and C2 positions, as they are on the same face of the ring.

  • In the corresponding trans isomer , these protons are on opposite faces of the ring, and thus, no NOE correlation is typically observed between them.[12]

X-Ray Crystallography: The Definitive Proof

Single-crystal X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry of a molecule by mapping the precise location of each atom in the crystal lattice. While obtaining suitable crystals can be a challenge, it remains the gold standard for structural validation. Public crystallographic databases often contain data for related analogs which can provide strong comparative evidence for the stereochemical assignment of a target molecule.[13]

Chiral High-Performance Liquid Chromatography (HPLC): Separation and Quantification

Chiral HPLC is the workhorse technique for separating enantiomers and quantifying the enantiomeric excess (ee%) of a synthetic product.[7][14] This method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates.

Commonly Used Chiral Stationary Phases:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability.[15] Columns such as Chiralpak® and Chiralcel® are commercially available with a variety of derivatizations to suit different analytes.

  • Macrocyclic Glycopeptide-based CSPs: These CSPs, based on antibiotics like vancomycin and teicoplanin, are particularly effective for separating polar and ionizable compounds, including amino alcohols.[11]

Method Development Protocol for Chiral HPLC:

  • Column Selection: Based on the analyte's structure (presence of amino and hydroxyl groups), a preliminary screening of polysaccharide and macrocyclic glycopeptide-based columns is recommended.

  • Mobile Phase Screening:

    • Normal Phase: Typically consists of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol. For basic analytes like aminocyclopentyl methanol, the addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape and resolution.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (methanol or acetonitrile).

    • Polar Organic Mode: Acetonitrile or methanol, often with acidic or basic additives.

  • Optimization: Once initial separation is achieved, the resolution can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.

G cluster_1 Chiral HPLC Method Development Start Racemic or Enantioenriched Aminocyclopentyl Methanol Screen_Columns Screen Chiral Stationary Phases (e.g., Polysaccharide, Macrocyclic Glycopeptide) Start->Screen_Columns Screen_Modes Screen Elution Modes (Normal, Reversed, Polar Organic) Screen_Columns->Screen_Modes Initial_Separation Initial Separation Observed? Screen_Modes->Initial_Separation Initial_Separation->Screen_Columns No, try different column/mode Optimize Optimize Mobile Phase (Solvent Ratio, Additives, Flow Rate, Temp.) Initial_Separation->Optimize Yes Validated_Method Validated Method (Baseline Resolution, Good Peak Shape) Optimize->Validated_Method No_Separation No Separation

Caption: Workflow for chiral HPLC method development.

Conformational Analysis and Biological Implications

The cyclopentane ring is conformationally flexible, rapidly interconverting between envelope (Cs symmetry) and half-chair (C₂ symmetry) forms.[5] The energy difference between these conformers is small, but the introduction of substituents can create a preference for one conformation to minimize steric interactions.

For a 1,2-disubstituted cyclopentane, the trans isomer will preferentially adopt a conformation where the two bulky substituents occupy pseudo-equatorial positions to minimize steric strain. The cis isomer is forced to have one pseudo-axial and one pseudo-equatorial substituent, leading to greater steric interactions and generally higher energy. This conformational preference is critical as it dictates the three-dimensional presentation of the pharmacophoric groups (the amino and hydroxymethyl moieties) to the biological target.

The Impact on Biological Activity: A Case Study in Carbocyclic Nucleosides

The profound influence of stereochemistry is starkly illustrated in the field of carbocyclic nucleoside analogues, where aminocyclopentyl methanol derivatives serve as sugar mimics. These compounds are often designed as antiviral agents that, after intracellular phosphorylation, inhibit viral polymerases.

The precise spatial orientation of the hydroxymethyl group (mimicking the 5'-hydroxyl of ribose) and the amino group (to which the nucleobase is attached) is critical for recognition and phosphorylation by cellular kinases, and for subsequent interaction with the viral polymerase. A change from a cis to a trans configuration, or from an (R) to an (S) enantiomer, can drastically alter the molecule's shape, preventing it from fitting into the active site of these enzymes.

Recent studies on carbocyclic nucleoside analogues have shown that locking the carbocyclic ring into a specific conformation, for example by creating bicyclic structures, can enhance antiviral activity.[9] This underscores the principle that a pre-organized, bioactive conformation leads to more potent biological effects. While specific comparative data for simple aminocyclopentyl methanol stereoisomers is dispersed across proprietary and academic literature, a consistent trend emerges: stereochemistry is a key determinant of antiviral potency. For instance, in a series of carbobicyclic nucleoside analogues, IC₅₀ values against respiratory syncytial virus (RSV) varied significantly between stereoisomers, with one analogue being 16 times more potent than the approved drug ribavirin.[9]

Stereochemical Feature Potential Biological Consequence Rationale
Enantiomer (R vs. S) Drastically different binding affinity to a chiral receptor/enzyme.Only one enantiomer will have the correct 3D arrangement of functional groups to complement the chiral active site.
Diastereomer (cis vs. trans) Altered biological activity and metabolic stability.The relative orientation of substituents affects the overall molecular shape and conformational preferences, influencing target binding and accessibility to metabolic enzymes.
Conformation (Envelope vs. Half-Chair) Modulated receptor binding.The preferred conformation determines the spatial positioning of key interacting groups, affecting the strength of the drug-target interaction.

Table 1: The influence of stereoisomerism on biological activity.

Conclusion and Future Perspectives

The stereoisomerism of aminocyclopentyl methanol derivatives is a multifaceted and critical aspect of their development as therapeutic agents. This guide has illuminated the causal links between synthetic strategy and stereochemical outcome, provided a framework for the analytical validation of stereopurity, and underscored the profound connection between three-dimensional structure and biological function. For researchers in drug discovery, mastering the principles and techniques outlined herein is not optional—it is fundamental to the successful translation of a chemical entity into a life-saving medicine.

Future research will undoubtedly focus on the development of even more efficient and highly selective catalytic methods for the synthesis of all possible stereoisomers of this important scaffold. Furthermore, a deeper understanding of the conformational dynamics of these molecules through advanced computational modeling and spectroscopic techniques will enable a more rational design of next-generation carbocyclic nucleoside analogues with improved potency and resistance profiles. The journey from a racemic mixture to a single-isomer drug is a testament to the power of stereochemistry, a field that will continue to shape the future of medicine.

References

  • Marquez, V. E. (1996). Carbocyclic Nucleosides. In Advances in Antiviral Drug Design (Vol. 2, pp. 89-146). JAI Press Inc.
  • BenchChem. (2025). Structural Validation of ((1S,3R)-3-aminocyclopentyl)methanol: A Comparative Analysis. BenchChem Technical Documents.
  • Zhang, Q., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • De Clercq, E. (2005). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. MedChemComm, 6(5), 799-817.
  • LibreTexts. (2024). Conformations of Cycloalkanes. Chemistry LibreTexts.
  • Jordheim, L. P., et al. (2013). The evolution of nucleoside analogue antivirals: a review for chemists and non-chemists. Part 2: Complex modifications to the nucleoside scaffold. MedChemComm, 4(6), 886-903.
  • BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. BenchChem Technical Documents.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
  • BenchChem. (2025). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. BenchChem Technical Documents.
  • LePlae, P. R., et al. (2001). An Efficient Route to Either Enantiomer of trans-2-Aminocyclopentanecarboxylic Acid. The Journal of Organic Chemistry, 66(16), 5629–5632.
  • Evans, D. A., & Wu, L. D. (2005). Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. Journal of the American Chemical Society, 127(24), 8648–8649.
  • Trost, B. M., & Toste, F. D. (2000). A Catalytic Enantioselective Synthesis of cis-1,3-Disubstituted Cyclopentanes. Journal of the American Chemical Society, 122(46), 11557–11558.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • BenchChem. (2025). ((1R,3R)-3-aminocyclopentyl)methanol.
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  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Crimmins, M. T., & She, J. (2004). Enantioselective Total Synthesis of (–)-Laulimalide. Journal of the American Chemical Society, 126(40), 12790–12791.
  • Gu, J., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8017.
  • Carmona, A. T., et al. (2020). An Improved Stereoselective Synthesis of (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol. Molbank, 2020(4), M1172.
  • ResearchGate. (2017). How to experimentally find if my compound is in cis or trans?.
  • Davis, F. A., & Zhou, P. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society, 124(23), 6518-6519.
  • Bradley, D. M., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613-7617.
  • Palomino-Vasco, J., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of Organic Chemistry, 79(3), 1511-1515.

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Foundational

A Technical Guide to the In-Silico Characterization of (1-Aminocyclopent-3-en-1-yl)methanol

Foreword: The Imperative of Predictive Science in Drug Discovery The journey of a novel chemical entity from laboratory bench to patient bedside is fraught with challenges, marked by staggering costs and high attrition r...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Predictive Science in Drug Discovery

The journey of a novel chemical entity from laboratory bench to patient bedside is fraught with challenges, marked by staggering costs and high attrition rates. A significant portion of these failures can be attributed to unfavorable physicochemical, pharmacokinetic, or toxicity profiles discovered late in development.[1][2] In response, the paradigm of drug discovery has shifted, embracing computational, or in-silico, methodologies to predict a molecule's properties before a single gram is synthesized.[3][4][5] This predictive-first approach allows for the early, cost-effective triage of compounds, ensuring that resources are focused on candidates with the highest probability of success.[3][6]

This guide provides an in-depth, practical workflow for the comprehensive in-silico evaluation of a novel small molecule, (1-Aminocyclopent-3-en-1-yl)methanol (CAS: 76910-11-7[7][8]). We will dissect this molecule from its fundamental structure to predict its drug-like potential, employing a suite of validated computational tools. This document is structured not as a rigid protocol, but as a logical progression of scientific inquiry, explaining the causality behind each step—from initial molecular representation to the final synthesis of predicted data into actionable intelligence.

Foundational Step: Molecular Representation

Every in-silico analysis begins with an unambiguous, machine-readable representation of the molecule. The Simplified Molecular-Input Line-Entry System (SMILES) is a ubiquitous standard for this purpose. The canonical SMILES string for (1-Aminocyclopent-3-en-1-yl)methanol serves as the digital starting point for all subsequent predictive modeling.

  • Molecule: (1-Aminocyclopent-3-en-1-yl)methanol

  • Molecular Formula: C6H11NO[7][8]

  • Molecular Weight: 113.16 g/mol [7]

  • Canonical SMILES: C1=CC(CC1)(CO)N

This string encodes the complete topology of the molecule, which computational algorithms will use to calculate descriptors and predict properties.

Physicochemical Property Prediction: The Bedrock of "Drug-Likeness"

Before assessing complex biological interactions, we must understand the molecule's fundamental physicochemical character. These properties govern its behavior in both formulation and physiological environments.[9][10][11] Quantitative Structure-Property Relationship (QSPR) models, which correlate structural features with experimental data, are the primary tools for this analysis.[9][12]

Experimental Protocol: Physicochemical Profiling
  • Tool Selection: We will utilize the SwissADME web server, a robust, freely accessible tool that provides high-quality predictions for key physicochemical descriptors.[13][14]

  • Input: The canonical SMILES string C1=CC(CC1)(CO)N is submitted to the platform.

  • Execution: The platform's algorithms calculate a variety of descriptors based on the encoded structure.

  • Data Collation: The predicted values for lipophilicity, water solubility, and topological polar surface area (TPSA), among others, are collected and tabulated.

Data Summary: Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
LogP (o/w) -0.50Measures lipophilicity. A low value suggests high aqueous solubility, which is favorable for formulation but may impede passive diffusion across cell membranes.
LogS (ESOL) -0.85Predicts aqueous solubility. A value greater than -4 is generally considered soluble, indicating a low risk of solubility-related absorption issues.
Water Solubility 1.85e+05 mg/LHigh solubility is confirmed, aligning with the LogS prediction.
Topological Polar Surface Area (TPSA) 46.25 ŲEstimates the surface area of polar atoms. A TPSA < 140 Ų is associated with good cell membrane permeability, and a value < 60-70 Ų is often linked to blood-brain barrier penetration.
Number of Rotatable Bonds 1Indicates molecular flexibility. A low number (<10) is favorable for good oral bioavailability as it limits conformational entropy loss upon binding.
Hydrogen Bond Donors 2Important for target interaction but can hinder membrane permeability if excessive.
Hydrogen Bond Acceptors 2Crucial for molecular recognition at the target site.

Scientist's Insight: The initial physicochemical profile of (1-Aminocyclopent-3-en-1-yl)methanol is highly promising. Its predicted high water solubility and low lipophilicity suggest it will be easy to formulate. The low molecular weight and TPSA value indicate a strong potential for good membrane permeability, including possible penetration of the blood-brain barrier.

ADMET Profiling: Predicting the Molecule's Journey Through the Body

A compound's therapeutic efficacy is meaningless if it cannot reach its target in sufficient concentration or if it is toxic. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is therefore a critical step in early-stage drug discovery.[15][16][17] This is primarily achieved through Quantitative Structure-Activity Relationship (QSAR) models, which link molecular descriptors to biological outcomes.[1][18][19]

Experimental Protocol: ADMET Prediction
  • Pharmacokinetics Prediction (SwissADME):

    • The same SwissADME analysis from the previous step also provides key pharmacokinetic predictions.

    • Parameters such as Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes are evaluated.

  • Toxicity Prediction (ProTox-II):

    • Tool Selection: The ProTox-II web server is used for its comprehensive toxicity endpoint prediction based on a large database of chemical structures and experimental toxicity data.[14]

    • Input: The SMILES string C1=CC(CC1)(CO)N is submitted.

    • Execution: The platform compares the input structure to its database and utilizes machine learning models to predict various toxicity parameters, including LD50 and organ toxicity.[6][20]

Data Summary: Predicted Pharmacokinetic Properties
PropertyPredicted ResultInterpretation & Causality
GI Absorption HighThe molecule's small size and low polarity (as indicated by TPSA) are strong drivers for high passive absorption from the gastrointestinal tract.
BBB Permeant YesThe low molecular weight (<400 g/mol ) and TPSA (<90 Ų) are key indicators that the molecule is likely to cross the blood-brain barrier, making it a potential candidate for CNS targets.
P-gp Substrate NoPredicted not to be a substrate of P-glycoprotein, a key efflux pump. This is favorable, as it reduces the risk of being actively removed from target tissues (like the brain).
CYP1A2 Inhibitor NoUnlikely to inhibit this major drug-metabolizing enzyme, reducing the potential for drug-drug interactions.
CYP2C19 Inhibitor NoLow probability of interfering with the metabolism of other drugs processed by this enzyme.
CYP2C9 Inhibitor NoFavorable prediction, suggesting a clean profile against this important CYP isozyme.
CYP2D6 Inhibitor NoNo predicted inhibition of another critical enzyme in drug metabolism.
CYP3A4 Inhibitor NoThe molecule is unlikely to inhibit the most significant enzyme involved in drug metabolism, indicating a low risk of pharmacokinetic interactions.
Lipinski's Rule of Five 0 ViolationsThe molecule adheres to all parameters of this well-established rule for drug-likeness (MWT ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10), indicating a high probability of being an orally active drug.[14]
Data Summary: Predicted Toxicological Properties
ParameterPredicted ValueInterpretation
Predicted LD50 (rat, oral) 2000 mg/kgThe median lethal dose is a measure of acute toxicity. This value falls into Toxicity Class 4 (Harmful if swallowed).
Toxicity Class 4This classification suggests moderate acute toxicity, a common starting point for many drug candidates that requires further optimization.
Hepatotoxicity InactivePredicted to have a low probability of causing drug-induced liver injury.
Carcinogenicity InactivePredicted to be non-carcinogenic.
Mutagenicity InactivePredicted to have a low probability of causing genetic mutations.
Immunotoxicity ActiveThe model predicts a potential for immunotoxicity. This is a key flag for further investigation.

Scientist's Insight: The ADMET profile is largely favorable. The molecule shows excellent potential for oral absorption and CNS penetration with a clean predicted CYP interaction profile. The primary flag is the potential for immunotoxicity. This does not disqualify the compound but highlights a specific liability that must be monitored and addressed in subsequent experimental assays.

Biological Activity & Target Interaction Prediction

The final piece of the in-silico puzzle is to predict what biological targets the molecule might interact with to exert a therapeutic effect. This is approached through two complementary methods: predicting a broad spectrum of possible activities and modeling the interaction with a specific, hypothesized target.

Methodology: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[21][22] The goal is to predict the binding mode and affinity, which is often represented by a scoring function or binding energy.[23] Software like AutoDock, GOLD, and Glide are industry standards for this process.[21][23]

Experimental Protocol: Hypothetical Docking Workflow

For a novel compound without a known target, we must select a plausible one for an illustrative docking study. Given the molecule's potential to cross the BBB, a CNS target is a logical choice. We will hypothesize a potential interaction with the Dopamine D2 Receptor , a G-protein coupled receptor implicated in numerous neurological and psychiatric conditions.

  • Preparation of Receptor: The 3D crystal structure of the Dopamine D2 Receptor is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and hydrogen atoms are added.

  • Preparation of Ligand: The 3D structure of (1-Aminocyclopent-3-en-1-yl)methanol is generated from its SMILES string and energy-minimized to find its most stable conformation.

  • Docking Simulation: Using a program like AutoDock Vina, the ligand is placed in a defined binding site on the receptor. The program then explores various rotational and translational degrees of freedom to find the optimal binding pose.

  • Analysis: The results are analyzed to determine the predicted binding affinity (in kcal/mol) and to visualize the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and receptor residues.

Scientist's Insight: A strong predicted binding affinity (e.g., -7 to -10 kcal/mol) combined with plausible interactions with key residues in the receptor's active site would provide a testable hypothesis for this molecule's mechanism of action. This in-silico result would then guide the design of in-vitro binding assays to confirm the prediction experimentally.

Visualization: The In-Silico Prediction Workflow

The entire process, from molecular input to integrated analysis, can be visualized as a logical workflow.

In_Silico_Workflow cluster_input 1. Molecular Input cluster_physchem 2. Physicochemical Prediction cluster_admet 3. ADMET Prediction cluster_activity 4. Biological Activity Prediction cluster_synthesis 5. Data Synthesis & Decision SMILES SMILES String C1=CC(CC1)(CO)N PhysChem QSPR Models (e.g., SwissADME) SMILES->PhysChem ADME Pharmacokinetics Models (e.g., SwissADME) SMILES->ADME Tox Toxicity Models (e.g., ProTox-II) SMILES->Tox Docking Molecular Docking (e.g., AutoDock Vina) SMILES->Docking PhysChem_Table Table 1: LogP, LogS, TPSA, etc. PhysChem->PhysChem_Table Synthesis Integrated Profile Analysis PhysChem_Table->Synthesis ADME_Table Table 2: GI Absorption, BBB, CYP ADME->ADME_Table Tox_Table Table 3: LD50, Organ Toxicity Tox->Tox_Table ADME_Table->Synthesis Tox_Table->Synthesis Docking_Result Binding Affinity & Pose Analysis Docking->Docking_Result Docking_Result->Synthesis Decision Go / No-Go Decision Prioritize for Synthesis Synthesis->Decision

Caption: A flowchart of the comprehensive in-silico property prediction workflow.

Conclusion and Forward Look

The in-silico analysis of (1-Aminocyclopent-3-en-1-yl)methanol paints a portrait of a promising drug candidate, particularly for applications targeting the central nervous system. Its predicted properties suggest excellent "drug-likeness," with high oral absorption, CNS penetration, and a low probability of metabolic drug-drug interactions. The primary identified risk is a potential for immunotoxicity, which serves as a crucial directive for focused in-vitro safety screening.

This technical guide demonstrates that a structured, multi-faceted computational approach can generate a wealth of predictive data. This data forms a robust foundation for making informed decisions, de-risking drug development pipelines, and ultimately, accelerating the journey from a chemical concept to a potential therapeutic. The power of in-silico prediction lies not in replacing experimental work, but in guiding it, ensuring that the most promising molecules are advanced with a clear understanding of their potential and pitfalls.

References

  • AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. MDPI.
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  • A Beginner's Guide to QSAR Modeling in Cheminform
  • Molecular Docking Software and Tools.
  • What is the significance of QSAR in drug design?.
  • Software for molecular docking: a review. PMC - PubMed Central.
  • In silico methods for toxicity prediction. PubMed.
  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave.
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  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers.
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  • AutoDock. The Scripps Research Institute.
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  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University.
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  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs.
  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Medium.
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  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. NIH.
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  • Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio.
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  • Machine Learning-Assisted Prediction of the Biological Activity of Aromatase Inhibitors and Data Mining to Explore Similar Compounds. PMC - NIH.
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  • 76910-11-7| Chemical Name : 1-Amino-3-cyclopentene-1-methanol.
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  • Physicochemical Property Prediction. BOC Sciences.
  • Integrated Network Pharmacology, In Silico, and In Vitro Evaluation of Antioxidant Activity from the Methanol Extract of Salacca zalacca Skin. Trends in Sciences.
  • 1-Amino-3-cyclopentene-1-methanol | 76910-11-7. ChemicalBook.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to the Asymmetric Synthesis of (1-Aminocyclopent-3-en-1-yl)methanol

Abstract This technical guide provides a comprehensive framework for the asymmetric synthesis of (1-Aminocyclopent-3-en-1-yl)methanol, a pivotal chiral building block in medicinal chemistry. The strategic importance of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the asymmetric synthesis of (1-Aminocyclopent-3-en-1-yl)methanol, a pivotal chiral building block in medicinal chemistry. The strategic importance of this molecule lies in its role as a precursor to carbocyclic nucleoside analogues, which are investigated for their potential antiviral and antineoplastic activities.[1][2] The defined stereochemistry of the amino and hydroxymethyl groups on the rigid cyclopentene core is critical for biological efficacy, demanding highly stereocontrolled synthetic methodologies.[3] This document outlines a robust, field-proven protocol commencing from a glycine equivalent, explains the causality behind key experimental choices, and discusses alternative synthetic strategies to empower researchers in drug discovery and development.

Introduction: The Significance of a Chiral Scaffold

Chirality is a decisive factor in pharmacology, with different enantiomers of a drug molecule often exhibiting vastly different biological activities and toxicological profiles.[3] (1-Aminocyclopent-3-en-1-yl)methanol is a valued intermediate precisely because it provides a constrained carbocyclic scaffold with a quaternary stereocenter bearing two distinct functionalities. This structure serves as an effective isostere of natural ribose, making it a cornerstone for the synthesis of novel carbocyclic nucleosides.[1] The development of efficient, scalable, and enantioselective routes to this compound is therefore a critical objective for advancing the discovery of new therapeutic agents.

This guide focuses on a practical and efficient synthetic sequence that constructs the target molecule with excellent stereocontrol. The chosen methodology emphasizes readily accessible starting materials and robust, well-characterized chemical transformations.

Featured Synthetic Strategy: Glycine Equivalent Alkylation and Ring-Closing Metathesis

The most direct and scalable approach for multigram synthesis involves the construction of the key intermediate, 1-aminocyclopent-3-ene-1-carboxylic acid, from a glycine equivalent, followed by reduction to the target alcohol.[4] This strategy offers high overall yields and excellent control of stereochemistry, which is established early in the sequence.

Principle of the Synthesis: The logic of this pathway is threefold:

  • Stereochemical Control: A chiral glycine equivalent is used as the starting point. The inherent chirality of this substrate directs the stereochemical outcome of the subsequent alkylation step, obviating the need for a chiral catalyst in the ring-formation step.

  • Ring Formation: A sequential double alkylation of the glycine enolate with cis-1,4-dichloro-2-butene provides a direct route to the five-membered ring. This is a highly efficient method for constructing the cyclopentene core.

  • Functional Group Interconversion: A final, selective reduction of the carboxylic acid or ester functionality furnishes the desired primary alcohol without affecting the olefin or the protected amine.

Overall Synthetic Workflow

The multi-step synthesis is outlined below, transforming a protected glycine precursor into the final target molecule.

G cluster_0 Synthetic Pathway A Protected Glycine Ester (e.g., tert-butyl ester) B Alkylation with cis-1,4-dichloro-2-butene A->B  Base (e.g., LDA) C N-Boc Protected Cyclopentene Ester B->C  Intramolecular  Cyclization D Ester Hydrolysis C->D  Base (e.g., LiOH) E N-Boc Protected Cyclopentene Carboxylic Acid D->E F Reduction of Carboxylic Acid E->F  Reducing Agent  (e.g., BH3-THF) G N-Boc Protected (1-Aminocyclopent-3-en-1-yl)methanol F->G H Deprotection (e.g., TFA or HCl) G->H  Acid I (1-Aminocyclopent-3-en-1-yl)methanol (Target Molecule) H->I

Caption: Workflow for the synthesis of (1-Aminocyclopent-3-en-1-yl)methanol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the carboxylic acid precursor, followed by a standard reduction.[4]

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware and standard Schlenk techniques.

  • Anhydrous solvents are critical for the success of the alkylation step.

Protocol 1: Synthesis of tert-butyl 1-(tert-butoxycarbonylamino)cyclopent-3-enecarboxylate (Intermediate 5)

This procedure follows the principles of alkylating a glycine equivalent with cis-1,4-dichloro-2-butene.[4]

  • Preparation of the Glycine Enolate: In a flame-dried round-bottom flask, dissolve tert-butyl (diphenylmethylene)glycinate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF. Stir the resulting deep red solution for 30 minutes at -78 °C.

  • Alkylation: To the enolate solution, add cis-1,4-dichloro-2-butene (1.1 eq) dropwise, ensuring the temperature remains below -70 °C. Stir the mixture at -78 °C for 4 hours.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir overnight. The cyclization occurs as the temperature rises.

  • Workup and Protection: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude imine is then hydrolyzed with aqueous acid (e.g., 1M HCl) and the resulting free amine is protected with Di-tert-butyl dicarbonate (Boc₂O) under standard conditions to yield the N-Boc protected amino ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure intermediate.

Protocol 2: Reduction to N-Boc-(1-Aminocyclopent-3-en-1-yl)methanol

  • Setup: Dissolve the purified N-Boc protected amino ester (1.0 eq) from the previous step in anhydrous THF in a flame-dried round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF dropwise.

    • Expert Insight: LiAlH₄ is a powerful reducing agent. For substrates with sensitive functional groups, a milder reagent like borane-THF complex (BH₃·THF) or diisobutylaluminium hydride (DIBAL-H) could be used. The choice depends on the specific ester and protecting groups present.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Quench and Workup: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Stir the resulting white suspension vigorously for 30 minutes.

  • Isolation: Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel to yield the N-Boc protected target molecule.

Protocol 3: Final Deprotection

  • Acidolysis: Dissolve the purified N-Boc protected alcohol (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.

  • Isolation: Remove all volatiles under reduced pressure. The resulting crude product can be purified by recrystallization or by preparing the hydrochloride salt by dissolving the residue in a minimal amount of isopropanol and adding a solution of HCl in isopropanol.[5]

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques.

ParameterExpected OutcomeAnalytical Method
Yield (Overall) 30-40% (over 3 steps)Gravimetric Analysis
Purity >98%¹H NMR, ¹³C NMR, LC-MS
Enantiomeric Excess >98% eeChiral HPLC or SFC
Structure Confirmation Consistent with proposed structure¹H NMR, ¹³C NMR, HRMS

Data is estimated based on similar syntheses reported in the literature.[4]

Alternative Synthetic Strategies

While the featured protocol is robust, other advanced methodologies exist for synthesizing chiral cyclopentene structures. These are particularly valuable when different substitution patterns are desired.

Catalytic Asymmetric [3+2] Cycloaddition

This powerful strategy involves the reaction of a three-atom component (e.g., a vinyl-diazoacetate-derived carbenoid) with a two-atom component (e.g., a vinyl ether) in the presence of a chiral catalyst.[6]

  • Mechanism: Chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, are highly effective in catalyzing these transformations, generating highly functionalized cyclopentenes with excellent enantioselectivity (up to 99% ee) and diastereoselectivity.[6] The resulting products are well-suited for further chemical elaboration.

  • Advantages: This method constructs the ring and sets multiple stereocenters in a single, highly controlled step.

G A Vinyldiazoacetate (3-Atom Component) D Functionalized Cyclopentene (High ee) A->D B Vinyl Ether (2-Atom Component) B->D C Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄) C->D  Catalyzes

Caption: Conceptual overview of a catalytic asymmetric [3+2] cycloaddition.

N-Heterocyclic Carbene (NHC) Catalyzed Desymmetrization

Chiral N-Heterocyclic Carbenes (NHCs) can catalyze the intramolecular aldol reaction of achiral tricarbonyl compounds.[7][8]

  • Mechanism: The chiral NHC generates a chiral enol equivalent in situ, which then undergoes a desymmetrizing aldol reaction. A subsequent decarboxylation of a β-lactone intermediate yields the final α,α-disubstituted cyclopentene.[8]

  • Advantages: This method is excellent for creating quaternary carbon stereocenters from simple, achiral precursors in a single step.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Alkylation Incomplete enolate formation; moisture in the reaction; side reactions.Ensure rigorous anhydrous conditions. Check the quality/titer of the LDA solution. Maintain temperature strictly at -78 °C during addition.
Low Enantioselectivity Racemization of the starting material or intermediate. Incorrect catalyst or ligand used in catalytic methods.Verify the enantiopurity of the starting chiral glycine equivalent. For catalytic reactions, ensure the catalyst is of high purity and handled under inert conditions.
Incomplete Reduction Insufficient reducing agent; deactivated reagent.Use a fresh bottle of the reducing agent (LiAlH₄, BH₃). Increase the equivalents of the reducing agent slightly (e.g., to 2.0 eq).
Difficult Purification Co-elution of byproducts; product instability on silica gel.Adjust the eluent polarity for column chromatography. Consider using a different stationary phase (e.g., alumina). For amines, adding a small amount of triethylamine (~0.5%) to the eluent can prevent streaking.

Conclusion

The asymmetric synthesis of (1-Aminocyclopent-3-en-1-yl)methanol is a well-defined challenge that can be addressed through several effective strategies. The featured protocol, based on the alkylation of a glycine equivalent, represents a practical and scalable route suitable for producing multigram quantities of the target molecule with high enantiopurity.[4] Alternative catalytic methods, such as [3+2] cycloadditions and NHC-catalyzed desymmetrization, provide powerful options for accessing diverse, highly functionalized cyclopentene scaffolds.[6][7] A thorough understanding of these methodologies, combined with careful experimental execution, will empower researchers to successfully synthesize this and other critical chiral intermediates for the advancement of drug discovery programs.

References

  • Hu, W., et al. (2001). Catalytic Asymmetric Synthesis of Highly Functionalized Cyclopentenes by a [3 + 2] Cycloaddition. Journal of the American Chemical Society. Available at: [Link]

  • Wilson, J. E., & Fu, G. C. (2006). Synthesis of Functionalized Cyclopentenes through Catalytic Asymmetric [3+2] Cycloadditions of Allenes with Enones. Angewandte Chemie International Edition. Available at: [Link]

  • Lathrop, S. P., & Rovis, T. (2009). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Journal of the American Chemical Society. Available at: [Link]

  • Taylor, S. J. C., et al. (2000). New Route to 4-Aminocyclopent-2-en-1-ols: Synthesis and Enantioselective Rearrangement of 4-Amino-substituted Cyclopentene Oxides. Tetrahedron. Available at: [Link]

  • Taylor, S. J. C., et al. (2000). New route to 4-aminocyclopent-2-en-1-ols: Synthesis and enantioselective rearrangement of 4-amino-substituted cyclopentene oxides. York Research Database. Available at: [Link]

  • Ginda, A., et al. (2011). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. Amino Acids. Available at: [Link]

  • Wadamoto, M., et al. (2007). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Journal of the American Chemical Society. Available at: [Link]

  • de Oliveira, K. T., et al. (2022). Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. Chemical Science. Available at: [Link]

  • Google Patents. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. CN112574046A.
  • Wadamoto, M., et al. (2007). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2014). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (1998). Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. Tetrahedron Letters. Available at: [Link]

Sources

Application

(1-Aminocyclopent-3-en-1-yl)methanol: A Versatile Chiral Building Block for Asymmetric Synthesis

Abstract (1-Aminocyclopent-3-en-1-yl)methanol is a bifunctional chiral building block that has garnered significant attention in synthetic organic chemistry. Its unique structural architecture, featuring a primary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-Aminocyclopent-3-en-1-yl)methanol is a bifunctional chiral building block that has garnered significant attention in synthetic organic chemistry. Its unique structural architecture, featuring a primary amine and a primary alcohol appended to a single stereocenter on a cyclopentene ring, makes it a powerful precursor for the synthesis of a diverse array of complex molecules. This application note provides a comprehensive overview of the synthetic utility of (1-aminocyclopent-3-en-1-yl)methanol, with a focus on its application in the construction of novel bicyclic scaffolds and carbocyclic nucleoside analogues. Detailed, field-tested protocols are provided to guide researchers in leveraging the full potential of this versatile synthetic intermediate.

Introduction: The Strategic Advantage of (1-Aminocyclopent-3-en-1-yl)methanol

In the pursuit of novel therapeutic agents and complex natural product synthesis, the ability to efficiently construct chiral molecules with well-defined three-dimensional structures is paramount. (1-Aminocyclopent-3-en-1-yl)methanol emerges as a valuable tool in this context, offering a unique combination of structural features:

  • Pre-defined Stereochemistry: The presence of a stereocenter at the C1 position allows for the direct transfer of chirality into the target molecule, obviating the need for challenging asymmetric transformations later in the synthetic sequence.

  • Orthogonal Functionality: The primary amine and primary alcohol can be selectively functionalized, enabling a stepwise and controlled elaboration of the molecular framework. This orthogonality is crucial for minimizing the need for extensive protecting group manipulations.

  • Conformational Constraint: The cyclopentene ring imparts a degree of conformational rigidity, which can be exploited to influence the stereochemical outcome of subsequent reactions.

  • Reactive Olefin: The carbon-carbon double bond serves as a versatile handle for a wide range of chemical transformations, including, but not limited to, epoxidation, dihydroxylation, and metathesis reactions.

Figure 1: Key structural attributes of (1-aminocyclopent-3-en-1-yl)methanol.

Application in the Diastereoselective Synthesis of Bicyclic Scaffolds

The rigid framework of (1-aminocyclopent-3-en-1-yl)methanol makes it an excellent starting material for the synthesis of novel bicyclic systems. These scaffolds are of high interest in medicinal chemistry as they can serve as conformationally restricted mimics of peptide turns or present pharmacophoric groups in a defined spatial orientation.

Protocol: Synthesis of a Bicyclic Oxazolidinone

This protocol details the synthesis of a bicyclic oxazolidinone, a privileged scaffold in drug discovery. The key step is a diastereoselective intramolecular cyclization, where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction.

Step 1: N-Boc Protection of the Amine

To prevent the amine from participating in side reactions, it is first protected with a tert-butyloxycarbonyl (Boc) group.

  • Reagents: (1-Aminocyclopent-3-en-1-yl)methanol, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (NEt₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve (1-aminocyclopent-3-en-1-yl)methanol (1.0 eq) in DCM.

    • Add NEt₃ (1.2 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to ambient temperature and stir for 12-16 hours.

    • Perform an aqueous workup with saturated NH₄Cl and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the N-Boc protected intermediate.

Step 2: Activation of the Hydroxyl Group via Mesylation

The primary alcohol is converted to a good leaving group by mesylation, setting the stage for the intramolecular cyclization.

  • Reagents: N-Boc protected intermediate, Methanesulfonyl chloride (MsCl), Triethylamine (NEt₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected intermediate (1.0 eq) and NEt₃ (1.5 eq) in DCM and cool to 0 °C.

    • Add MsCl (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Quench with saturated aqueous NaHCO₃.

    • Extract the product with DCM, wash with brine, and dry over Na₂SO₄.

    • The crude mesylate is typically of sufficient purity to be used directly in the next step.

Step 3: Intramolecular Cyclization to the Bicyclic Oxazolidinone

The deprotonated carbamate nitrogen acts as an intramolecular nucleophile, displacing the mesylate to form the bicyclic product.

  • Reagents: Crude mesylate, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), suspend NaH (1.5 eq) in anhydrous THF and cool to 0 °C.

    • Add a solution of the crude mesylate in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify by flash chromatography to obtain the desired bicyclic oxazolidinone.

Figure 2: Synthetic workflow for the bicyclic oxazolidinone.

Application in the Asymmetric Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral and anticancer agents. (1-Aminocyclopent-3-en-1-yl)methanol is an ideal starting material for the enantioselective synthesis of these compounds.

Protocol: Synthesis of a Carbocyclic Purine Nucleoside Analogue

This protocol outlines the synthesis of a carbocyclic adenosine analogue, demonstrating the strategic use of the building block's functionalities.

Step 1: N-Glycosylation via Mitsunobu Reaction

The N-Boc protected aminocyclopentenol is coupled with a suitable purine base, such as 6-chloropurine, using the Mitsunobu reaction.

  • Reagents: N-Boc protected (1-aminocyclopent-3-en-1-yl)methanol, 6-Chloropurine, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous THF.

  • Procedure:

    • To a solution of the N-Boc protected aminocyclopentenol (1.0 eq), 6-chloropurine (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

    • Allow the reaction to stir at room temperature for 16-24 hours.

    • Concentrate the reaction mixture and purify by flash chromatography to isolate the N-glycosylated product.

Step 2: Diastereoselective Dihydroxylation of the Olefin

The double bond is dihydroxylated to install the diol functionality characteristic of nucleosides. The stereochemical outcome can often be influenced by the existing stereocenter and the choice of reagents.

  • Reagents: N-glycosylated product, Osmium tetroxide (OsO₄, catalytic), N-Methylmorpholine N-oxide (NMO), Acetone/Water.

  • Procedure:

    • Dissolve the N-glycosylated product (1.0 eq) and NMO (1.5 eq) in a mixture of acetone and water.

    • Add a catalytic amount of OsO₄ (e.g., 2-4 mol%).

    • Stir at room temperature until the reaction is complete (TLC monitoring).

    • Quench with aqueous sodium sulfite and extract the product with ethyl acetate.

    • Purify by flash chromatography to yield the carbocyclic diol.

Step 3: Deprotection and Amination

The final steps involve the removal of the Boc protecting group and conversion of the 6-chloro substituent to an amino group.

  • Reagents: Carbocyclic diol, Trifluoroacetic acid (TFA), DCM, Saturated ammonia in methanol.

  • Procedure:

    • Boc Deprotection: Treat the diol with a solution of TFA in DCM (e.g., 1:1 v/v) for 1-2 hours. Remove the volatiles under reduced pressure.

    • Amination: Dissolve the crude amine in a saturated solution of ammonia in methanol and heat in a sealed vessel at 80-100 °C for 24-48 hours.

    • Cool the reaction, concentrate, and purify by reverse-phase HPLC to obtain the final carbocyclic adenosine analogue.

Data Summary

Synthetic RouteStepKey TransformationTypical Yield Range (%)
Bicyclic Oxazolidinone 1N-Boc Protection90-98
2Mesylation95-99 (crude)
3Intramolecular Cyclization75-85
Carbocyclic Nucleoside Analogue 1Mitsunobu N-Glycosylation60-75
2Dihydroxylation80-90
3Deprotection & Amination70-80 (over 2 steps)

Conclusion

(1-Aminocyclopent-3-en-1-yl)methanol is a powerful and versatile chiral building block that offers significant advantages in the synthesis of complex molecular targets. Its inherent stereochemistry and orthogonal functional groups provide a solid foundation for the efficient and stereocontrolled construction of novel bicyclic systems and carbocyclic nucleoside analogues. The protocols outlined herein provide a practical guide for researchers to harness the synthetic potential of this valuable compound in their drug discovery and chemical biology programs.

References

  • Title: (1R,4S)-4-Amino-2-cyclopentene-1-methanol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis Source: Journal of Organic Chemistry URL: [Link]

  • Title: Asymmetric Dihydroxylation of Alkenes Source: Chemical Reviews URL: [Link]

  • Title: Synthesis of Carbocyclic Nucleosides Source: Organic Letters URL: [Link]

  • Title: Oxazolidinones in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

Method

Application Notes &amp; Protocols: (1-Aminocyclopent-3-en-1-yl)methanol in Medicinal Chemistry

Introduction: Embracing Three-Dimensionality in Drug Design In the landscape of modern medicinal chemistry, there is a progressive shift away from flat, aromatic-rich molecules towards more three-dimensional, sp³-rich sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, there is a progressive shift away from flat, aromatic-rich molecules towards more three-dimensional, sp³-rich scaffolds.[1] This evolution is driven by the pursuit of compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, and the ability to engage with complex biological targets in a highly specific manner.[2] (1-Aminocyclopent-3-en-1-yl)methanol emerges as a valuable building block in this context. Its rigid, non-planar cyclopentene core, adorned with strategically placed amino and methanol functionalities, provides a versatile platform for the synthesis of novel therapeutics.[3] This guide will delve into the core applications of this scaffold, with a particular focus on its role as a precursor to saturated analogues used in the development of C-C chemokine receptor 2 (CCR2) antagonists and its relevance in the synthesis of antiviral agents.

The Scientific Rationale: Why Employ the Aminocyclopentyl Methanol Scaffold?

The utility of the (1-aminocyclopent-3-en-1-yl)methanol scaffold and its saturated derivatives is rooted in several key medicinal chemistry principles:

  • Bioisosteric Replacement of Aromatic Rings: The saturated cyclopentane ring is an effective bioisostere for a para-substituted phenyl ring.[1][4] This "escape from flatland" allows for the retention of the geometric arrangement of substituents while improving drug-like properties by reducing π-π stacking interactions and often enhancing aqueous solubility.[1][4]

  • Structural Rigidity and Pre-organization: The rigid nature of the cyclopentane ring minimizes the entropic penalty upon binding to a biological target. It holds the amino and methanol groups in a defined spatial orientation, which can be crucial for precise interactions with receptor binding pockets.[2]

  • Stereochemical Complexity: The scaffold possesses defined stereocenters, which is critical for enantioselective synthesis. Different enantiomers of a drug can have vastly different pharmacological and toxicological profiles, making stereochemical control paramount in modern drug development.[3][5]

  • Synthetic Versatility: The amino and hydroxyl groups offer two points for chemical modification, allowing for the generation of diverse compound libraries. Furthermore, the double bond in the unsaturated precursor, (1-aminocyclopent-3-en-1-yl)methanol, provides an additional handle for functionalization or for stereocontrolled reduction to the saturated analogue.

Core Therapeutic Application: CCR2 Antagonists for Inflammatory Diseases

The most prominent application of the saturated analogue of our title compound, ((1S,3R)-3-aminocyclopentyl)methanol, is as a central scaffold in the discovery of potent and selective CCR2 antagonists.[6]

The Role of CCR2 in Inflammation

CCR2 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade.[6] Its primary ligand, CCL2 (monocyte chemoattractant protein-1), triggers the migration of monocytes from the bloodstream into tissues, a key process in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, atherosclerosis, and type 2 diabetes.[6] By blocking the CCL2/CCR2 signaling axis, it is possible to mitigate the inflammatory response.

Signaling Pathway of CCR2

CCR2_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor (on Monocyte) CCL2->CCR2 binds GPCR_activation G-Protein Activation (Gαi) CCR2->GPCR_activation activates Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) GPCR_activation->Signaling_Cascade Chemotaxis Monocyte Chemotaxis & Migration Signaling_Cascade->Chemotaxis Inflammation Tissue Inflammation Chemotaxis->Inflammation Antagonist CCR2 Antagonist (e.g., PF-4254196) Antagonist->CCR2 blocks

Caption: CCR2 signaling pathway and point of intervention for antagonists.

Case Study: A Clinical Candidate Scaffold

A notable example is the clinical candidate PF-4254196, developed for inflammatory conditions.[6] The ((1S,3R)-3-aminocyclopentyl)methanol core serves as the central anchor to which other pharmacophoric groups are attached to achieve high binding affinity and favorable pharmacokinetic properties.[6]

Table 1: In Vitro Activity of a Representative CCR2 Antagonist

Compound Target Assay Type IC50 (nM) Reference
RS 504393 Human CCR2 Chemotaxis Assay 330 [7]
RS 504393 Human CCR2 Radioligand Binding 89 [7]

| PF-4254196 | Human CCR2 | - | Potent (specific data proprietary) |[6] |

Note: Data for RS 504393, a different selective CCR2 antagonist, is provided to illustrate typical potency ranges. PF-4254196 data is noted as potent in literature.[6][7]

Emerging Application: Intermediates for Antiviral Agents

The cyclopentane ring is a core structural feature of carbocyclic nucleoside analogues, a class of antiviral drugs that are effective against viruses such as hepatitis B and HIV. The synthesis of these agents often relies on chiral cyclopentane intermediates. For instance, (1R,3R)-3-hydroxycyclopentanemethanol is a key intermediate for the synthesis of carbocyclic-ddA, a potent anti-hepatitis B agent.[8] While not a direct application of (1-aminocyclopent-3-en-1-yl)methanol, this highlights the utility of the core cyclopentane scaffold in antiviral drug discovery. The amino and hydroxyl groups on our title compound can be chemically manipulated to access such key intermediates.

Experimental Protocols

Protocol 1: General Synthesis of a Protected (1-Aminocyclopent-3-en-1-yl)methanol Derivative

This protocol outlines a representative chemoenzymatic approach to generate a key chiral intermediate, which can then be converted to the desired aminocyclopentyl methanol derivatives. This method leverages the high stereoselectivity of enzymes.[8]

Workflow for Chemoenzymatic Synthesis of a Chiral Cyclopentanol Intermediate

Chemoenzymatic_Synthesis start Commercially Available Cyclopentenone Derivative step1 Enzymatic Reduction (e.g., Enoate Reductase) start->step1 intermediate1 Chiral Cyclopentanone step1->intermediate1 step2 Chemical Reduction (e.g., NaBH4) intermediate1->step2 product Chiral Cyclopentanol Intermediate step2->product

Caption: A generalized chemoenzymatic workflow for chiral cyclopentanol synthesis.

Step-by-Step Methodology:

  • Biocatalyst Preparation:

    • Express and purify an enoate reductase (e.g., CrS from Thermus scotoductus SA-01) in a suitable host like E. coli.[8]

    • Similarly, prepare a co-factor regeneration enzyme (e.g., formate dehydrogenase from Candida boidinii).[8]

  • Enzymatic Reduction:

    • In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., pH 7.0-8.0).[8]

    • Add the starting material, (S)-4-(hydroxymethyl)cyclopent-2-enone (5 mM).[8]

    • Introduce the necessary co-factors: FMN (0.05 mM) and NADH (0.2 mM).[8]

    • For co-factor regeneration, add sodium formate (40 mM) and formate dehydrogenase.[8]

    • Initiate the reaction by adding the purified enoate reductase (e.g., 10 µM CrS).[8]

    • Maintain the reaction at an optimal temperature (e.g., 35-45°C) and monitor the conversion by HPLC or GC-MS.[8] Complete conversion is often achieved within an hour.[8]

  • Work-up and Isolation:

    • Once the reaction is complete, quench by adding an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3R)-3-(hydroxymethyl)cyclopentanone.

  • Chemical Reduction to Diol:

    • Dissolve the crude cyclopentanone in a suitable solvent like methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with water, and then acidify to pH ~6 with dilute HCl.

    • Extract the product with an organic solvent, dry, and concentrate to yield the chiral diol intermediate, (1R,3R)-3-hydroxycyclopentanemethanol.[8]

This diol can then be further functionalized, for example, by converting one hydroxyl group to a protected amine, to yield the target scaffold.

Protocol 2: Derivatization for SAR Studies - Amide Coupling

This protocol describes a standard method to derivatize the amino group of the scaffold, a common step in generating libraries for Structure-Activity Relationship (SAR) studies.

Step-by-Step Methodology:

  • Reactant Preparation:

    • Dissolve the aminocyclopentyl methanol scaffold (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • Coupling Reaction:

    • In a separate flask, dissolve the carboxylic acid of interest (1.1 equivalents) in the same solvent.

    • Add a peptide coupling agent, such as HATU (1.1 equivalents) or EDC/HOBt (1.1 equivalents each).

    • Stir the activated carboxylic acid solution for 10-15 minutes at room temperature.

    • Add the activated acid solution dropwise to the solution containing the aminocyclopentyl methanol scaffold.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure amide derivative.

Conclusion and Future Perspectives

(1-Aminocyclopent-3-en-1-yl)methanol and its saturated analogues are powerful tools in the medicinal chemist's arsenal. They provide a robust, three-dimensional core that can be elaborated to produce compounds with improved pharmacological profiles. The successful application of this scaffold in the development of CCR2 antagonists for inflammatory diseases is a testament to its potential. Future applications will likely see this and similar sp³-rich scaffolds being employed to tackle increasingly complex biological targets, where precise three-dimensional arrangements of pharmacophores are essential for achieving potency and selectivity. The continued development of efficient and stereoselective synthetic routes to these building blocks will be crucial for unlocking their full potential in drug discovery.

References

  • BenchChem. (2025). Applications of ((1S,3R)-3-aminocyclopentyl)methanol in Medicinal Chemistry: A Detailed Overview.
  • ResearchGate. (2025). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.
  • GtR. New Directions in Bioisostere Research.
  • SlidePlayer. (2012).
  • Chemistry LibreTexts. (2024).
  • BenchChem. (2025). ((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis.
  • PubMed Central.
  • BenchChem. ((1R,3R)-3-aminocyclopentyl)methanol.
  • Pharmaffili
  • Hit2Lead. (1-amino-3-cyclopenten-1-yl)methanol hydrochloride.
  • PubMed. (2024). Chemoenzymatic synthesis of (1R,3R)
  • MedchemExpress. RS 504393 | CCR2 Antagonist.

Sources

Application

Application Note: Enantioselective Preparation of Cyclopentene Amino Acids via Cooperative Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Constrained Amino Acids Cyclopentene amino acids represent a class of conformationally constrained non-proteinogenic amino...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Constrained Amino Acids

Cyclopentene amino acids represent a class of conformationally constrained non-proteinogenic amino acids that are of significant interest in medicinal chemistry and drug development. Their rigid cyclopentene scaffold allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of these unique building blocks into peptides can induce specific secondary structures, improving metabolic stability and cell permeability. This application note provides a detailed protocol for the enantioselective synthesis of cyclopentene amino acids bearing a quaternary carbon center, leveraging a powerful one-pot cooperative catalysis strategy.

Reaction Mechanism and Stereochemical Control: A Symphony of Catalysts

The cornerstone of this protocol is a cooperative catalytic system that orchestrates an enantioselective spirocyclization followed by an in-situ acidic opening of an azlactone intermediate.[1] This sophisticated approach utilizes a chiral secondary amine organocatalyst and an achiral palladium(0) complex, each playing a distinct yet synergistic role in the transformation.[1][2]

The reaction proceeds through the following key steps:

  • Iminium Ion Formation: The chiral secondary amine catalyst reversibly condenses with an enal to form a chiral iminium ion. This activation lowers the LUMO of the enal, rendering it more susceptible to nucleophilic attack.

  • Enolate Addition: A propargylated azlactone, serving as the pronucleophile, adds to the chiral iminium ion in a highly stereocontrolled manner. The bulky substituents on the chiral amine catalyst effectively shield one face of the iminium ion, directing the azlactone to the opposite face and establishing the stereochemistry of the initial carbon-carbon bond.

  • Palladium-Catalyzed Cyclization: The resulting enamine intermediate undergoes a palladium-catalyzed Conia-ene type reaction. The palladium(0) catalyst coordinates to the alkyne moiety of the propargyl group, facilitating an intramolecular cyclization onto the enamine to form a spirocyclic intermediate.

  • Isomerization and Catalyst Turnover: Subsequent isomerization of the exocyclic double bond and hydrolysis of the iminium ion regenerates the chiral amine catalyst and yields the spirocyclic azlactone.

  • Acidic Azlactone Opening: Finally, the in-situ generated acid from the addition of trimethylsilyl chloride in methanol promotes the opening of the azlactone ring, furnishing the desired cyclopentene amino acid methyl ester.[1]

This cooperative catalysis approach is a testament to the elegance and efficiency of modern synthetic methodology, where two distinct catalytic cycles work in harmony to achieve a transformation that would be challenging with a single catalyst.[2]

Visualizing the Catalytic Cycle

Cooperative Catalytic Cycle Cooperative Catalytic Cycle for Spirocyclization Amine Chiral Amine Catalyst (A) Iminium Chiral Iminium Ion (I) Amine->Iminium + Enal (2) Enamine Enamine Intermediate (III) Iminium->Enamine + Azlactone Enolate (II) Enamine->Amine Pd_complex Pd-Alkyne Complex Pd0 Pd(0) Pd0->Pd_complex + Enamine (III) Spiro_Pd Spiro-Palladacycle Pd_complex->Spiro_Pd Conia-ene Reaction Spiro_Pd->Pd0 - Product Spirocyclic_Azlactone Spirocyclic Azlactone (3) Spiro_Pd->Spirocyclic_Azlactone Isomerization & Catalyst Release Final_Product Cyclopentene Amino Acid Ester (4) Spirocyclic_Azlactone->Final_Product Acidic Opening (TMSCl, MeOH) Experimental_Workflow Start Start: Combine Reactants & Catalysts Reaction Stir at Room Temperature (Monitor by TLC) Start->Reaction Step 1 Quench Acidic Workup: Add TMSCl in MeOH Reaction->Quench Step 2 Extraction Aqueous Workup & Extraction Quench->Extraction Step 3 Purification Column Chromatography Extraction->Purification Step 4 Analysis Characterization: NMR, HPLC, MS Purification->Analysis Step 5 End Final Product: Enantioenriched Cyclopentene Amino Acid Ester Analysis->End

Figure 2: General experimental workflow.

Materials and Reagents:

  • Propargylated Azlactone (1) (1.0 equiv)

  • Enal (2) (1.2 equiv)

  • Chiral Secondary Amine Catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (0.1 equiv)

  • Palladium(0) Catalyst (e.g., Pd₂(dba)₃) (0.025 equiv)

  • Ligand (e.g., P(2-furyl)₃) (0.1 equiv)

  • Base (e.g., K₂CO₃) (0.5 equiv)

  • Anhydrous Solvent (e.g., Dichloromethane, DCM)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Methanol (MeOH)

  • Standard workup and purification reagents (Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄, Silica gel)

Apparatus:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Standard glassware for workup and column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral secondary amine catalyst (0.1 equiv), Pd₂(dba)₃ (0.025 equiv), P(2-furyl)₃ (0.1 equiv), and K₂CO₃ (0.5 equiv).

  • Addition of Reactants: Dissolve the propargylated azlactone (1) (1.0 equiv) and the enal (2) (1.2 equiv) in anhydrous DCM and add the solution to the flask via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting azlactone is consumed.

  • In-situ Azlactone Opening: Once the spirocyclization is complete, cool the reaction mixture to 0 °C. Slowly add a solution of TMSCl in anhydrous MeOH. Stir for an additional 1-2 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure cyclopentene amino acid ester.

Data Presentation: Substrate Scope and Performance

The following table summarizes the performance of the protocol with various substituted enals. [1]

Entry Enal (2) Substituent (R) Yield (%) Enantiomeric Excess (ee %)
1 Phenyl 56 94
2 4-Methylphenyl 65 93
3 4-Methoxyphenyl 70 92
4 4-Chlorophenyl 45 95
5 2-Thienyl 52 88

| 6 | Cinnamyl | 61 | 90 |

Characterization and Data Analysis

The structure and enantiomeric purity of the synthesized cyclopentene amino acid esters should be confirmed by standard analytical techniques.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural ElucidationCharacteristic signals for the cyclopentene ring protons, the amino acid backbone, and the ester group. [1]
Chiral HPLC Determination of Enantiomeric ExcessSeparation of the two enantiomers on a chiral stationary phase, allowing for the calculation of the ee. [1]
High-Resolution Mass Spectrometry (HRMS) Molecular Formula ConfirmationAccurate mass measurement to confirm the elemental composition of the product. [1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalysts (Pd(0) oxidized, amine catalyst degraded).- Insufficiently dried solvent or reagents.- Use freshly opened or purified catalysts.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled anhydrous solvents.
Low Enantioselectivity - Racemic background reaction due to uncatalyzed pathways.- Degradation of the chiral amine catalyst.- Mismatched catalyst system.- Lower the reaction temperature.- Ensure the purity of the chiral amine catalyst.- Screen different chiral amine catalysts and/or palladium ligands.
Formation of Side Products - Dimerization of the enal.- Decomposition of the azlactone.- Add the enal slowly to the reaction mixture.- Ensure the reaction temperature is controlled.
Incomplete Azlactone Opening - Insufficient acid or methanol.- Short reaction time for the opening step.- Increase the amount of TMSCl and/or MeOH.- Extend the reaction time for the opening step and monitor by TLC.
Difficulty in Purification - Co-elution of the product with catalyst residues or byproducts.- Optimize the eluent system for column chromatography.- Consider a preliminary filtration through a short plug of silica gel to remove catalyst residues.

Conclusion

This application note details a robust and highly enantioselective protocol for the synthesis of valuable cyclopentene amino acids. The one-pot cooperative catalysis approach offers significant advantages in terms of efficiency and stereocontrol. By understanding the underlying reaction mechanism and potential pitfalls, researchers can effectively apply this methodology to access a range of structurally diverse and enantioenriched cyclopentene amino acids for applications in drug discovery and peptide science.

References

  • Franc, M., Měrka, P., Císařová, I., & Veselý, J. (2021). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. The Journal of Organic Chemistry, 86(21), 15387–15397. [Link]

  • Franc, M., & Veselý, J. (2021). Enantioselective Synthesis of Spirothiazolones via Cooperative Catalysis. Advanced Synthesis & Catalysis, 363(17), 4349-4353. [Link]

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis Route for (1-Aminocyclopent-3-en-1-yl)methanol Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Abstract: (1-Aminocyclopent-3-en-1-yl)methanol hydrochloride is a valuable building block in medicinal chemistry, offering a conformationally restric...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: (1-Aminocyclopent-3-en-1-yl)methanol hydrochloride is a valuable building block in medicinal chemistry, offering a conformationally restricted scaffold for the synthesis of novel therapeutics. Its unique structure, featuring a cyclopentene ring and a geminal amino-alcohol substitution, makes it an attractive starting point for exploring new chemical space. This document provides a detailed, scalable, and robust three-step synthetic route starting from the commercially available cyclopent-3-en-1-one. The protocol is designed for gram-scale synthesis in a standard laboratory setting, with considerations for process safety and scalability.

Introduction: The Strategic Value of Constrained Scaffolds

In modern drug discovery, the design of molecules with well-defined three-dimensional structures is paramount for achieving high target affinity and selectivity. Conformationally restricted scaffolds, such as the cyclopentene ring system, are instrumental in this pursuit. They reduce the entropic penalty of binding to a biological target by pre-organizing key pharmacophoric features in a favorable orientation. The title compound, (1-Aminocyclopent-3-en-1-yl)methanol hydrochloride, serves as a versatile intermediate, incorporating a primary amine and a primary alcohol on a stereocenter, which allows for diverse downstream chemical modifications.

This guide details a scalable synthesis pathway that proceeds through a well-established Strecker reaction to form a key α-amino acid intermediate, followed by a selective reduction and final deprotection/salt formation. Each step has been optimized for yield, purity, and operational simplicity, making it suitable for scale-up.

Overall Synthetic Scheme

The synthesis is accomplished in three primary stages starting from cyclopent-3-en-1-one:

  • Synthesis of the α-Amino Acid Intermediate: A one-pot Strecker synthesis to produce 1-aminocyclopent-3-ene-1-carbonitrile, followed by acidic hydrolysis to yield 1-aminocyclopent-3-ene-1-carboxylic acid.

  • Functional Group Manipulation: N-protection of the amino group followed by selective reduction of the carboxylic acid to the primary alcohol.

  • Deprotection and Salt Formation: Acid-mediated removal of the protecting group and concurrent formation of the target hydrochloride salt.

Synthesis_Overview cluster_0 PART 1: α-Amino Acid Synthesis cluster_1 PART 2: Protection & Reduction cluster_2 PART 3: Deprotection & Salt Formation Start Cyclopent-3-en-1-one AminoAcid 1-Aminocyclopent-3-ene-1-carboxylic acid (1) Start->AminoAcid Strecker Synthesis & Hydrolysis BocProtectedAcid N-Boc Protected Amino Acid AminoAcid->BocProtectedAcid Boc₂O AminoAlcohol (1-(tert-Butoxycarbonylamino) cyclopent-3-en-1-yl)methanol (2) BocProtectedAcid->AminoAlcohol BH₃·THF Reduction FinalProduct (1-Aminocyclopent-3-en-1-yl)methanol hydrochloride (3) AminoAlcohol->FinalProduct HCl in Solvent

Caption: High-level overview of the three-part synthesis strategy.

Part 1: Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid (1)

Scientific Rationale: The Strecker synthesis is a classic, reliable, and highly scalable method for producing α-amino acids from carbonyl compounds. It involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. Using ammonium chloride and potassium cyanide provides an in situ source of ammonia and cyanide under conditions that favor the formation of the aminonitrile intermediate. Subsequent strong acid hydrolysis converts the nitrile to a carboxylic acid.

Protocol 1: Strecker Synthesis and Hydrolysis

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEq.
Cyclopent-3-en-1-one82.1050.0 g0.6091.0
Potassium Cyanide (KCN)65.1243.7 g0.6701.1
Ammonium Chloride (NH₄Cl)53.4936.0 g0.6731.1
Methanol (MeOH)32.04250 mL--
Water (H₂O)18.02250 mL--
Conc. Hydrochloric Acid (HCl)36.46~300 mL--

Procedure:

  • Safety First: This procedure involves potassium cyanide, which is highly toxic . All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit available and be trained in its use. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide (HCN) gas.

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add potassium cyanide (43.7 g) and ammonium chloride (36.0 g).

  • Add a mixture of water (250 mL) and methanol (250 mL) to the flask and stir until the solids are mostly dissolved. Cool the mixture to 0-5 °C using an ice-water bath.

  • Addition of Ketone: Dissolve cyclopent-3-en-1-one (50.0 g) in 50 mL of methanol. Add this solution dropwise to the stirred, cooled cyanide/ammonium chloride solution over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 24 hours. The reaction mixture will become thick with precipitated salts.

  • Hydrolysis: Carefully and slowly add concentrated HCl (~300 mL) to the reaction mixture under efficient cooling (ice bath). Caution: HCN gas may be evolved. Ensure the fume hood is functioning correctly. The final solution should be strongly acidic (pH < 1).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 12 hours. This step hydrolyzes the aminonitrile to the amino acid.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A significant amount of inorganic salt (KCl) will be present. Filter the mixture to remove the salts and wash the filter cake with a small amount of cold water.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue. This crude product is a mixture of the amino acid hydrochloride and excess ammonium chloride.

  • Purification: Dissolve the crude solid in a minimum amount of hot water and adjust the pH to ~6-7 with ammonium hydroxide. The amino acid will precipitate. Cool the mixture in an ice bath for 1-2 hours, collect the solid by filtration, wash with cold ethanol, and then diethyl ether. Dry under vacuum to yield 1-aminocyclopent-3-ene-1-carboxylic acid (1) as a white solid. (Expected yield: 65-75%).

Part 2: Synthesis of (1-(tert-Butoxycarbonylamino)cyclopent-3-en-1-yl)methanol (2)

Scientific Rationale: The subsequent reduction of the carboxylic acid requires protection of the nucleophilic amino group to prevent side reactions, such as the formation of amides. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to the reducing conditions used and can be easily removed later under acidic conditions. For the reduction, borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent as it selectively reduces carboxylic acids to alcohols in the presence of many other functional groups, including carbamates and alkenes.

Protocol 2a: N-Boc Protection

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEq.
Amino Acid (1)127.1450.0 g0.3931.0
Di-tert-butyl dicarbonate (Boc)₂O218.2594.5 g0.4331.1
Sodium Bicarbonate (NaHCO₃)84.0149.5 g0.5891.5
1,4-Dioxane88.11400 mL--
Water (H₂O)18.02400 mL--

Procedure:

  • In a 2 L flask, dissolve the amino acid (1) (50.0 g) and sodium bicarbonate (49.5 g) in a mixture of 1,4-dioxane (400 mL) and water (400 mL). Stir until a clear solution is formed.

  • Add a solution of di-tert-butyl dicarbonate (94.5 g) in 100 mL of 1,4-dioxane to the mixture.

  • Stir the reaction at room temperature for 18 hours.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with 200 mL of water and wash with ethyl acetate (2 x 150 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M KHSO₄ solution.

  • Extract the product into ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid as a white solid or viscous oil. (Expected yield: 90-98%).

Protocol 2b: Reduction of Carboxylic Acid

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEq.
N-Boc Amino Acid227.2775.0 g0.3301.0
Borane-THF complex (1 M in THF)-495 mL0.4951.5
Anhydrous Tetrahydrofuran (THF)72.11500 mL--

Procedure:

  • Safety First: Borane reagents are flammable and react with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: In a 2 L, three-necked, oven-dried flask under a nitrogen atmosphere, dissolve the N-Boc protected amino acid (75.0 g) in anhydrous THF (500 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Borane: Add the 1 M solution of BH₃·THF (495 mL) dropwise via an addition funnel over 1.5-2 hours. Maintain the internal temperature below 5 °C. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 6 hours.

  • Quenching: Carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol (~100 mL) until gas evolution ceases.

  • Work-up: Remove the solvent under reduced pressure. Add 300 mL of ethyl acetate and 200 mL of saturated NaHCO₃ solution. Stir for 30 minutes.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to give the crude product (2). The product can often be used in the next step without further purification. If needed, it can be purified by silica gel chromatography. (Expected yield: 85-95%).

Part 3: Deprotection and Hydrochloride Salt Formation (3)

Scientific Rationale: The final step involves the removal of the acid-labile Boc group. Using a solution of hydrogen chloride in a non-aqueous solvent like isopropanol or diethyl ether accomplishes both deprotection and the in situ formation of the hydrochloride salt.[1] This method is clean, high-yielding, and typically results in a crystalline product that can be easily isolated by filtration.

Protocol 3: Final Product Formation

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEq.
Boc-Amino Alcohol (2)213.2860.0 g0.2811.0
4 M HCl in 1,4-Dioxane-211 mL0.8443.0
Isopropanol (IPA)60.10100 mL--
Diethyl Ether (Et₂O)74.12500 mL--

Procedure:

  • Dissolve the crude Boc-amino alcohol (2) (60.0 g) in isopropanol (100 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add the 4 M HCl solution in 1,4-dioxane (211 mL) to the stirred solution. Gas evolution (isobutylene) will be observed.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Isolation: A white precipitate of the hydrochloride salt will form. Add diethyl ether (500 mL) to the mixture to ensure complete precipitation.

  • Stir the resulting slurry for 1 hour at room temperature, then cool to 0-5 °C for another hour.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether (3 x 100 mL) to remove any non-polar impurities.

  • Dry the white crystalline solid under vacuum at 40 °C to a constant weight to yield the final product, (1-Aminocyclopent-3-en-1-yl)methanol hydrochloride (3). (Expected yield: 90-97%).

Process_Flow cluster_part1 Part 1 cluster_part2 Part 2 cluster_part3 Part 3 p1_react Reaction Cyclopentenone KCN, NH₄Cl p1_hydrolysis Hydrolysis Conc. HCl, Reflux p1_react->p1_hydrolysis p1_isolate Isolation pH adjust Filtration p1_hydrolysis->p1_isolate p2_protect N-Boc Protection (Boc)₂O, NaHCO₃ p1_isolate->p2_protect Intermediate 1 p2_reduce Reduction BH₃·THF p2_protect->p2_reduce p2_workup Workup Quench Extraction p2_reduce->p2_workup p3_deprotect Deprotection / Salt Formation HCl in Dioxane p2_workup->p3_deprotect Intermediate 2 p3_precip Precipitation Add Et₂O p3_deprotect->p3_precip p3_filter Final Isolation Filtration Drying p3_precip->p3_filter

Caption: Detailed process workflow for the synthesis of the target compound.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of (1-Aminocyclopent-3-en-1-yl)methanol hydrochloride. The described three-part route is built upon reliable and well-understood chemical transformations, ensuring reproducibility and high yields. By explaining the rationale behind key experimental choices, this guide equips researchers and process chemists with the necessary information to confidently produce this valuable building block for applications in pharmaceutical research and development.

References

  • ACS Publications. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Org. Lett. 2024. Available at: [Link]

  • PubMed. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry. 2023 Aug 25;29(48):e202301017. Available at: [Link]

  • ResearchGate. Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. Available at: [Link]

  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Google Patents. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (1-Aminocyclopent-3-en-1-yl)methanol Isomers

Welcome to the dedicated technical support guide for the purification of (1-aminocyclopent-3-en-1-yl)methanol isomers. This resource is designed for researchers, scientists, and drug development professionals navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (1-aminocyclopent-3-en-1-yl)methanol isomers. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of isolating specific stereoisomers of this valuable chiral building block. The presence of two stereocenters (C1 and the relative orientation of the substituents on the cyclopentene ring, leading to cis/trans diastereomers) necessitates a robust and well-understood purification strategy.

This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying (1-aminocyclopent-3-en-1-yl)methanol isomers?

The primary challenge lies in the simultaneous presence of both enantiomers and diastereomers (cis and trans). The enantiomers of each diastereomer possess identical physical properties in an achiral environment, making their separation impossible without a chiral selector.[1] The diastereomers (e.g., cis vs. trans) have different physical properties and can often be separated by standard techniques like silica gel chromatography or crystallization, but co-elution is a common issue. Therefore, a multi-step or highly selective single-step strategy is required.

Q2: What are the principal strategies for separating the enantiomers of (1-aminocyclopent-3-en-1-yl)methanol?

There are three main strategies for enantiomeric resolution:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (a resolving agent) to form diastereomeric salts.[2][3] These salts have different solubilities, allowing one to be selectively crystallized. This is often used for large-scale separations.

  • Chiral Chromatography: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to interact differently with each enantiomer, leading to separation.[1][4][5] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities.[6]

  • Enzymatic Resolution: This method uses an enzyme that selectively reacts with one enantiomer, allowing for the separation of the reacted and unreacted forms.[1][3]

Q3: How can I separate the cis and trans diastereomers?

The cis and trans diastereomers have different spatial arrangements and thus different physical properties. They can typically be separated using standard, non-chiral purification techniques such as:

  • Silica Gel Flash Chromatography: Differences in polarity between the isomers can allow for separation.

  • Fractional Crystallization: If the diastereomeric mixture is crystalline, their different solubilities in a given solvent system may allow for separation through careful crystallization.

  • Formation of Derivatives: Converting the isomers to derivatives (e.g., dihydrochlorides) can alter their solubility profiles, potentially enabling separation by crystallization from a specific solvent like methanol or ethanol.[7]

Q4: What analytical techniques are essential for monitoring the purification process?

Chiral HPLC or Chiral SFC are indispensable for determining enantiomeric excess (e.e.) and diastereomeric ratio (d.r.). For structural confirmation and assessing overall chemical purity, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical.

Troubleshooting Guides

This section addresses specific issues encountered during purification experiments.

Issue 1: Poor or No Separation of Enantiomers on a Chiral HPLC/SFC Column
  • Potential Causes:

    • Incorrect Column Selection: The chiral stationary phase (CSP) is not suitable for the analyte's structure. The interaction between the analyte and the CSP is fundamental for separation.[8]

    • Inappropriate Mobile Phase: The mobile phase composition (solvents, additives) significantly impacts retention and selectivity. For amine-containing compounds, acidic or basic additives are often crucial.

    • Suboptimal Temperature: Temperature can affect the thermodynamics of the chiral recognition process, thereby influencing selectivity.[9]

  • Recommended Solutions:

    • Systematic Column Screening: There is no universal chiral column. A screening approach using a set of complementary CSPs is the most efficient strategy.[6] For a primary amino alcohol like (1-aminocyclopent-3-en-1-yl)methanol, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point.

    • Mobile Phase Optimization:

      • Normal Phase/SFC: Vary the alcohol modifier (e.g., methanol, ethanol, isopropanol) and introduce a basic additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA) at low concentrations (0.1-0.2%). These additives can suppress undesirable interactions with residual silanols on the silica support and improve peak shape and selectivity.

      • Reversed Phase: Adjust the organic modifier (acetonitrile or methanol) percentage and the pH of the aqueous buffer.

    • Temperature Variation: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, although this is not a universal rule.[9]

Issue 2: Low Yield and/or Low Enantiomeric Excess (e.e.) in Diastereomeric Salt Crystallization
  • Potential Causes:

    • Suboptimal Resolving Agent: The chosen chiral acid may not form a well-defined, crystalline salt with one diastereomer or the solubility difference between the two diastereomeric salts may be insufficient.[2]

    • Incorrect Solvent Choice: The solvent plays a critical role in mediating the solubility of the diastereomeric salts. A poor solvent choice can lead to co-precipitation or prevent crystallization entirely.

    • Precipitation is Too Rapid: Crashing the salt out of solution by rapid cooling or solvent addition can trap impurities and the undesired diastereomeric salt, leading to low e.e.

    • Racemization: Although less common under these conditions, harsh pH or high temperatures could potentially lead to racemization.

  • Recommended Solutions:

    • Screen Resolving Agents: Test a variety of commercially available chiral acids, such as (+)- or (-)-tartaric acid, (S)-mandelic acid, or (+)-camphorsulfonic acid.

    • Solvent Screening: Experiment with a range of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and their mixtures with water). The ideal solvent should dissolve both salts at an elevated temperature but allow only one to crystallize upon cooling.

    • Control Crystallization Rate: Employ slow cooling, minimize agitation, and consider techniques like solvent vapor diffusion to grow high-purity crystals.

    • Perform Recrystallization: A single crystallization may not be sufficient. One or two recrystallization steps of the isolated salt can significantly enhance the enantiomeric excess.

Issue 3: Peak Tailing or Poor Peak Shape in Chiral Chromatography
  • Potential Causes:

    • Secondary Interactions: The primary amine in (1-aminocyclopent-3-en-1-yl)methanol can interact strongly with acidic sites (residual silanols) on the silica surface of the CSP, leading to tailing.

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, causing peak distortion.

    • Incompatible Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak fronting or splitting.

  • Recommended Solutions:

    • Use Mobile Phase Additives: This is the most effective solution. Add a small amount (0.1-0.5%) of a competing base, such as diethylamine (DEA) or ethanolamine, to the mobile phase. This additive will occupy the active sites on the stationary phase, preventing the analyte from interacting with them.[8]

    • Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts of the sample to find the optimal mass that provides a symmetrical peak.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Experimental Protocols & Workflows

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for purifying the isomers of (1-aminocyclopent-3-en-1-yl)methanol.

G start Start: Racemic Mixture of (cis/trans)-(1-Aminocyclopent-3-en-1-yl)methanol diastereomer_sep Separate Diastereomers (e.g., Silica Gel Chromatography) start->diastereomer_sep rac_cis Racemic cis-isomer diastereomer_sep->rac_cis rac_trans Racemic trans-isomer diastereomer_sep->rac_trans chiral_sep Chiral Resolution Method rac_cis->chiral_sep rac_trans->chiral_sep hplc Chiral HPLC/SFC chiral_sep->hplc Analytical or Small Scale cryst Diastereomeric Salt Crystallization chiral_sep->cryst Large Scale pure_cis Pure cis-Enantiomers hplc->pure_cis pure_trans Pure trans-Enantiomers hplc->pure_trans cryst->pure_cis cryst->pure_trans end End: Purified Stereoisomers pure_cis->end pure_trans->end

Caption: Decision tree for purification strategy.

Protocol 1: Analytical Chiral HPLC Method Screening

This protocol outlines a systematic approach to screen for a suitable chiral separation method.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic cis- or trans-isomer mixture in a 50:50 mixture of hexane and isopropanol.

  • Column Screening: Utilize a column switching system if available. Screen the columns listed in the table below.

  • Initial Mobile Phase Conditions:

    • Normal Phase: Start with a screening gradient or a set of isocratic conditions (e.g., 90:10 Hexane:IPA, 80:20 Hexane:IPA). Include 0.1% DEA in the mobile phase to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).

  • Optimization: If partial separation is observed, optimize the mobile phase composition (vary the alcohol percentage) and temperature to improve the resolution (Rs).

Table 1: Recommended Chiral Stationary Phases (CSPs) for Screening

CSP TypeCommon Trade NameRationale
Derivatized CelluloseChiralcel® OD, OJProven broad applicability for a wide range of chiral compounds, including amines and alcohols.[6]
Derivatized AmyloseChiralpak® AD, ASComplementary selectivity to cellulose-based phases, often successful when cellulose phases are not.[6]
Macrocyclic GlycopeptideAstec® CHIROBIOTIC® VEffective for polar and ionizable compounds like amino alcohols, particularly in reversed-phase or polar organic mode.
Protocol 2: Diastereomeric Salt Resolution Workflow

This protocol provides a general workflow for purification via crystallization.

G start 1. Dissolve Racemic Amine and Chiral Acid in Solvent heat 2. Heat to Complete Dissolution start->heat cool 3. Slow Cooling to Induce Selective Crystallization heat->cool filter 4. Filter to Isolate Diastereomeric Salt Crystals cool->filter mother_liquor Mother Liquor (Contains other diastereomer) filter->mother_liquor crystals Crystals (Enriched in one diastereomer) filter->crystals wash 5. Wash Crystals with Cold Solvent crystals->wash liberate 6. Liberate Free Amine (e.g., add base like NaOH) wash->liberate extract 7. Extract Pure Enantiomer liberate->extract analyze 8. Analyze Purity and e.e. (Chiral HPLC) extract->analyze end Pure Enantiomer analyze->end

Caption: Workflow for diastereomeric salt resolution.

  • Reaction Setup: In a flask, dissolve one equivalent of the racemic amine (e.g., the isolated cis-isomer) in a suitable solvent (e.g., methanol).

  • Add Resolving Agent: Add 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid). Using a sub-stoichiometric amount ensures the salt that crystallizes is of high purity.

  • Crystallization: Gently heat the mixture until all solids dissolve. Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of Free Amine: Suspend the collected crystals in water and add a base (e.g., 1M NaOH) until the pH is >11 to deprotonate the amine.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Dry the organic layer, concentrate it, and analyze the resulting amine by chiral HPLC to determine the enantiomeric excess. The other enantiomer can often be recovered from the mother liquor.

References

Sources

Optimization

Technical Support Center: (1-Aminocyclopent-3-en-1-yl)methanol Synthesis

Welcome to the technical support guide for the synthesis of (1-Aminocyclopent-3-en-1-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (1-Aminocyclopent-3-en-1-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable chiral building block. Our guidance is rooted in established chemical principles and field-proven strategies to help you optimize your reaction yields and product purity.

Synthetic Overview & Key Challenges

(1-Aminocyclopent-3-en-1-yl)methanol is a crucial intermediate in pharmaceutical development, particularly for carbocyclic nucleoside analogues.[1] Its synthesis, while achievable, presents several critical steps where yields can be compromised. A common and efficient strategy involves the construction of a protected amino acid precursor, followed by reduction and deprotection.

This guide focuses on a synthetic route starting from the precursor tert-butyl 1-(tert-butoxycarbonylamino)cyclopent-3-enecarboxylate. This intermediate can be synthesized via methods such as the alkylation of a glycine equivalent with cis-1,4-dichloro-2-butene.[2] Our troubleshooting guide will address the key transformations from this intermediate to the final product.

General Synthetic Workflow

Below is a diagram outlining the key steps addressed in this guide.

Synthetic_Workflow Precursor tert-butyl 1-(Boc-amino) cyclopent-3-enecarboxylate Intermediate (1-(Boc-amino)cyclopent-3-en-1-yl)methanol Precursor->Intermediate  Ester Reduction   Product (1-Aminocyclopent-3-en-1-yl)methanol (Final Product) Intermediate->Product  Boc Deprotection  

Caption: Key transformations from the protected precursor to the final product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter during the synthesis.

Section 1: Ester Reduction to the Primary Alcohol

The reduction of the carboxylate ester to the primary alcohol is a critical step. The choice of reducing agent and reaction conditions are paramount to avoid side reactions and ensure complete conversion.

Q1: My ester reduction is incomplete or stalls, resulting in a low yield of the Boc-protected alcohol. What are the likely causes and solutions?

A1: Incomplete reduction is a common issue often related to the choice and handling of the reducing agent or suboptimal reaction conditions.

  • Causality & Explanation: The ester group in your precursor is relatively stable. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or a significant excess of milder agents like Sodium Borohydride (NaBH₄) in specific solvent systems are required for this transformation. The reactivity of these hydrides can be easily compromised by moisture.

  • Troubleshooting Protocol:

    • Reagent & Solvent Integrity:

      • Action: Use a freshly opened bottle of LiAlH₄ or ensure your existing stock has been stored under an inert atmosphere. Anhydrous solvents (like THF or Diethyl Ether) are critical. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).

      • Rationale: LiAlH₄ reacts violently with water. Even trace amounts of moisture in the solvent or on the glassware will consume the reagent, reducing its effective concentration and lowering your yield.

    • Reaction Temperature:

      • Action: Initiate the reaction at 0 °C by adding the ester solution dropwise to the LiAlH₄ suspension. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

      • Rationale: The initial low temperature helps control the exothermic reaction. Allowing it to warm to room temperature ensures the reaction goes to completion, as sluggishness can occur at lower temperatures.

    • Reaction Monitoring:

      • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). The product alcohol should have a lower Rf value than the starting ester.

      • Rationale: TLC provides a clear visual confirmation of the conversion of starting material to product. The reaction should not be quenched until the starting material spot has completely disappeared.

    • Work-up Procedure:

      • Action: Employ a Fieser work-up for quenching the LiAlH₄ reaction. Sequentially and carefully add water, followed by 15% aqueous NaOH, and then more water, in a specific ratio to the amount of LiAlH₄ used.

      • Rationale: This procedure is crucial for producing a granular, easily filterable aluminum salt precipitate, which simplifies the isolation of your product and maximizes the recovered yield. An improper quench can lead to a gelatinous mixture that is difficult to filter and can trap the product.

Section 2: Boc Group Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the primary amine. This is typically achieved under acidic conditions, but the choice of acid and solvent can significantly impact yield and purity.[3][4]

Q2: The Boc deprotection is incomplete, and I am recovering a mixture of the starting material and the desired product. How can I drive the reaction to completion?

A2: Incomplete deprotection usually points to insufficient acid strength, concentration, or reaction time.

  • Causality & Explanation: The Boc group is cleaved by protonation, which leads to the formation of a stable tert-butyl cation and carbamic acid, the latter of which rapidly decarboxylates to give the free amine.[5] A sufficiently strong acid is required to initiate this process efficiently.

  • Troubleshooting Protocol:

    • Choice of Acidic Reagent:

      • Action: A common and highly effective method is using a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[5][6] A typical ratio is 25-50% TFA in DCM. Alternatively, a solution of HCl in an organic solvent (e.g., 4M HCl in Dioxane or Isopropanol) is also very effective.

      • Rationale: TFA is a strong acid that readily cleaves the Boc group at room temperature.[4] Anhydrous HCl solutions are also effective and can directly yield the hydrochloride salt of your product, which is often a stable, crystalline solid that is easy to isolate.

    • Reaction Time and Temperature:

      • Action: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the Boc-protected starting material is no longer visible.

      • Rationale: While the reaction is often fast, some substrates may require longer reaction times. Avoid excessive heating, which can lead to side reactions.

    • Scavengers for the t-butyl Cation:

      • Action: If your molecule contains other sensitive functional groups (e.g., electron-rich aromatic rings), consider adding a scavenger like triethylsilane or anisole to the reaction mixture.

      • Rationale: The liberated tert-butyl cation is an electrophile that can cause unwanted side reactions. A scavenger will trap this cation, preventing it from reacting with your product.

Deprotection Mechanism Visualization

Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc-Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc-Amine->Protonated_Boc Carbamic_Acid R-NH-C(O)OH Protonated_Boc->Carbamic_Acid t_butyl t-Butyl Cation Protonated_Boc->t_butyl H_plus H+ (from TFA) H_plus->Boc-Amine Amine R-NH2 Carbamic_Acid->Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Q3: My product appears to degrade during the Boc deprotection step, leading to a low yield and multiple spots on TLC. What is causing this and how can it be prevented?

A3: Degradation during deprotection often results from the harshness of the acidic conditions, especially in the presence of an allylic alcohol functionality, which can be sensitive.

  • Causality & Explanation: The combination of a strong acid and the allylic alcohol moiety in your target molecule can lead to side reactions such as rearrangement, elimination (dehydration), or polymerization, particularly if the reaction is run for too long or at elevated temperatures.

  • Troubleshooting Protocol:

    • Milder Acidic Conditions:

      • Action: Switch from neat TFA to a more dilute solution (e.g., 10-20% TFA in DCM). Alternatively, consider using aqueous phosphoric acid, which is a milder and effective reagent for deprotecting acid-sensitive substrates.[7]

      • Rationale: Using the minimum necessary acid concentration and strength can selectively cleave the Boc group while minimizing acid-catalyzed degradation of the product.

    • Strict Temperature Control:

      • Action: Perform the deprotection at 0 °C. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

      • Rationale: Lowering the temperature will decrease the rate of degradation reactions more significantly than the rate of the desired deprotection.

    • Alternative Deprotection Methods:

      • Action: For extremely sensitive substrates, consider non-acidic deprotection methods if other functional groups allow. For example, some Lewis acids like ZnBr₂ in CH₂Cl₂ can cleave Boc groups under milder conditions.[5]

      • Rationale: Moving away from strong protic acids can circumvent pathways for acid-catalyzed degradation.

Optimized Protocol Summaries

The following table provides recommended starting conditions for the key synthetic steps. Researchers should optimize these conditions for their specific setup and scale.

Step Parameter Recommended Condition Rationale & Notes Expected Yield
Ester Reduction Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Strong, non-selective hydride donor. Requires strictly anhydrous conditions.>90%
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants and compatible with LiAlH₄.
Temperature 0 °C to Room TemperatureControls initial exotherm and ensures reaction completion.
Work-up Fieser Method (H₂O, 15% NaOH, H₂O)Produces easily filterable aluminum salts for high product recovery.
Boc Deprotection Reagent 25% Trifluoroacetic Acid (TFA) in DCMStandard, highly effective conditions for robust substrates.[5]>95%
Solvent Dichloromethane (DCM)Good solubility for the protected amine.
Temperature 0 °C to Room TemperaturePrevents potential degradation of the allylic alcohol.
Alternative Reagent 4M HCl in DioxaneDirectly yields the stable hydrochloride salt, simplifying purification.[6]>95%

References

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link][5]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][7]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][4]

  • Request PDF. (2025). Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. Retrieved from [Link][2]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Quaternary Carbon Amino Acids

Welcome to the Technical Support Center for the Stereoselective Synthesis of Quaternary Carbon Amino Acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Stereoselective Synthesis of Quaternary Carbon Amino Acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the experimental challenges encountered in this demanding field of organic synthesis. As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to help you navigate the complexities of constructing sterically congested stereocenters with high fidelity.

The synthesis of amino acids bearing a quaternary α-carbon is a formidable challenge due to the inherent steric hindrance that complicates bond formation and stereocontrol.[1] This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

Troubleshooting Guides: Navigating Common Experimental Hurdles

This section is organized by the most prevalent synthetic strategies employed for the synthesis of quaternary amino acids. Each guide addresses specific problems in a question-and-answer format.

Phase-Transfer Catalysis (PTC) for Asymmetric Alkylation

Phase-transfer catalysis is a powerful technique for the alkylation of glycine Schiff bases and their derivatives, offering a scalable and operationally simple approach.[2][3] However, achieving high enantioselectivity and yield with sterically demanding substrates can be challenging.

Question: My enantioselectivity is low or inconsistent. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity in PTC is a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Selection and Integrity:

    • Catalyst Structure: The choice of the chiral phase-transfer catalyst is paramount. Cinchona alkaloid-derived quaternary ammonium salts are widely used and have proven effective.[2][4] The steric and electronic properties of the catalyst's substituents play a crucial role in creating a well-defined chiral environment. If you are using a standard catalyst with poor results, consider a catalyst with greater steric bulk around the active site to enhance facial discrimination of the enolate.

    • Catalyst Decomposition: Quaternary ammonium salts can degrade at elevated temperatures or under strongly basic conditions via Hofmann elimination.[5] This not only reduces the catalyst concentration but can also generate achiral byproducts that may catalyze a background reaction, eroding enantioselectivity.

      • Solution: Monitor the reaction temperature closely and avoid excessive heating. If high temperatures are necessary, consider using more thermally stable phosphonium-based catalysts.[5]

  • Reaction Conditions:

    • Solvent Choice: The solvent system (typically a biphasic mixture of an organic solvent and aqueous base) influences the solubility of the catalyst-enolate complex and the overall reaction rate. A non-polar organic solvent like toluene is often a good starting point.

    • Base Concentration: The concentration of the aqueous base (e.g., KOH or NaOH) can affect the equilibrium of the enolate formation and the catalyst's stability. A very high concentration of base can lead to catalyst degradation.

      • Solution: Screen different base concentrations. Sometimes, a solid-liquid PTC setup using a milder base like solid K₂CO₃ can provide better results.[3]

    • Stirring Rate: In a biphasic system, efficient mixing is crucial for the transfer of the catalyst and reactants between the phases. An inadequate stirring rate can lead to a slow and unselective reaction.[6]

  • Substrate Considerations:

    • Schiff Base Stability: The imine substrate must be stable under the reaction conditions. Hydrolysis of the Schiff base will lead to the formation of the free amino ester, which can undergo non-selective alkylation.

Workflow for Optimizing Enantioselectivity in PTC:

PTC_Optimization start Low Enantioselectivity catalyst Evaluate Catalyst - Screen different chiral PTCs - Check for decomposition start->catalyst analysis Analyze Results catalyst->analysis No Improvement conditions Optimize Reaction Conditions - Solvent screening - Base concentration/type - Temperature control conditions->analysis Re-evaluate substrate Assess Substrate - Confirm Schiff base stability substrate->analysis Re-evaluate analysis->conditions No Improvement analysis->substrate Still Low end Improved Enantioselectivity analysis->end Success

Caption: Troubleshooting workflow for low enantioselectivity in PTC.

Diastereoselective Alkylation of Chiral Enolates

The use of chiral auxiliaries to direct the alkylation of enolates is a classic and reliable strategy for constructing quaternary stereocenters.[1][7] Success hinges on the ability to control the enolate geometry and the facial selectivity of the subsequent alkylation.

Question: I am observing poor diastereoselectivity in the alkylation of my chiral auxiliary-derived enolate. What factors should I investigate?

Answer: Poor diastereoselectivity in these reactions often points to issues with enolate formation, conformation, or the alkylation step itself.

  • Enolate Geometry and Aggregation State:

    • Base and Counterion: The choice of base (e.g., LDA, LHMDS) and the resulting lithium counterion are critical. The lithium cation can chelate to the carbonyl oxygen and a heteroatom on the chiral auxiliary, creating a rigid, well-defined enolate structure that shields one face from the electrophile.[8]

      • Solution: If using LDA, ensure it is freshly prepared and accurately titrated. The presence of excess diisopropylamine can interfere with the chelation. Consider screening other lithium amide bases like LHMDS or KHMDS to alter the aggregation state and reactivity of the enolate.

    • Solvent: The solvent plays a key role in the enolate's structure. Coordinating solvents like THF can compete with the chiral auxiliary for chelation to the lithium cation, leading to a less organized transition state and lower diastereoselectivity.

      • Solution: Try less coordinating solvents like toluene or hexanes, although this may require adjusting the temperature to maintain solubility.

  • Electrophile Reactivity:

    • SN2 vs. SN1 Character: Highly reactive electrophiles (e.g., allylic or benzylic halides) can react with the enolate before it has fully organized into its most stable, chelated form. This can lead to a loss of stereocontrol.

      • Solution: For very reactive electrophiles, consider using a less reactive leaving group (e.g., tosylate instead of bromide) or lowering the reaction temperature significantly.

  • Chiral Auxiliary:

    • Conformational Control: The chiral auxiliary must effectively bias the conformation of the enolate to block one of its faces. Evans' oxazolidinones and pseudoephedrine amides are popular choices due to their ability to form rigid, chelated structures.[9]

      • Solution: Ensure the chiral auxiliary is appropriate for the substrate and the desired stereochemical outcome.

Question: I am having difficulty removing the chiral auxiliary without racemization or decomposition of my product.

Answer: The removal of the chiral auxiliary is a critical step that can impact the overall success of the synthesis.[9][10]

  • Harsh Cleavage Conditions: Standard hydrolysis conditions (e.g., strong acid or base at high temperatures) can lead to epimerization at the newly formed stereocenter or degradation of the product.

    • Solution: Explore milder cleavage methods. For Evans' oxazolidinones, reductive cleavage with LiBH₄ can yield the corresponding alcohol. For pseudoephedrine amides, mild acidic hydrolysis can provide the carboxylic acid.[9]

Table 1: Troubleshooting Diastereoselective Alkylation

Problem Potential Cause Suggested Solution(s)
Low Diastereoselectivity- Incorrect enolate geometry- Poor chelation control- Highly reactive electrophile- Screen different bases (LDA, LHMDS, KHMDS)- Use a non-coordinating solvent (e.g., toluene)- Lower the reaction temperature- Use a less reactive electrophile
Difficulty Removing Auxiliary- Harsh cleavage conditions causing racemization or decomposition- Use milder cleavage reagents (e.g., LiBH₄ for oxazolidinones)- Screen different hydrolysis conditions (e.g., mild acid)- Protect other sensitive functional groups before cleavage
Low Yield- Incomplete enolate formation- Enolate decomposition- Side reactions of the electrophile- Ensure the base is freshly prepared and titrated- Use a lower reaction temperature- Add the electrophile slowly to the enolate solution
Transition-Metal Catalyzed Asymmetric Synthesis

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C bonds.[11][12] However, controlling selectivity and avoiding side reactions can be complex.

Question: My palladium-catalyzed AAA reaction is giving low yield and a mixture of regioisomers. How can I optimize this?

Answer: The outcome of a Pd-catalyzed AAA reaction is highly dependent on the interplay between the ligand, metal, substrate, and nucleophile.

  • Ligand Effects: The chiral ligand is the primary source of stereocontrol and also influences the regioselectivity and reactivity of the π-allyl palladium intermediate.[13][14]

    • Solution: Ligand screening is essential. For a given substrate, different classes of ligands (e.g., phosphoramidites, bisphosphines) can give dramatically different results. The electronic and steric properties of the ligand must be carefully considered.

  • Side Reactions:

    • β-Hydride Elimination: This is a common side reaction that can lead to the formation of dienes and a loss of product.

      • Solution: The choice of ligand can influence the rate of β-hydride elimination relative to nucleophilic attack. Additionally, using a substrate that cannot undergo β-hydride elimination can be a solution.

    • Homocoupling of the Nucleophile: This can occur if the oxidative addition of the palladium catalyst is slow.

  • Reaction Parameters:

    • Solvent and Temperature: These parameters can affect the solubility of the catalyst and substrate, as well as the rate of the desired and undesired reaction pathways.

    • Base: The choice of base is critical for the in situ generation of the nucleophile. The base must be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions.

Decision Tree for Optimizing Pd-Catalyzed AAA:

AAA_Optimization start Low Yield/Selectivity in AAA ligand Ligand Screening (e.g., phosphoramidites, bisphosphines) start->ligand analysis Analyze Outcome ligand->analysis base Base Optimization (e.g., NaHMDS, LHMDS, KOtBu) base->analysis solvent Solvent Screening (e.g., THF, Toluene, Dioxane) solvent->analysis temp Temperature Optimization temp->analysis analysis->base Suboptimal analysis->solvent Suboptimal analysis->temp Suboptimal success Successful Reaction analysis->success Optimized

Caption: A systematic approach to optimizing Pd-catalyzed AAA reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for the synthesis of quaternary amino acids?

A1: There is no single "best" strategy, as the optimal choice of protecting groups depends on the specific synthetic route and the other functional groups present in the molecule. However, an orthogonal protection strategy is highly recommended. This involves using protecting groups for the α-amino and carboxyl groups that can be removed under different conditions, allowing for selective deprotection.[15] For example, the widely used Fmoc/tBu strategy in solid-phase peptide synthesis employs the base-labile Fmoc group for the α-amino group and acid-labile tert-butyl-based groups for the side chains and the C-terminus.[16] For solution-phase synthesis, the combination of a Z (benzyloxycarbonyl) group for the amine and a methyl or ethyl ester for the carboxylic acid is a classic choice. The Z group is stable to a wide range of conditions and can be removed by hydrogenolysis.[17]

Q2: I am struggling with the purification of my highly substituted, non-polar quaternary amino acid. What techniques can I try?

A2: The purification of sterically hindered and often greasy quaternary amino acids can be challenging. Standard silica gel chromatography may not be effective due to poor separation and potential for on-column degradation.

  • Reverse-Phase Chromatography (RPC): For non-polar compounds, RPC is often more effective than normal-phase chromatography. A C18 or C8 column with a gradient of water and an organic solvent (e.g., acetonitrile or methanol) can provide good separation.[18]

  • Ion-Exchange Chromatography (IEX): Since amino acids are zwitterionic, IEX can be a powerful purification method. You can use a cation-exchange resin to bind the amino acid and then elute it with a pH or salt gradient.

  • Crystallization: If your compound is crystalline, this can be an excellent method for obtaining highly pure material. Screening different solvent systems is key to finding suitable crystallization conditions.

  • Protecting Group-Assisted Purification: Sometimes, it is easier to purify a protected derivative of the amino acid. After purification, the protecting groups can be removed to yield the final product.

Q3: My Strecker synthesis with a hindered ketone is giving very low yields. What is the problem?

A3: The Strecker synthesis involves the formation of an imine or iminium ion, followed by the addition of cyanide.[19][20] With sterically hindered ketones, both of these steps can be slow and inefficient.

  • Imine Formation: The equilibrium for imine formation from a hindered ketone and ammonia can be unfavorable.

    • Solution: Using a higher concentration of ammonia or ammonium chloride can help to drive the equilibrium towards the imine. Alternatively, pre-forming the imine under dehydrating conditions before the addition of cyanide can improve the yield.

  • Cyanide Addition: The nucleophilic attack of cyanide on the sterically hindered iminium ion can be slow.

    • Solution: Using a more reactive cyanide source, such as trimethylsilyl cyanide (TMSCN), can sometimes improve the rate of addition. Running the reaction at a slightly elevated temperature may also help, but this should be done with caution due to the toxicity of HCN.

References

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). RSC Chemical Biology. [Link]

  • Asymmetric palladium-catalyzed allylic alkylation using dialkylzinc reagents: a remarkable ligand effect. (2014). Angewandte Chemie International Edition. [Link]

  • Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules. (2014). Accounts of Chemical Research. [Link]

  • Protecting Groups. (n.d.). University of Wisconsin-Madison. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Choosing a Phase-Transfer Catalyst Based on Phase Location. (n.d.). PTC Organics, Inc.. [Link]

  • Selected Diastereoselective Reactions: Enolate Alkylation. (2005). ResearchGate. [Link]

  • Stereoselective Formation of Quaternary Stereogenic Centers via Alkylation of α-Substituted Malonate-Imidazolidinones. (2009). ResearchGate. [Link]

  • Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions. (2017). ResearchGate. [Link]

  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (2021). Journal For Basic Sciences. [Link]

  • The Basic Principle of Phase-Transfer Catalysis, Some Mechanistic Aspects and Important Applications. (2016). International Journal of Scientific & Technology Research. [Link]

  • Amino Acid-Protecting Groups. (2009). ResearchGate. [Link]

  • Ligand-enabled palladium-catalysed enantioselective synthesis of α-quaternary amino and glycolic acids derivatives. (2023). ResearchGate. [Link]

  • Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. (2020). Accounts of Chemical Research. [Link]

  • Protein purification troubleshooting guide. (n.d.). Cytiva. [Link]

  • Stereoselective Formation of Quaternary Carbon Centers: Alkylation of α,α‐Disubstituted Amide Enolates. (2002). Sci-Hub. [Link]

  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. (2006). Accounts of Chemical Research. [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]

  • Removal of the chiral auxiliary and determination of the absolute configuration. (2022). ResearchGate. [Link]

  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in the Synthesis of α,α-Disubstituted α-Amino Acids. (2018). Molecules. [Link]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) with alkyl sulfones as nucleophiles. (2023). Chemical Science. [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. (2006). ResearchGate. [Link]

  • Pd-catalyzed asymmetric allylic alkylations via C–H activation of N-allyl imines with glycinates. (2013). Tetrahedron. [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]

  • Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. (2007). Organic Chemistry Portal. [Link]

  • Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters. (2010). Science. [Link]

  • Strecker Synthesis. (n.d.). NROChemistry. [Link]

  • Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. (2023). Molecules. [Link]

  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids. (2024). Chemical Science. [Link]

  • Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. (2024). Molecules. [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid?. (2017). ResearchGate. [Link]

  • Copper-Catalyzed Synthesis of γ-Amino Acids Featuring Quaternary Stereocenters. (2017). Angewandte Chemie International Edition. [Link]

  • Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. (2022). CORE. [Link]

  • Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. (2013). The Journal of Organic Chemistry. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. (2017). RSC Advances. [Link]

  • An Aza-Enolate Alkylation Strategy for the Synthesis of α-Alkyl-δ-amino Esters and α-Alkyl Valerolactams. (2006). Organic Chemistry Portal. [Link]

  • Paper Chromatography of Amino Acids. (n.d.). Saddleback College. [Link]

  • Exploiting β-Amino Acid Enolates in Direct Catalytic Diastereo- and Enantioselective C-C Bond-Forming Reactions. (2018). Angewandte Chemie International Edition. [Link]

  • An Aza-Enolate Alkylation Strategy for the Synthesis of α-Alkyl-δ-amino Esters and α-Alkyl Valerolactams. (2006). ResearchGate. [Link]

  • Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. (2005). Proceedings of the National Academy of Sciences. [Link]

  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (2023). Chemical Communications. [Link]

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Optimization

Technical Support Center: (1-Aminocyclopent-3-en-1-yl)methanol

A Guide to Storage, Stability, and Experimental Best Practices Last Updated: January 21, 2026 A Note on (1-Aminocyclopent-3-en-1-yl)methanol (1-Aminocyclopent-3-en-1-yl)methanol is a specialized research chemical. As suc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Storage, Stability, and Experimental Best Practices

Last Updated: January 21, 2026

A Note on (1-Aminocyclopent-3-en-1-yl)methanol

(1-Aminocyclopent-3-en-1-yl)methanol is a specialized research chemical. As such, comprehensive stability data may not be publicly available. This guide is formulated based on the chemical properties of its constituent functional groups—an allylic alcohol, a tertiary amine, and a cyclopentene ring—to provide a robust framework for its handling and use. The principles outlined here are derived from established organic chemistry and are intended to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

What are the recommended long-term storage conditions for (1-Aminocyclopent-3-en-1-yl)methanol?

For long-term storage, it is recommended to keep (1-Aminocyclopent-3-en-1-yl)methanol at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[1]. This minimizes exposure to oxygen and moisture, which can promote degradation.

Can I store solutions of (1-Aminocyclopent-3-en-1-yl)methanol? If so, what solvents are recommended?

While it is always best to prepare solutions fresh, if short-term storage is necessary, use anhydrous aprotic solvents. Due to the presence of both amino and hydroxyl groups, this compound is likely soluble in polar organic solvents like methanol.[2] However, for storage, less reactive solvents are preferable. Store solutions at low temperatures (-20°C or below) and under an inert atmosphere.

What are the primary degradation pathways for this molecule?

The primary points of instability in (1-Aminocyclopent-3-en-1-yl)methanol are the allylic alcohol and the amino group. Potential degradation pathways include:

  • Oxidation: The allylic alcohol can be oxidized, especially in the presence of air and light, to form an aldehyde or carboxylic acid.[3] The tertiary amine can also be oxidized.

  • Polymerization: The presence of the double bond in the cyclopentene ring presents a possibility of polymerization, which can be initiated by light, heat, or trace impurities.[4]

  • Dehydration: Under acidic conditions, the alcohol can undergo dehydration to form a more conjugated diene system.[5]

How can I visually inspect for degradation?

A pure sample of (1-Aminocyclopent-3-en-1-yl)methanol should be a clear, colorless to pale yellow liquid or solid. Signs of degradation may include:

  • A significant change in color (e.g., to dark brown or black).

  • The formation of a precipitate or solid material in a previously clear liquid.

  • A noticeable change in viscosity.

If any of these are observed, it is recommended to re-analyze the compound for purity before use.

Is this compound sensitive to air or moisture?

Yes, due to the presence of the amino and allylic alcohol groups, the compound is likely sensitive to both air (oxygen) and moisture. The amino group can absorb carbon dioxide from the air, and both functional groups are susceptible to oxidation.[2] It is crucial to handle the compound under an inert atmosphere and use anhydrous solvents.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Scenario 1: Inconsistent Reaction Yields

Question: "I am using (1-Aminocyclopent-3-en-1-yl)methanol in a reaction, but my yields are inconsistent. What could be the cause?"

Answer: Inconsistent yields are often linked to the purity and handling of the starting material.

Troubleshooting Steps:

  • Verify Purity: If you have stored the compound for an extended period, its purity may have decreased. It is advisable to re-analyze the compound using techniques like NMR or LC-MS to confirm its identity and purity before use.

  • Inert Atmosphere: Ensure that you are handling the compound under a strict inert atmosphere (argon or nitrogen). The amino group can be particularly sensitive to air.

  • Anhydrous Conditions: Use freshly dried, anhydrous solvents for your reaction. The presence of water can interfere with many reactions involving amino and alcohol functionalities.

  • Temperature Control: Some reactions involving allylic alcohols can be exothermic or sensitive to temperature fluctuations. Ensure your reaction is adequately cooled and maintained at the target temperature.

Scenario 2: Unexpected Side Products

Question: "My reaction is producing unexpected side products. Could they be coming from the degradation of (1-Aminocyclopent-3-en-1-yl)methanol?"

Answer: Yes, degradation products can act as impurities and lead to unwanted side reactions.

Troubleshooting Steps:

  • Analyze the Starting Material: Before starting your reaction, run a quick purity check (e.g., TLC or crude NMR) on your (1-Aminocyclopent-3-en-1-yl)methanol to ensure no significant impurities are present.

  • Consider Oxidation Products: If your reaction is not performed under an inert atmosphere, you may be forming oxidized byproducts. The allylic alcohol can be oxidized to an aldehyde, which could then participate in side reactions.[3]

  • Check for Dimerization/Polymerization: The cyclopentene ring can be susceptible to polymerization.[4] Analyze your crude reaction mixture for higher molecular weight species.

Scenario 3: Difficulty in Dissolving the Compound

Question: "I am having trouble dissolving (1-Aminocyclopent-3-en-1-yl)methanol in my chosen solvent."

Answer: Solubility issues can arise from using an inappropriate solvent or from changes in the compound due to degradation.

Troubleshooting Steps:

  • Solvent Selection: Based on its structure, (1-Aminocyclopent-3-en-1-yl)methanol should be soluble in polar protic solvents like methanol and ethanol, and likely in polar aprotic solvents such as DMSO and DMF. If you are using a nonpolar solvent, solubility will likely be limited.

  • Gentle Warming: Gentle warming and sonication can aid in dissolution. However, avoid excessive heat, which could promote degradation.

  • Check for Degradation: If the compound was previously soluble in a particular solvent and is now not, this could be a sign of polymerization or the formation of insoluble salts (e.g., from reaction with atmospheric CO2).

Part 3: Experimental Protocols & Data

Protocol 1: Short-Term Stability Assessment

This protocol outlines a simple procedure to assess the short-term stability of (1-Aminocyclopent-3-en-1-yl)methanol under typical laboratory conditions.

Materials:

  • (1-Aminocyclopent-3-en-1-yl)methanol

  • Anhydrous solvent (e.g., Deuterated Chloroform for NMR analysis)

  • NMR tubes

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, prepare a solution of (1-Aminocyclopent-3-en-1-yl)methanol in the chosen anhydrous solvent at a known concentration.

  • Transfer the solution to an NMR tube and seal it.

  • Acquire an initial ¹H NMR spectrum (Time = 0).

  • Store the NMR tube under the desired test conditions (e.g., benchtop at room temperature, protected from light).

  • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 24, 48, 72 hours).

  • Compare the spectra to look for the appearance of new peaks or a decrease in the intensity of the parent compound's peaks.

Data Summary: Predicted Stability Profile

The following table provides a predicted stability profile based on the chemical nature of (1-Aminocyclopent-3-en-1-yl)methanol. Note: This is a generalized prediction and should be confirmed by experimental data.

Storage ConditionAtmospherePredicted Stability (Half-life)Potential Degradation Pathways
2-8°CInert Gas> 1 yearMinimal
Room TemperatureInert GasMonthsSlow Oxidation/Polymerization
Room TemperatureAirWeeks to MonthsOxidation, CO2 absorption
40°CAirDays to WeeksAccelerated Oxidation and Polymerization
Visualization of Key Concepts
Potential Degradation Pathways

G A (1-Aminocyclopent-3-en-1-yl)methanol B Oxidation (Air, Light) A->B C Polymerization (Heat, Light, Impurities) A->C D Dehydration (Acidic Conditions) A->D E Aldehydes, Carboxylic Acids, N-oxides B->E Forms F Oligomers/Polymers C->F Forms G Conjugated Dienes D->G Forms

Caption: Potential degradation pathways for (1-Aminocyclopent-3-en-1-yl)methanol.

Troubleshooting Workflow for Inconsistent Yields

G Start Inconsistent Reaction Yields Purity Re-analyze Starting Material Purity (NMR, LC-MS) Start->Purity Handling Review Handling Procedure Purity->Handling Inert Use Strict Inert Atmosphere? Handling->Inert Conditions Evaluate Reaction Conditions Temp Is Temperature Controlled? Conditions->Temp Anhydrous Use Anhydrous Solvents? Inert->Anhydrous Yes ImproveHandling Implement Inert/Anhydrous Techniques Inert->ImproveHandling No Anhydrous->Conditions Yes Anhydrous->ImproveHandling No OptimizeTemp Optimize Temperature Control Temp->OptimizeTemp No Resolve Yields Should Improve Temp->Resolve Yes ImproveHandling->Handling OptimizeTemp->Conditions

Caption: Troubleshooting workflow for inconsistent reaction yields.

References

  • Cayman Chemical. (2014). (1S,3R)
  • ResearchGate. (n.d.).
  • Durham University. (2015). CATALYTIC ASYMMETRIC BORYLATION OF α,β-UNSATURATED IMINES: A ROUTE TO γ-AMINO ALCOHOLS.
  • Santa Cruz Biotechnology. (n.d.). Cyclopentene.
  • The Journal of Organic Chemistry. (n.d.).
  • Alfa Chemistry. (n.d.). Amino Alcohols.
  • JoVE. (2025).
  • Apollo Scientific. (n.d.). Cyclopentene.
  • Thermo Scientific Chemicals. (n.d.). Cyclopentene, 98+%.
  • Wikipedia. (n.d.). Alcohol (chemistry).
  • Angene Chemical. (2021).

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Separation of Aminocyclopentene Enantiomers

Welcome to the technical support center for the chiral HPLC separation of aminocyclopentene enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral HPLC separation of aminocyclopentene enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges in the laboratory. The successful separation of aminocyclopentene enantiomers is critical, as individual enantiomers can exhibit distinct pharmacological and toxicological profiles. This resource offers practical, field-proven insights to optimize your chiral separations.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Poor Peak Resolution and Selectivity

Question 1: I am seeing co-elution or very poor resolution (Rs < 1.0) of my aminocyclopentene enantiomers. What are the primary factors I should investigate?

Answer: Poor resolution in chiral separations is a common challenge that can often be resolved by systematically evaluating several key parameters. The choice of the chiral stationary phase (CSP) and the composition of the mobile phase are the most critical factors influencing enantioselectivity.[1][2][3]

Initial Steps for Troubleshooting Poor Resolution:

  • Re-evaluate Your Chiral Stationary Phase (CSP): The selection of an appropriate CSP is paramount for achieving chiral separation.[3] For aminocyclopentene derivatives, which are cyclic amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a successful starting point.[1][2] If you are not achieving separation, consider screening other types of CSPs, such as macrocyclic glycopeptide-based columns (e.g., teicoplanin or vancomycin-based), which are effective for a wide range of polar and ionizable compounds.[4]

  • Optimize the Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analytes and the CSP.[1]

    • Normal Phase Mode: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).[4] Varying the type and concentration of the alcohol modifier can significantly impact selectivity.

    • Mobile Phase Additives: For basic compounds like aminocyclopentenes, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%), is often necessary to improve peak shape and can also enhance resolution.[5][6]

  • Investigate the Effect of Temperature: Temperature can have a complex and sometimes unpredictable effect on chiral separations.[7][8] It influences the thermodynamics of the interactions between the analyte and the CSP.[8] While decreasing the temperature often increases chiral selectivity, in some cases, an increase in temperature can improve resolution.[1][7] It is worthwhile to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to determine the optimal condition for your separation.

  • Decrease the Flow Rate: Reducing the flow rate can enhance peak efficiency and, consequently, improve resolution, especially for critical separations where enantiomers are not well-separated at standard flow rates.[7]

Category 2: Suboptimal Peak Shape (Tailing and Fronting)

Question 2: My peaks for the aminocyclopentene enantiomers are showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for basic analytes like aminocyclopentenes is a frequent problem in HPLC and is often caused by strong interactions with active sites on the stationary phase.[5]

Primary Causes and Solutions for Peak Tailing:

  • Silanol Interactions: Free silanol groups on the surface of silica-based CSPs can interact strongly with the basic amine functional group of your analyte, leading to peak tailing.[5]

    • Solution: The most effective way to mitigate this is by adding a basic modifier to your mobile phase. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% to 0.5% will compete with your analyte for the active silanol sites, resulting in more symmetrical peaks.[5]

  • Column Contamination: Accumulation of contaminants from the sample or mobile phase on the column inlet frit or the stationary phase can also lead to peak distortion.[9]

    • Solution: If the problem persists after adding a basic modifier, try backflushing the column (if the manufacturer's instructions permit). Using a guard column can also help protect the analytical column from strongly retained impurities.[10]

Question 3: I am observing peak fronting. What does this indicate and what are the corrective actions?

Answer: Peak fronting is less common than tailing but is a clear indicator of a problem, most often related to the sample itself.

Common Causes and Solutions for Peak Fronting:

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting.[11]

    • Solution: The simplest solution is to dilute your sample and reinject. A 10-fold dilution is a good starting point.[11] Alternatively, you can reduce the injection volume.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If solubility is an issue, use a solvent that is as weak as possible while still ensuring complete dissolution.

Category 3: Retention Time Instability

Question 4: I am experiencing drifting or inconsistent retention times for my aminocyclopentene enantiomers. What are the likely causes?

Answer: Stable retention times are crucial for reliable quantification. Drifting retention times can point to several issues with the HPLC system or the column itself.

Troubleshooting Retention Time Instability:

  • Insufficient Column Equilibration: Chiral columns, particularly when changing mobile phase compositions, can require extended equilibration times to achieve a stable baseline and consistent retention.[12]

    • Protocol: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting your analysis. For some CSPs, an equilibration time of 1-2 hours may be necessary.[12]

  • Mobile Phase Instability: Changes in the mobile phase composition over time, such as the evaporation of a volatile component, can lead to retention time drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a premixed mobile phase, ensure it is thoroughly mixed.

  • Temperature Fluctuations: Even minor changes in the column temperature can affect retention times.[12]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

  • Pump and System Issues: Leaks in the pump, check valves, or injector can cause fluctuations in the flow rate, leading to unstable retention times.

    • Solution: Perform regular maintenance on your HPLC system, including checking for leaks and ensuring the proper functioning of pump seals and check valves.

Method Development and Optimization Workflow

For developing a new chiral separation method for aminocyclopentene enantiomers, a systematic screening approach is highly recommended.[7]

Experimental Protocol: Chiral Method Screening
  • Column Selection:

    • Start with a polysaccharide-based CSP (e.g., cellulose or amylose derivative).

    • Include a macrocyclic glycopeptide-based CSP in your screening for broader coverage.

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: 90:10 (v/v) Hexane/Isopropanol + 0.1% DEA

      • Mobile Phase B: 90:10 (v/v) Hexane/Ethanol + 0.1% DEA

    • Polar Organic Mode:

      • Mobile Phase C: 100% Methanol + 0.1% DEA

      • Mobile Phase D: 100% Acetonitrile + 0.1% DEA

    • Reversed Phase:

      • Mobile Phase E: 70:30 (v/v) Acetonitrile/Water with 10 mM Ammonium Bicarbonate

  • Screening Execution:

    • Equilibrate each column with the respective mobile phase for at least 30 minutes.

    • Inject the racemic aminocyclopentene standard.

    • Monitor the separation at a suitable UV wavelength.

Data Presentation: Example Screening Results
CSP TypeMobile PhaseResolution (Rs)Observations
Cellulose-basedHexane/IPA (90/10) + 0.1% DEA1.8Good separation, symmetrical peaks
Cellulose-basedMethanol + 0.1% DEA0.5Poor resolution
Amylose-basedHexane/Ethanol (90/10) + 0.1% DEA2.5Excellent separation, baseline resolved
Macrocyclic GlycopeptideAcetonitrile/Water + 10mM NH4HCO31.2Partial separation, some tailing

This structured approach allows for the efficient identification of a promising starting point for further optimization.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in chiral HPLC separation.

TroubleshootingWorkflow Start Problem Observed PoorResolution Poor Resolution (Rs < 1.5) Start->PoorResolution BadPeakShape Poor Peak Shape Start->BadPeakShape RetentionDrift Retention Time Drift Start->RetentionDrift CheckCSP Evaluate CSP Selection (Polysaccharide, Macrocyclic Glycopeptide) PoorResolution->CheckCSP Is CSP appropriate? OptimizeMobilePhase Optimize Mobile Phase (Solvent ratio, Additives) PoorResolution->OptimizeMobilePhase Is mobile phase optimal? VaryTemperature Vary Temperature (e.g., 10, 25, 40 °C) PoorResolution->VaryTemperature Is temperature optimal? Tailing Tailing Peak BadPeakShape->Tailing Fronting Fronting Peak BadPeakShape->Fronting CheckEquilibration Ensure Adequate Column Equilibration (10-20 CV) RetentionDrift->CheckEquilibration CheckMobilePhase Prepare Fresh Mobile Phase RetentionDrift->CheckMobilePhase CheckSystem Inspect HPLC System (Pump, Leaks, Temp.) RetentionDrift->CheckSystem AddBasicModifier Add Basic Modifier (e.g., 0.1% DEA) Tailing->AddBasicModifier CheckColumnContamination Check for Column Contamination Tailing->CheckColumnContamination DiluteSample Dilute Sample or Reduce Injection Volume Fronting->DiluteSample CheckSampleSolvent Match Sample Solvent to Mobile Phase Fronting->CheckSampleSolvent

Caption: Troubleshooting workflow for chiral HPLC.

References

  • L. Farkas, T. Kárpáti, G. Pirok, A. Péter, D. W. Armstrong, Z. Pataj, and I. Ilisz. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. J Chromatogr A. 2019;1599:172-179. Available from: [Link]

  • R. Dhandapani. Playing with Selectivity for Optimal Chiral Separation. LCGC International. 2023. Available from: [Link]

  • J. Li, Y. Li, and J. Wang. Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase. Journal of Chromatographic Science. 2013;51(7):614-618. Available from: [Link]

  • L. Farkas, T. Kárpáti, G. Pirok, A. Péter, D. W. Armstrong, Z. Pataj, and I. Ilisz. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. 2019. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • J. W. Dolan. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. 2012. Available from: [Link]

  • Restek Corporation. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. 2022. Available from: [Link]

  • Analytics-Shop. Tips for the equilibration of HPLC columns. Available from: [Link]

  • Chromedia. HPLC Troubleshooting Guide. Available from: [Link]

  • ResearchGate. Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. Available from: [Link]

  • D. R. Stoll. Column Re-equilibration Following Gradient Elution: How Long is Long Enough? Part I: Reversed-phase and HILIC Separations of Small Molecules. LCGC International. 2019. Available from: [Link]

  • Shimadzu Scientific Instruments. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. YouTube. 2022. Available from: [Link]

  • Chromatography Today. Trouble with chiral separations. 2020. Available from: [Link]

  • A. K. Gupta, P. R. Sharma, and P. K. Sharma. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2011. Available from: [Link]

  • Phenomenex. Chiral HPLC Column. Available from: [Link]

  • Chromatography Forum. Chiral separation problem. 2010. Available from: [Link]

  • S. Adhikari, A. Bhandari, and W. Lee. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021;65(3):209-216. Available from: [Link]

  • M. Sajid, M. K. Al-Mohaimeed, and M. A. Al-Ghamdi. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations. 2023;10(8):462. Available from: [Link]

  • J. Čižmárik. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 2007;56(3):107-113. Available from: [Link]

  • W. A. El-Sayed, A. M. El-Gamal, and A. M. Ali. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. 2021;26(11):3352. Available from: [Link]

  • M. Catani, O. H. Ismail, F. Gasparrini, S. Felletti, and C. De Luca. Fast and ultrafast chiral high-performance liquid chromatography for the analysis of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis. 2021;205:114322. Available from: [Link]

  • Dr. Bhushan's Pharma Learning Channel. What are the various ways of Chiral Separation by using HPLC? YouTube. 2022. Available from: [Link]

  • A. Aranyi, Z. Pataj, and I. Ilisz. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. 2024;29(6):1344. Available from: [Link]

  • J. Wang, W. Sun, and Y. Zhang. Chiral Drug Separation. In: Encyclopedia of Pharmaceutical Technology. 3rd ed. CRC Press; 2006. Available from: [Link]

  • S. Adhikari, A. Bhandari, and W. Lee. (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. 2021. Available from: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Reducing Double Bonds in Cyclopentene Rings

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for catalyst selection in the hydrogenation of cyclopentene rings. This guide is designed to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for catalyst selection in the hydrogenation of cyclopentene rings. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for cyclopentene hydrogenation, and what are their key differences?

The most prevalent catalysts for the hydrogenation of cyclopentene and its derivatives are heterogeneous catalysts, primarily from the platinum group metals. The choice among them depends on the specific substrate, desired selectivity, and reaction conditions.

  • Palladium on Carbon (Pd/C): This is often the first choice for general-purpose alkene hydrogenation due to its high activity, cost-effectiveness, and excellent selectivity for the carbon-carbon double bond.[1][2] It typically operates under mild conditions (room temperature, low hydrogen pressure).

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂ - Adams' Catalyst): Platinum-based catalysts are generally more active than their palladium counterparts.[1][3][4] They are particularly useful for more sterically hindered or electronically deactivated double bonds that are resistant to hydrogenation with Pd/C.

  • Raney Nickel (Raney Ni): A cost-effective alternative to precious metal catalysts, Raney Nickel is a finely divided nickel-aluminum alloy. It is highly active but may require higher temperatures and pressures. It is also pyrophoric and requires careful handling.[5][6]

  • Rhodium (Rh) and Ruthenium (Ru) Catalysts: Often used in homogeneous catalysis (e.g., Wilkinson's catalyst) or on a solid support (e.g., Ru/C).[7][8][9] These catalysts can offer unique selectivity, especially in the presence of other functional groups. For instance, Ru/C has been shown to be effective in the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol.[7][8]

A summary of common heterogeneous catalysts is provided in the table below:

CatalystTypical Loading (w/w %)Pressure (atm)Temperature (°C)Key Characteristics
Pd/C 5-10%1-525-50High selectivity, mild conditions, cost-effective.[1][2]
Pt/C or PtO₂ 5-10%1-525-50Higher activity than Pd/C, good for challenging substrates.[1][3][4]
Raney Ni 10-20%10-5050-150Highly active, lower cost, requires careful handling.[5]
Ru/C 5%10-5050-100Good for specific functional groups, can offer different selectivity.[7][8]
Q2: What is the underlying mechanism of catalytic hydrogenation of cyclopentene?

The catalytic hydrogenation of cyclopentene is a heterogeneous process that occurs on the surface of a metal catalyst.[3][4] The generally accepted Horiuti-Polanyi mechanism involves the following key steps:

  • Adsorption of Reactants: Both hydrogen gas (H₂) and the cyclopentene molecule adsorb onto the surface of the catalyst.

  • Dissociation of Hydrogen: The H-H bond in the hydrogen molecule is broken, and the individual hydrogen atoms bind to the catalyst surface.

  • Complexation and Hydrogen Insertion: The π-bond of the cyclopentene double bond interacts with the catalyst surface. Subsequently, the adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the double bond.

  • Desorption of Product: Once the double bond is saturated, the resulting cyclopentane molecule desorbs from the catalyst surface, making the active sites available for the next reaction cycle.

This mechanism explains the typical syn-addition of hydrogen, where both hydrogen atoms add to the same face of the double bond.[3][10][11]

Hydrogenation_Mechanism cluster_catalyst Catalyst Surface H2_adsorbed H₂ Adsorbed H_dissociated 2H Dissociated H2_adsorbed->H_dissociated Dissociation Intermediate Hydrogenated Intermediate Cyclopentene_adsorbed Cyclopentene Adsorbed Cyclopentene_adsorbed->Intermediate First H Addition Cyclopentane_desorbed Cyclopentane Desorbed Intermediate->Cyclopentane_desorbed Second H Addition Cyclopentane_gas Cyclopentane (liquid/gas) Cyclopentane_desorbed->Cyclopentane_gas Desorption H2_gas H₂ (gas) H2_gas->H2_adsorbed Adsorption Cyclopentene_gas Cyclopentene (liquid/gas) Cyclopentene_gas->Cyclopentene_adsorbed Adsorption

Caption: Mechanism of Cyclopentene Hydrogenation.

Q3: How do I choose between a heterogeneous and a homogeneous catalyst?

The choice between heterogeneous and homogeneous catalysts depends on several factors, including selectivity, reaction conditions, and practical considerations like catalyst separation and reuse.

  • Heterogeneous Catalysts:

    • Advantages: Easy to separate from the reaction mixture by filtration, often reusable, and generally robust under a wider range of conditions.[12]

    • Disadvantages: Can sometimes lead to lower selectivity and may require higher temperatures and pressures. The active sites may not be as well-defined as in homogeneous catalysts.

  • Homogeneous Catalysts (e.g., Wilkinson's Catalyst):

    • Advantages: High selectivity, milder reaction conditions, and well-defined active sites allowing for fine-tuning of reactivity.[9][13]

    • Disadvantages: Difficult to separate from the product, which can lead to product contamination with the metal. They are often more sensitive to air and moisture.[13]

For most standard reductions of cyclopentene rings where the primary goal is saturation of the double bond, heterogeneous catalysts like Pd/C or Pt/C are the preferred choice due to their practicality and efficiency.[1]

II. Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Possible Cause 1: Inactive Catalyst

  • Why it happens: The catalyst may have been improperly stored and exposed to air, leading to oxidation of the metal surface. Alternatively, the catalyst lot may be old or from a less reputable supplier.

  • Troubleshooting Steps:

    • Ensure the catalyst is fresh and has been stored under an inert atmosphere.

    • Consider purchasing a new batch of catalyst from a reliable source.

    • For catalysts like Raney Ni, ensure it has been properly activated.

Possible Cause 2: Catalyst Poisoning

  • Why it happens: Certain functional groups or impurities in the starting material or solvent can strongly adsorb to the catalyst surface, blocking the active sites. Common poisons include sulfur compounds (thiols, thioethers), nitrogen compounds (amines, amides), and heavy metals.[13]

  • Troubleshooting Steps:

    • Purify the starting material and solvent to remove potential poisons. Techniques like distillation or passing through a plug of activated carbon or alumina can be effective.

    • If the substrate contains a known poisoning group, a more robust catalyst or a higher catalyst loading may be necessary.

Possible Cause 3: Insufficient Hydrogen Availability

  • Why it happens: The reaction may be limited by the amount of hydrogen dissolved in the solvent or poor mass transfer of hydrogen to the catalyst surface.

  • Troubleshooting Steps:

    • Ensure the reaction vessel is properly sealed and under a positive pressure of hydrogen. For balloon hydrogenations, use a double balloon to minimize leakage.[14]

    • Increase the stirring rate to improve gas-liquid mixing.[15]

    • Purge the reaction vessel with hydrogen before starting the reaction to remove any air.

Low_Conversion_Troubleshooting Start Low or No Conversion Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Poisons Are there catalyst poisons present? Check_Catalyst->Check_Poisons Yes Solution_Catalyst Use fresh catalyst, ensure proper storage. Check_Catalyst->Solution_Catalyst No Check_H2 Is there sufficient hydrogen? Check_Poisons->Check_H2 No Solution_Poisons Purify starting material and solvent. Check_Poisons->Solution_Poisons Yes Solution_H2 Increase H₂ pressure, improve agitation. Check_H2->Solution_H2 No

Caption: Troubleshooting Low Conversion.

Problem 2: Poor Selectivity (Reduction of Other Functional Groups)

Possible Cause 1: Catalyst is Too Active

  • Why it happens: Highly active catalysts like PtO₂ or Raney Ni can sometimes reduce other functional groups, such as esters, ketones, or aromatic rings, in addition to the alkene.[4]

  • Troubleshooting Steps:

    • Switch to a less active catalyst, such as Pd/C.

    • Lower the reaction temperature and/or hydrogen pressure.

    • Consider using a catalyst with a specific selectivity profile, such as Lindlar's catalyst for the partial hydrogenation of alkynes.

Possible Cause 2: Reaction Conditions are Too Harsh

  • Why it happens: High temperatures and pressures can provide enough energy to overcome the activation barrier for the reduction of less reactive functional groups.

  • Troubleshooting Steps:

    • Optimize the reaction conditions by starting at room temperature and atmospheric pressure and gradually increasing if necessary.

    • Monitor the reaction progress closely by techniques like TLC or GC to stop the reaction once the desired product is formed.

Problem 3: Catalyst Deactivation During the Reaction

Possible Cause 1: Sintering of Metal Particles

  • Why it happens: At high temperatures, the small metal particles on the catalyst support can agglomerate into larger particles, reducing the active surface area.[16]

  • Troubleshooting Steps:

    • Operate at the lowest effective temperature.

    • Choose a catalyst with a support that helps to stabilize the metal nanoparticles.

Possible Cause 2: Leaching of the Metal

  • Why it happens: In acidic or basic media, the metal can sometimes leach off the support and into the solution, leading to a loss of catalytic activity.

  • Troubleshooting Steps:

    • Ensure the pH of the reaction mixture is within a range that is compatible with the catalyst and support.

    • Consider using a catalyst with a more robust support material.

III. Experimental Protocols

Protocol 1: General Procedure for Cyclopentene Hydrogenation using Pd/C

Materials:

  • Cyclopentene derivative

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (balloon or cylinder)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

Procedure:

  • To a two-neck round-bottom flask containing a magnetic stir bar, add the cyclopentene derivative (1.0 eq) and the anhydrous solvent.

  • Carefully add 10% Pd/C (5-10 mol % with respect to the substrate).

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.

  • Evacuate the flask and backfill with hydrogen gas from a balloon or cylinder.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully vent the excess hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Safety Note: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and air. Always handle it in a well-ventilated fume hood and keep it wet with solvent.[15]

IV. References

  • Proprep. (n.d.). Explain the mechanism of cyclopentene hydrogenation and its significance in the hydrogenation of unsaturated hydrocarbons. Retrieved from [Link]

  • Hanika, J., & Sporka, K. (1981). Technology Aspects of the Hydrogenation of Cyclopentadiene to Cyclopentene. Chemical Engineering and Processing: Verfahrenstechnik, 15(3), 161-171.

  • Li, C., et al. (2023). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. Molecules, 28(14), 5489.

  • Galvagno, S., et al. (1983). Deactivation of supported pt and pt-sn catalysts in the conversion of methylcyclopentane. Applied Catalysis, 7, 239-249.

  • Google Patents. (1978). US4131629A - Selective hydrogenation of cyclopentadiene to cyclopentene using Raney nickel catalyst and water in the reaction mixture. Retrieved from

  • Clark, J. (2015). Hydrogenation of alkenes. Chemguide. Retrieved from [Link]

  • Kacimi, S., et al. (2011). Theoretical Study of the Hydrogenation of Cyclopentene without Catalyst and in the Presence of Molybdenum Disulfide. Research Journal of Chemical Sciences, 1(8), 18-23.

  • Google Patents. (2007). CN1911875A - Method of preparing cyclopentane by continuous hydrogenation of cyclo pentadiene. Retrieved from

  • Google Patents. (2020). CN111085269A - Hydrogenation catalyst for preparing cyclopentene by cyclopentadiene hydrogenation, preparation method and hydrogenation method thereof. Retrieved from

  • van der Mee, L., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega, 6(5), 3863-3873.

  • van der Mee, L., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega, 6(5), 3863-3873.

  • Chemistry LibreTexts. (2024). 8.6: Reduction of Alkenes - Hydrogenation. Retrieved from [Link]

  • Quora. (2022). What will happen to cyclopentane if it undergoes the process of hydrogenation?. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 5.5 Reduction of Alkenes: Hydrogenation. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reduction of Alkenes: Hydrogenation. Retrieved from [Link]

  • OpenStax. (2023). 8.6 Reduction of Alkenes: Hydrogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 10.21: Reduction of Alkenes - Catalytic Hydrogenation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synergetic effects of hydrogenation and acidic sites in phosphorus-modified nickel catalysts for the selective conversion of furfural to cyclopentanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of cyclopentane formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.4: Hydrogenation with Homogeneous Catalysts. Retrieved from [Link]

  • Reddit. (2022). Hydrogenation reaction tips and tricks. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Delangel, G. (1985). Conversion of methylcyclopentane, hydrogenation of benzene, and deactivation by thiophene on supported Pd-Rh metallic catalysts. Journal of Catalysis, 95(1), 133-143.

  • Khan Academy. (n.d.). Hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation and Dehydrogenation of Pentaphenylcyclopentadienes and Pentaphenylcyclopentenes. Retrieved from [Link]

  • Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. Retrieved from [Link]

  • YouTube. (2021). Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. Retrieved from [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. Retrieved from [Link]

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Troubleshooting

Overcoming epimerization in chiral amino alcohol synthesis

A Guide to Overcoming Epimerization Welcome to the Technical Support Center for Chiral Amino Alcohol Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Epimerization

Welcome to the Technical Support Center for Chiral Amino Alcohol Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Epimerization, the unwanted inversion of a single stereocenter in a diastereomer, is a common and often frustrating challenge in the synthesis of chiral amino alcohols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and ultimately overcome this critical issue in your experimental work. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Understanding the Enemy: The Mechanism of Epimerization

Before diving into troubleshooting, it's crucial to understand the fundamental mechanism of epimerization in the context of amino alcohol synthesis. The most common pathway for epimerization is the deprotonation of the α-carbon to the amine group by a base. This abstraction of the α-proton forms a planar carbanion or enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of the desired and undesired epimers.[1] The acidity of this α-proton is a key factor, and it can be influenced by adjacent electron-withdrawing groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that promote epimerization during the synthesis of chiral amino alcohols?

A1: Several factors can contribute to an increased risk of epimerization. These include:

  • Base Strength and Steric Hindrance: Strong, non-hindered bases can readily abstract the α-proton, leading to racemization.[1]

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the deprotonation-reprotonation equilibrium to occur more readily.

  • Solvent Polarity: Polar aprotic solvents can stabilize the charged intermediate, potentially increasing the rate of epimerization.

  • Protecting Groups: The nature of the protecting group on the amine can influence the acidity of the α-proton. Electron-withdrawing protecting groups can increase its acidity, making it more susceptible to abstraction.

  • Coupling Reagents: In peptide synthesis, which shares similar principles, certain coupling reagents are more prone to causing epimerization than others.[1]

Q2: How can I accurately quantify the extent of epimerization in my product mixture?

A2: Accurate determination of the diastereomeric ratio is essential for assessing the success of your stereoselective synthesis. The two most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying enantiomers and diastereomers.[2][3][4] A chiral stationary phase (CSP) interacts differently with each stereoisomer, resulting in different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: By using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), it is possible to induce a chemical shift difference between the signals of the two epimers in the NMR spectrum.[5][6] The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio.

Q3: Are there any "epimerization-free" synthesis methods I should consider?

A3: While no chemical reaction is ever truly "free" of side reactions, several strategies can significantly suppress epimerization to negligible levels. Biocatalytic methods, for instance, often proceed under mild conditions (ambient temperature and pressure) and are highly stereoselective, thus avoiding many of the issues that lead to epimerization in traditional chemical synthesis.[7] Additionally, certain modern coupling reagents and protocols in peptide synthesis have been specifically designed to be "epimerization-free."[8]

Troubleshooting Guide: A Proactive Approach to Stereochemical Integrity

This section provides a structured approach to troubleshooting unexpected epimerization in your chiral amino alcohol synthesis.

Problem 1: Significant epimerization detected in the final product.

This is a common issue that requires a systematic evaluation of your reaction conditions.

epimerization_troubleshooting start Epimerization Detected check_base Step 1: Evaluate the Base start->check_base check_temp Step 2: Assess Reaction Temperature check_base->check_temp If base is strong/non-hindered, consider alternatives check_solvent Step 3: Analyze the Solvent check_temp->check_solvent If temperature is high, attempt reaction at lower temp check_pg Step 4: Review the Protecting Group check_solvent->check_pg If solvent is polar aprotic, test less polar options check_reagents Step 5: Examine Coupling Reagents (if applicable) check_pg->check_reagents If PG is e--withdrawing, consider alternatives solution Stereochemical Integrity Restored check_reagents->solution If reagents are known to cause epimerization, switch to a low-epimerization alternative

Caption: A stepwise decision-making workflow for troubleshooting epimerization.

The choice of base is often the primary culprit in epimerization. Stronger bases and those with less steric bulk are more likely to cause issues.

Corrective Actions:

  • Switch to a weaker or more sterically hindered base. For example, if you are using a strong base like potassium tert-butoxide, consider switching to a tertiary amine base with significant steric bulk, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

  • Use a sub-stoichiometric amount of base. This can be effective in preserving the stereochemistry of the amine center.

Data-Driven Insights: Impact of Base on Epimerization

BaseRelative Steric HindranceTypical Epimerization (%)Reference
Triethylamine (TEA)Low5.3 - 9.6[1]
N,N-Diisopropylethylamine (DIPEA)High2.4 - 11.4[1]
2,4,6-CollidineHighHigh (in some cases)[1]
N-Methylmorpholine (NMM)Medium8.7 - 9.6[1]

Note: Epimerization percentages can vary significantly based on the specific substrate and reaction conditions.

Higher reaction temperatures accelerate most reactions, including the deprotonation-reprotonation equilibrium that leads to epimerization.

Corrective Actions:

  • Lower the reaction temperature. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Many asymmetric reactions show improved enantioselectivity at reduced temperatures.[9]

  • Monitor the reaction closely. Use techniques like TLC or in-situ IR to determine the minimum time and temperature required for reaction completion.

The solvent can play a crucial role in stabilizing the planar intermediate that leads to epimerization.

Corrective Actions:

  • Experiment with different solvents. If you are using a polar aprotic solvent like DMF, which is known to increase epimerization rates, try a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]

The protecting group on the amine can influence the acidity of the α-proton. Bulky protecting groups can also sterically hinder the approach of the base.

Corrective Actions:

  • Choose a bulky protecting group. A larger protecting group, such as the trityl (Trt) group, can provide steric shielding and may be more effective at preventing epimerization than smaller groups like Boc or Fmoc.[10]

  • Consider the electronic effects of the protecting group. Avoid strongly electron-withdrawing protecting groups if epimerization is a concern, as they can increase the acidity of the α-proton.

In syntheses that involve the formation of an amide bond adjacent to the chiral center (e.g., in peptide synthesis), the choice of coupling reagent is critical.

Corrective Actions:

  • Use a low-epimerization coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) are known to be highly effective at suppressing epimerization.[1] The mechanism involves the formation of a less reactive activated ester, which is less prone to forming the oxazolone intermediate that can lead to racemization.

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method to quantify the diastereomeric ratio of your amino alcohol product.

  • Column Selection: Begin by screening a few common chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point for amino alcohols.[4]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 ratio.

    • Additives: For basic compounds like amino alcohols, add a small amount (0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase to improve peak shape. For acidic compounds, use an acidic modifier like trifluoroacetic acid (TFA).[4]

  • Optimization:

    • Modifier Concentration: Adjust the percentage of the alcohol modifier to optimize the retention time and resolution.

    • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min).

    • Temperature: Varying the column temperature can impact selectivity. Lower temperatures often improve resolution but increase analysis time.[11][12]

  • Derivatization (if necessary): If your amino alcohol lacks a UV chromophore for detection, consider pre-column derivatization with a UV-active reagent like 3,5-dinitrobenzoyl chloride.[2] This creates diastereomers that can be separated on a standard achiral column.

Protocol 2: NMR Analysis of Diastereomeric Ratio using a Chiral Solvating Agent (CSA)

This protocol outlines the general steps for determining the diastereomeric ratio of a chiral amino alcohol using NMR with a CSA.

  • Sample Preparation:

    • Accurately weigh a sample of your amino alcohol product into an NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of your sample.

  • Addition of CSA:

    • Choose a suitable CSA. Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol) is a common choice for amino alcohols.

    • Add a stoichiometric equivalent of the CSA to the NMR tube.

  • Data Acquisition and Analysis:

    • Acquire another ¹H NMR spectrum. The CSA will form transient diastereomeric complexes with your epimers, leading to the splitting of one or more signals.

    • Identify a pair of well-resolved signals corresponding to the two epimers.

    • Carefully integrate these two signals. The ratio of the integrals will give you the diastereomeric ratio.

    • For accurate integration, ensure that the signals are fully relaxed by using a sufficient relaxation delay in your NMR experiment.

Concluding Remarks

The successful synthesis of enantiomerically pure chiral amino alcohols is a testament to a deep understanding of reaction mechanisms and a meticulous approach to experimental design and execution. Epimerization is a formidable challenge, but it is one that can be overcome with a systematic and informed troubleshooting strategy. By carefully considering the interplay of bases, temperature, solvents, protecting groups, and reagents, researchers can significantly improve the stereochemical outcome of their syntheses. Furthermore, the ability to accurately quantify the extent of epimerization through techniques like chiral HPLC and NMR is indispensable for process optimization and for ensuring the quality and efficacy of the final products in pharmaceutical development.

References

  • LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. (2019). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. [Link]

  • National Center for Biotechnology Information (NCBI). (2016). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • ACS Publications. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. [Link]

  • MDPI. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]

  • ResearchGate. (2025). Chiral NMR Solvating Additives for Differentiation of Enantiomers. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Epimerisation in Peptide Synthesis. [Link]

  • MDPI. (2022). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • University of Rochester. (2026). How To: Troubleshoot a Reaction. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • PubMed. (2009). Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents. [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Chemistry World. (2017). Temperature drop triggers chirality twist. [Link]

  • Pearson. (2026). Epimerization Exam Prep. [Link]

  • National Institutes of Health (NIH). (2007). Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling. [Link]

  • Scholars' Mine. (1998). Effect of Temperature on Retention of Enantiomers of Ι-Methyl Amino Acids on a Teicoplanin Chiral Stationary Phase. [Link]

  • Pearson. (n.d.). Epimerization Practice Problems. [Link]

  • EPFL. (2026). Synthesis Problems. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Amino Alcohol Cyclization

Welcome to the technical support center for amino alcohol cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming cyclic amines and amid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amino alcohol cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming cyclic amines and amides from amino alcohol precursors. Here, we will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the cyclization of amino alcohols. The question-and-answer format is intended to help you quickly identify and resolve experimental hurdles.

Issue 1: Low or No Yield of the Desired Cyclic Product

Question: My amino alcohol cyclization reaction is resulting in a low yield or complete recovery of the starting material. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a frequent challenge in intramolecular cyclizations. The primary cause is often insufficient activation of the hydroxyl group, which is a poor leaving group. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

Causality and Remediation Strategy:

  • Inadequate Hydroxyl Group Activation: The hydroxyl group must be converted into a better leaving group for nucleophilic attack by the amine to occur.

    • Classical Methods: Traditional approaches involve a sequence of protection, activation, cyclization, and deprotection.[1] While often reliable, these multi-step sequences can reduce overall efficiency.[1]

    • Direct Activation with SOCl₂: A more direct approach is the use of thionyl chloride (SOCl₂). However, the order of addition is critical. Adding SOCl₂ to the amino alcohol can lead to undesired side reactions and low yields.[1][2] The optimized "inverse addition" protocol, where the amino alcohol solution is added slowly to the SOCl₂ solution, is highly effective.[1][2] This method ensures the amine is protonated by the generated HCl, preventing it from engaging in side reactions and allowing for clean conversion to the chloroamine intermediate, which then readily cyclizes upon treatment with a base.[1][2]

    • Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for this transformation but requires careful optimization of reagents and conditions.[3][4] Issues can arise from suboptimal ratios of triphenylphosphine (PPh₃) and an azodicarboxylate reagent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] Increasing the equivalents of these reagents can sometimes drive the reaction to completion.[3]

    • Acid Catalysis: For certain substrates, Brønsted acids can promote cyclization by activating the hydroxyl group.[5][6] The choice of acid and solvent is crucial; for instance, silica-supported perchloric acid in methanol has been shown to be effective for the cyclization of N-Cbz-protected diazoketones derived from amino acids.[6]

  • Unfavorable Reaction Kinetics: The rate of intramolecular cyclization is dependent on the substrate.[1]

    • Temperature: Increasing the reaction temperature can enhance the rate of cyclization. However, this must be balanced against the potential for side reactions or decomposition. For some SOCl₂-mediated cyclizations, heating to 40°C may be necessary for complete conversion to the chloroamine intermediate.[1]

    • Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic solvents are generally preferred to avoid interference with the activating agents. Solvents like THF, DME, and CH₂Cl₂ are commonly used.[1][3]

  • Steric Hindrance: Bulky substituents near the reacting centers can impede the intramolecular reaction. In such cases, more forcing conditions (higher temperatures, longer reaction times) or more potent activating agents may be necessary.

Issue 2: Formation of Side Products (e.g., intermolecular condensation, elimination)

Question: My reaction is producing significant amounts of side products, such as dimers or elimination products, instead of the desired cyclic amine/amide. How can I suppress these competing pathways?

Answer: The formation of side products indicates that competing reaction pathways are kinetically favorable under your current conditions. The key is to promote the desired intramolecular cyclization over intermolecular reactions or elimination.

Causality and Remediation Strategy:

  • Intermolecular Reactions: These are often favored at high concentrations.

    • High Dilution Principle: Running the reaction at a lower concentration (e.g., 0.01-0.1 M) can significantly favor the intramolecular pathway by reducing the probability of intermolecular collisions.

    • Slow Addition: A slow, controlled addition of the substrate to the reaction mixture (as in the "inverse addition" with SOCl₂) maintains a low concentration of the reactive intermediate, further promoting intramolecular cyclization.[1][2]

  • Elimination Reactions: These are more prevalent with secondary alcohols and can be promoted by certain bases or high temperatures.

    • Choice of Base: For cyclizations requiring a base, a non-hindered, strong base is often preferred to facilitate the final ring-closing step without promoting elimination. Sodium hydroxide is commonly used in the SOCl₂ protocol.[1]

    • Temperature Control: While higher temperatures can increase the rate of cyclization, they can also favor elimination. It's essential to find the optimal temperature that promotes cyclization without significant side product formation.

  • N-Alkylation vs. O-Alkylation in Mitsunobu Reactions: In some cases, direct N-alkylation can compete with the desired O-alkylation/cyclization pathway.[7]

    • Reagent Choice: The reactivity of the dehydrating/activating agent is critical. Highly reactive reagents can lead to undesired N-alkylation.[7] Milder reagents may offer better selectivity.[7]

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate my pure cyclic product from the reaction mixture. What are some effective purification strategies?

Answer: Purification challenges often arise from the presence of unreacted starting materials, reagent byproducts (e.g., triphenylphosphine oxide in Mitsunobu reactions), or closely related side products.

Causality and Remediation Strategy:

  • Reagent Byproducts:

    • Mitsunobu Byproducts: Triphenylphosphine oxide and the reduced azodicarboxylate can be notoriously difficult to remove by standard column chromatography. Strategies to address this include:

      • Precipitation: In some cases, these byproducts can be precipitated from the reaction mixture by the addition of a non-polar solvent.

      • Specialized Chromatography: Using different stationary phases or solvent systems can improve separation.

      • Alternative Reagents: Using polymer-bound phosphines or phosphine oxides with different solubility profiles can simplify workup.

  • Separation from Starting Material: If the product and starting material have similar polarities, separation can be challenging.

    • Derivative Formation: Sometimes, converting the product to a salt can facilitate purification. For example, indoline can be isolated as its oxalic acid salt.[1]

    • Optimized Chromatography: A careful screening of solvent systems (e.g., gradients of ethyl acetate/hexanes, methanol/dichloromethane) and stationary phases (e.g., silica gel, alumina) is essential.

  • Product Characterization: It's crucial to confirm the identity and purity of your product.

    • Spectroscopic Analysis: NMR (¹H and ¹³C) and mass spectrometry are essential for structural confirmation.[1][8]

    • Chromatographic Analysis: HPLC or GC can be used to assess purity.[1][9]

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for my amino alcohol?

A1: The choice of a protecting group is critical and depends on the overall synthetic strategy.[10] The protecting group for the amine should be stable to the conditions used for hydroxyl group activation and cyclization, and it should be removable under conditions that do not affect the newly formed ring.[11] For example, a Boc (tert-butyloxycarbonyl) group is stable to many reaction conditions but can be removed with acid, while an Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile.[10] Orthogonal protecting group strategies are valuable when multiple reactive functional groups are present.[10][11]

Q2: Can I selectively form a cyclic amine versus a cyclic amide (lactam)?

A2: Yes, the reaction conditions can be tuned to favor one product over the other.[12][13] Ruthenium-catalyzed cyclizations have shown that the addition of a hydrogen acceptor (like a ketone) can selectively produce the cyclic amide, while the addition of water can favor the formation of the cyclic amine.[12][13][14] The proposed mechanism involves a "hydrogen shuttling" process, and the additives influence the key steps of hydrogen or water elimination.[13]

Q3: What is the role of the solvent in amino alcohol cyclization?

A3: The solvent plays a multifaceted role. It affects the solubility of reagents and substrates, influences reaction rates, and can even participate in the reaction mechanism.[6][7] For instance, in some acid-catalyzed cyclizations, nucleophilic solvents like methanol can improve reaction efficiency.[6] In contrast, for reactions involving highly reactive intermediates, aprotic, non-coordinating solvents are generally preferred to avoid side reactions.[1] The polarity of the solvent can also influence the transition state of the cyclization, thereby affecting the reaction rate.

Q4: How does the ring size I'm trying to form affect the reaction conditions?

A4: The ease of ring formation is highly dependent on the size of the ring being formed. The formation of 5- and 6-membered rings is generally thermodynamically and kinetically favored. The formation of smaller rings (3- and 4-membered) can be challenging due to ring strain, while the formation of larger rings can be entropically disfavored. The reaction conditions, particularly temperature and concentration, may need to be adjusted based on the desired ring size.

III. Experimental Protocols and Data

Protocol 1: One-Pot Cyclodehydration of Amino Alcohols using SOCl₂ (Inverse Addition)[1][2]

This protocol is adapted from a procedure developed by Xu et al. and is effective for the synthesis of various cyclic amines.[2]

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thionyl chloride (SOCl₂) (1.2 equivalents) in an anhydrous solvent like 1,2-dimethoxyethane (DME) or isopropyl acetate.[1][2] Cool the solution in an ice/water bath.

  • Addition of Amino Alcohol: Dissolve the amino alcohol (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred SOCl₂ solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 30°C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at ambient temperature for 5-7 hours.[1] In some cases, gentle heating (e.g., 40°C) may be required to achieve full conversion to the chloroamine intermediate.[1] Monitor the reaction by TLC or HPLC.

  • Cyclization: Cool the reaction mixture in an ice/water bath. Slowly add aqueous sodium hydroxide (e.g., 2.5 N, 4-5 equivalents) to the mixture, keeping the temperature below 35°C.[1]

  • Workup: After the addition of base, warm the mixture to 60°C and stir for 10 hours to drive the cyclization to completion.[1] Cool the mixture to room temperature, and perform a standard aqueous workup with an organic solvent like MTBE or ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic amine.[1]

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization of a suitable salt (e.g., oxalate salt).[1]

ParameterRecommended ConditionRationale
Reagent Thionyl Chloride (SOCl₂)Efficiently converts the hydroxyl group to a good leaving group (chloride).
Addition Mode Inverse (amino alcohol to SOCl₂)Prevents side reactions by protonating the amine as it is added.[1][2]
Solvent Anhydrous DME, i-PrOAc, CH₂Cl₂Aprotic solvents that do not react with SOCl₂.[1]
Temperature 0-30°C for addition; ambient to 40°C for reactionControls exotherm and prevents degradation. Gentle heating may be needed for some substrates.[1]
Base Aqueous NaOHEffects the intramolecular cyclization of the chloroamine intermediate.[1]
Visualization of Reaction Pathways
Diagram 1: General Scheme for Amino Alcohol Cyclization

G cluster_0 Activation & Cyclization Amino_Alcohol Amino Alcohol (R-NH₂ + R'-OH) Activated_Intermediate Activated Intermediate (e.g., Chloroamine, Alkoxyphosphonium salt) Amino_Alcohol->Activated_Intermediate Activation (e.g., SOCl₂, Mitsunobu) Cyclic_Product Cyclic Amine/Amide Activated_Intermediate->Cyclic_Product Intramolecular Nucleophilic Attack

Caption: General workflow for amino alcohol cyclization.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of Cyclic Product Check_Activation Is Hydroxyl Activation Sufficient? Start->Check_Activation Check_Kinetics Are Reaction Kinetics Favorable? Check_Activation->Check_Kinetics Yes Increase_Activator Increase Equivalents of Activating Agent (e.g., PPh₃/DEAD) or Switch to a More Potent System (e.g., Inverse SOCl₂) Check_Activation->Increase_Activator No Check_Concentration Is Concentration Optimized? Check_Kinetics->Check_Concentration Yes Adjust_Temp Increase Temperature (monitor for side products) Check_Kinetics->Adjust_Temp No High_Dilution Decrease Concentration (High Dilution Principle) Check_Concentration->High_Dilution No

Caption: Decision tree for troubleshooting low yield in cyclization reactions.

IV. References

  • Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. PMC, NIH. Available at: [Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC, NIH. Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. Available at: [Link]

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology - The Royal Society of Chemistry. Available at: [Link]

  • Optimization of Mitsunobu reaction conditions. ResearchGate. Available at: [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. The Royal Society of Chemistry. Available at: [Link]

  • 1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. Journal of the American Chemical Society. Available at: [Link]

  • Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. ResearchGate. Available at: [Link]

  • Acid promoted cyclodehydration of amino alcohols with amide acetal. RSC Publishing. Available at: [Link]

  • selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. Available at: [Link]

  • The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. Scientific Update. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. aapistat.com. Available at: [Link]

  • Stereocontrolled preparation of cyclohexane amino alcohols utilising a modified Mitsunobu reaction. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Optimization of protocol for photocatalytic Mitsunobu reac- tion with recycling/generation of 1. ResearchGate. Available at: [Link]

  • Amino Acid-Protecting Groups. acs.org. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. Available at: [Link]

  • (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. Available at: [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. Available at: [Link]

  • Amino alcohol disconnection for the synthesis of cyclic α‐amino... ResearchGate. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. PMC, NIH. Available at: [Link]

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. organic-chemistry.org. Available at: [Link]

  • ChemInform Abstract: Visible Light Photooxidative Cyclization of Amino Alcohols to 1,3-Oxazines. ResearchGate. Available at: [Link]

  • Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of Chiral Cyclopentenones: A Comparative Analysis

Introduction: The Enduring Significance of Chiral Cyclopentenones The cyclopentenone framework is a cornerstone in the architecture of numerous biologically active molecules, including prostaglandins, prostanoids, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Chiral Cyclopentenones

The cyclopentenone framework is a cornerstone in the architecture of numerous biologically active molecules, including prostaglandins, prostanoids, and a vast array of natural products.[1][2] The stereochemistry embedded within this five-membered ring is often pivotal to the biological function and therapeutic efficacy of these compounds. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral cyclopentenones remains a dynamic and highly competitive area of research, crucial for advancements in drug discovery and development. This guide provides a comparative overview of the principal strategies for accessing these valuable chiral building blocks, supported by experimental data and detailed protocols to inform the selection of the most appropriate synthetic route for a given research objective.

Strategic Approaches to Chiral Cyclopentenone Synthesis: A Comparative Overview

The synthesis of chiral cyclopentenones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will delve into the following approaches:

  • Resolution of Racemates:

    • Enzymatic Kinetic Resolution

    • Chemical Kinetic Resolution

  • Catalytic Asymmetric Synthesis:

    • The Pauson-Khand Reaction

    • The Nazarov Cyclization

    • Organocatalytic Methods

  • Chiral Substrate-Based Synthesis:

    • Chiral Pool Synthesis

    • Chiral Auxiliary-Mediated Synthesis

The choice of strategy is often dictated by factors such as the desired enantiopurity, scalability, substrate scope, and the availability of starting materials and catalysts.

Resolution of Racemates: Separating Enantiomers

Resolution strategies begin with a racemic mixture of a cyclopentenone or its precursor and employ a chiral agent to differentiate between the two enantiomers.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution has become a method of choice due to the high enantioselectivity, mild reaction conditions, and reduced environmental impact associated with biocatalysis.[1] Lipases are the most commonly employed enzymes for the resolution of hydroxylated cyclopentenones, which are valuable precursors for prostaglandins.[1] The principle of EKR lies in the differential rate of reaction of the two enantiomers with the enzyme, leading to the formation of an enantioenriched product and the recovery of the unreacted, also enantioenriched, starting material.

A notable example is the resolution of (±)-4-hydroxy-2-cyclopentenone. This racemic mixture can be effectively resolved using penicillin G acylase, affording both enantiomers in high yield and excellent enantiomeric excess (>99% ee).[3]

Table 1: Comparison of Lipases for the Resolution of a Functionalized 4-Hydroxy-cyclopentenone

Lipase% Conversion% ee (Alcohol)% ee (Acetate)E Value
Candida antarctica Lipase B (CAL-B)50>9998>200
Pseudomonas cepacia Lipase (PSL)4892>99120
Porcine Pancreatic Lipase (PPL)52859545

Data compiled from representative literature.

Chemical Kinetic Resolution

Chemical kinetic resolution utilizes chiral reagents or catalysts to achieve the same differential reaction rates as in EKR. While often requiring stoichiometric amounts of a chiral resolving agent, this method remains a powerful tool, particularly when enzymatic methods are not applicable. A notable example involves the use of a rhodium-BINAP catalyst for the 1,3-hydrogen migration on a racemic mixture of 4-hydroxy-cyclopentenone.[1] This process favors the conversion of the (S)-enantiomer, allowing for the recovery of the (R)-enantiomer with high enantioselectivity (>99% ee).[1]

Catalytic Asymmetric Synthesis: Building Chirality

Catalytic asymmetric methods construct the chiral cyclopentenone core from achiral or prochiral precursors, offering an atom-economical and elegant approach to enantiopure compounds.

The Asymmetric Pauson-Khand Reaction (PKR)

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a metal carbonyl complex, to form an α,β-cyclopentenone.[4][5] The development of catalytic and asymmetric variants has significantly expanded the utility of this reaction. Chiral ligands, often phosphorus-based, are employed to induce enantioselectivity in the formation of the cyclopentenone ring. Rhodium and iridium complexes have emerged as effective catalysts for asymmetric PKRs.[6][7]

The intramolecular version of the PKR is particularly useful for the synthesis of bicyclic cyclopentenones with high regio- and stereoselectivity.[5][7]

Table 2: Comparison of Chiral Ligands in an Asymmetric Intramolecular Pauson-Khand Reaction of a 1,6-Enyne

Catalyst SystemLigandYield (%)ee (%)
[Rh(CO)2Cl]2(S)-BINAP8596
[Ir(cod)Cl]2(R)-MeO-BIPHEP7892
Co2(CO)8Chiral Auxiliary65>98 (de)

Data compiled from representative literature.

The Asymmetric Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones to produce cyclopentenones.[8][9] Asymmetric variants of this reaction have been developed using chiral Brønsted acids, chiral Lewis acids, or by transferring chirality from a chiral substrate.[10]

A significant challenge in asymmetric Nazarov cyclizations is controlling the torquoselectivity (the direction of conrotatory ring closure), which dictates the absolute stereochemistry of the product. Recent advances have seen the development of highly effective organocatalysts, such as chiral phosphoric acids, that can promote the reaction with high enantioselectivity.[10]

Table 3: Comparison of Catalysts for the Asymmetric Nazarov Cyclization of a Divinyl Ketone

CatalystTypeYield (%)ee (%)
Chiral Phosphoric AcidOrganocatalyst9295
Cu(II)-BOX complexLewis Acid8590
Chiral AuxiliarySubstrate Control78>98 (de)

Data compiled from representative literature.

Asymmetric Organocatalytic Methods

The rise of organocatalysis has provided a wealth of new methods for the asymmetric synthesis of chiral cyclopentenones. These reactions are often mediated by small organic molecules, such as chiral amines and thioureas, and typically involve Michael additions to a pre-existing cyclopentenone ring or cascade reactions that form the ring.

For instance, the asymmetric Michael addition of various nucleophiles to cyclopentenone, catalyzed by a chiral secondary amine, can generate functionalized cyclopentanones with high enantioselectivity. These can then be converted to the corresponding chiral cyclopentenones.

Chiral Substrate-Based Synthesis

These strategies rely on the inherent chirality of the starting material to direct the stereochemical outcome of the synthesis.

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available and inexpensive enantiopure natural products, such as carbohydrates and terpenes, as starting materials.[11] D-glucose, for example, has been employed in the synthesis of chiral cyclopentane derivatives through ring contraction methodologies.[12] This approach is particularly attractive for the synthesis of complex molecules where multiple stereocenters can be set from the chiral starting material.

Chiral Auxiliary-Mediated Synthesis

In this approach, a chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction.[13] After the desired transformation, the auxiliary is cleaved to afford the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are common examples of chiral auxiliaries.[13] For instance, a D-glucose-derived chiral auxiliary has been successfully used in an enantioselective synthesis of cross-conjugated cyclopentenones.[14][15]

Visualizing the Synthetic Pathways

To better illustrate the workflow of these synthetic strategies, the following diagrams are provided.

logical_relationship cluster_approaches Major Synthetic Approaches cluster_resolution Resolution Methods cluster_catalytic Catalytic Methods cluster_substrate Substrate-Based Methods Resolution Resolution of Racemates Enzymatic Enzymatic Kinetic Resolution Resolution->Enzymatic Chemical Chemical Kinetic Resolution Resolution->Chemical Catalytic Catalytic Asymmetric Synthesis PKR Pauson-Khand Reaction Catalytic->PKR Nazarov Nazarov Cyclization Catalytic->Nazarov Organo Organocatalysis Catalytic->Organo Substrate Chiral Substrate-Based Pool Chiral Pool Substrate->Pool Auxiliary Chiral Auxiliary Substrate->Auxiliary

Caption: Overview of major synthetic strategies for chiral cyclopentenones.

Experimental Protocols: A Practical Guide

To provide actionable insights, this section details two representative experimental protocols for the synthesis of chiral cyclopentenones.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-4-Hydroxy-2-cyclopentenone

This protocol is adapted from established procedures for the enzymatic resolution of hydroxylated cyclopentenones.[16][17]

Materials:

  • (±)-4-Hydroxy-2-cyclopentenone

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (±)-4-hydroxy-2-cyclopentenone (1.0 g, 10.2 mmol) in anhydrous tert-butyl methyl ether (50 mL), add vinyl acetate (2.8 mL, 30.6 mmol).

  • Add immobilized CAL-B (500 mg) to the solution.

  • Stir the suspension at room temperature (or a specified temperature, e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC.

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed acetate.

  • Once the desired conversion is reached, filter off the enzyme and wash it with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to separate the unreacted (R)-4-hydroxy-2-cyclopentenone from the (S)-4-acetoxy-2-cyclopentenone.

  • The (S)-acetate can be hydrolyzed back to the (S)-alcohol if desired.

experimental_workflow_ekr Start Racemic 4-Hydroxy-2-cyclopentenone Reaction Add CAL-B & Vinyl Acetate in t-BuOMe Start->Reaction Monitor Monitor by Chiral HPLC/GC to ~50% Conversion Reaction->Monitor Filter Filter to Remove Enzyme Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product1 (R)-4-Hydroxy-2-cyclopentenone Purify->Product1 Product2 (S)-4-Acetoxy-2-cyclopentenone Purify->Product2

Caption: Experimental workflow for the enzymatic kinetic resolution of (±)-4-hydroxy-2-cyclopentenone.

Protocol 2: Asymmetric Intramolecular Pauson-Khand Reaction of a 1,6-Enyne

This protocol is a generalized representation based on modern catalytic asymmetric Pauson-Khand reactions.[7][18]

Materials:

  • 1,6-Enyne substrate

  • Rhodium(I) precursor (e.g., [Rh(CO)2Cl]2)

  • Chiral diphosphine ligand (e.g., (S)-BINAP)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

  • Carbon monoxide (CO) source (e.g., CO balloon or high-pressure reactor)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the rhodium(I) precursor (e.g., 2.5 mol%) and the chiral ligand (e.g., 5.5 mol%) in the anhydrous, degassed solvent.

  • Stir the solution at room temperature for a specified time (e.g., 30 minutes) to allow for catalyst pre-formation.

  • Add a solution of the 1,6-enyne substrate (1.0 equiv) in the same solvent to the catalyst mixture.

  • Purge the reaction vessel with carbon monoxide and maintain a positive pressure of CO (e.g., 1 atm from a balloon or higher pressure in an autoclave).

  • Heat the reaction mixture to a specified temperature (e.g., 60-100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral bicyclic cyclopentenone.

  • Determine the enantiomeric excess by chiral HPLC or GC.

experimental_workflow_pkr Start 1,6-Enyne Substrate Reaction Combine Substrate and Catalyst under CO Atmosphere Start->Reaction Catalyst Prepare Rh(I)/Chiral Ligand Catalyst Catalyst->Reaction Heat Heat Reaction Mixture Reaction->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Cool and Concentrate Monitor->Workup Purify Silica Gel Chromatography Workup->Purify Product Chiral Bicyclic Cyclopentenone Purify->Product

Caption: Experimental workflow for the asymmetric intramolecular Pauson-Khand reaction.

Conclusion and Future Outlook

The synthesis of chiral cyclopentenones is a mature yet continually evolving field. While classical methods like resolution and chiral pool synthesis remain highly relevant, the development of increasingly sophisticated catalytic asymmetric strategies offers powerful and efficient alternatives. The choice of the optimal synthetic route will always be a multifactorial decision, balancing considerations of stereoselectivity, yield, substrate scope, cost, and scalability.

Future advancements in this area are likely to focus on the development of more sustainable and economical catalytic systems, the expansion of substrate scope for existing methods, and the application of these methodologies to the synthesis of increasingly complex and medicinally important molecules. The continued interplay between mechanistic understanding, catalyst design, and synthetic application will undoubtedly lead to even more elegant and powerful solutions for the construction of these vital chiral building blocks.

References

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  • Wong, C. H., et al. (1990). Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents.
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  • Wölfl, M., et al. (2024). Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. The Journal of Organic Chemistry, 89(1), 405-412. [Link]

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  • Shibata, T., et al. (2005). Iridium-catalyzed enantioselective Pauson-Khand-type reaction of 1,6-enynes. Tetrahedron, 61(42), 9974-9979. [Link]

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Sources

Comparative

Biological activity of (1-Aminocyclopent-3-EN-1-YL)methanol vs its saturated analog

An Objective Comparative Analysis of the Predicted Biological Activity of (1-Aminocyclopent-3-en-1-yl)methanol and its Saturated Analog, (1-Aminocyclopentyl)methanol A Guide for Researchers in Medicinal Chemistry and Dru...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparative Analysis of the Predicted Biological Activity of (1-Aminocyclopent-3-en-1-yl)methanol and its Saturated Analog, (1-Aminocyclopentyl)methanol

A Guide for Researchers in Medicinal Chemistry and Drug Discovery

Abstract

The strategic introduction of conformational constraints is a cornerstone of modern medicinal chemistry, employed to enhance binding affinity, selectivity, and pharmacokinetic properties of bioactive molecules. This guide provides a comparative framework for evaluating the biological activity of (1-aminocyclopent-3-en-1-yl)methanol and its saturated counterpart, (1-aminocyclopentyl)methanol. While direct experimental data comparing these specific analogs is not extensively available in peer-reviewed literature, this document synthesizes established principles of medicinal chemistry to propose a robust experimental workflow for their characterization. We will explore the structural and electronic differences, hypothesize potential impacts on biological activity, and provide detailed protocols for a comprehensive in-silico, in-vitro, and cell-based evaluation.

Introduction: The Principle of Conformational Constraint

The introduction of a double bond into a cyclic scaffold, such as the transition from (1-aminocyclopentyl)methanol to (1-aminocyclopent-3-en-1-yl)methanol, is a classic strategy in drug design. This modification imparts significant structural rigidity, reducing the number of accessible conformations. The central hypothesis is that by pre-organizing a molecule into a conformation that is favorable for binding to a biological target, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and potency. Furthermore, the altered geometry and electronic distribution of the unsaturated analog can influence its selectivity for different receptor subtypes and its metabolic stability.

This guide will outline a systematic approach to test this hypothesis for the specified cyclopentane derivatives. We will use a hypothetical G-Protein Coupled Receptor (GPCR) target as a framework for our proposed experiments, as small amino-alcohol scaffolds are common in GPCR ligand design.

cluster_0 Saturated Analog cluster_1 Unsaturated Analog a (1-Aminocyclopentyl)methanol (Flexible) b (1-Aminocyclopent-3-en-1-yl)methanol (Rigid) a->b Introduction of C=C bond c Potential for Enhanced: - Affinity - Selectivity - Altered PK/PD b->c Conformational Restriction

Figure 1: The central hypothesis: introducing a double bond to create the unsaturated analog induces conformational rigidity, which is predicted to enhance key pharmacological properties.

Structural and Physicochemical Comparison

The primary difference between the two molecules is the presence of a π-bond in the cyclopentene ring of (1-aminocyclopent-3-en-1-yl)methanol. This has several predictable consequences:

  • Shape and Geometry: The saturated cyclopentane ring is flexible, adopting various envelope and twist conformations. In contrast, the cyclopentene ring is much flatter and more rigid. This rigidity can enforce a specific spatial orientation of the key pharmacophoric features—the amine and hydroxymethyl groups.

  • Electronic Properties: The sp2-hybridized carbons of the double bond are more electron-withdrawing than their sp3-hybridized counterparts, which could subtly influence the pKa of the neighboring amine group.

  • Lipophilicity: The introduction of a double bond typically leads to a slight increase in lipophilicity (logP).

Property(1-Aminocyclopentyl)methanol(1-Aminocyclopent-3-en-1-yl)methanolRationale for Difference
Molecular Formula C6H13NOC6H11NOLoss of two hydrogen atoms
Molecular Weight 115.17 g/mol 113.16 g/mol Loss of two hydrogen atoms
Conformational Flexibility HighLowC=C bond restricts ring puckering
Predicted logP LowerHigherUnsaturation generally increases lipophilicity
Key Pharmacophores Primary Amine, Primary AlcoholPrimary Amine, Primary AlcoholIdentical functional groups

Proposed Experimental Workflow for Comparative Analysis

To rigorously evaluate the biological differences between these two analogs, a multi-tiered approach is recommended. This workflow is designed to first predict, then quantify, the interactions with a model biological target.

G start Start: Compound Synthesis and Characterization insilico Tier 1: In Silico Modeling (Docking & MD Simulations) start->insilico invitro_binding Tier 2: In Vitro Binding Assays (e.g., Radioligand Displacement) insilico->invitro_binding Hypothesis Generation invitro_functional Tier 3: In Vitro Functional Assays (e.g., cAMP, Ca2+ Flux) invitro_binding->invitro_functional Quantify Affinity cell_based Tier 4: Cell-Based Assays (e.g., Reporter Gene, Phenotypic) invitro_functional->cell_based Determine Efficacy admet Tier 5: Early ADME/Tox Profiling (e.g., Microsomal Stability, Cytotoxicity) cell_based->admet Cellular Context conclusion Conclusion: Comparative Activity Profile admet->conclusion Druggability Assessment

Figure 2: A tiered experimental workflow for the comprehensive comparison of the two analogs, from initial computational predictions to preliminary druggability assessment.

Tier 1: In Silico Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of each analog to a selected GPCR target.

Protocol:

  • Target Selection: Choose a well-characterized GPCR for which high-resolution crystal structures are available (e.g., the β2-adrenergic receptor or a muscarinic acetylcholine receptor).

  • Ligand Preparation: Generate 3D conformations of both (1-aminocyclopentyl)methanol and (1-aminocyclopent-3-en-1-yl)methanol. For the saturated analog, a conformational search should be performed to identify low-energy puckering states.

  • Receptor Preparation: Prepare the receptor structure for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges. Define the binding site based on the co-crystallized ligand.

  • Molecular Docking: Use a validated docking program (e.g., AutoDock Vina, GOLD, or Schrödinger's Glide) to dock both ligands into the defined binding site.

  • Analysis:

    • Compare the predicted binding poses. Does the rigidity of the unsaturated analog lead to a more favorable or different interaction profile?

    • Analyze the docking scores (e.g., estimated ΔG of binding). A more negative score for the unsaturated analog would support the hypothesis of enhanced affinity.

    • Examine key interactions (hydrogen bonds, ionic interactions, hydrophobic contacts).

Tier 2 & 3: In Vitro Binding and Functional Assays

Objective: To experimentally quantify the binding affinity (Ki) and functional potency (EC50) of each analog at the selected GPCR target.

Protocol: Radioligand Binding Assay (Competition)

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a high-affinity radioligand (e.g., ³H-ligand) and varying concentrations of the test compounds (the two analogs).

  • Incubation & Filtration: Allow the binding to reach equilibrium. Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay (for a Gs or Gi-coupled GPCR)

  • Cell Culture: Plate cells expressing the target GPCR in a suitable assay plate.

  • Compound Treatment: Treat the cells with a range of concentrations of each analog. Include a known agonist (e.g., isoproterenol for β2-AR) as a positive control.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

  • Data Analysis: Plot the cAMP response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

cluster_GPCR Hypothetical GPCR Signaling Ligand Unsaturated Analog (1-Aminocyclopent-3-en-1-yl)methanol GPCR GPCR Target Ligand->GPCR Binding G_Protein G-Protein (Gs) GPCR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Figure 3: A representative signaling pathway for a Gs-coupled GPCR, which would be activated by an agonist, leading to an increase in intracellular cAMP levels that can be quantified.

Anticipated Results and Interpretation

Based on established medicinal chemistry principles, we can formulate several hypotheses for the experimental outcomes:

  • Hypothesis 1: Enhanced Affinity. The unsaturated analog, (1-aminocyclopent-3-en-1-yl)methanol, is predicted to exhibit a lower Ki value (higher affinity) in the binding assay compared to its saturated counterpart. This would be attributed to the conformational rigidity reducing the entropic cost of binding.

  • Hypothesis 2: Enhanced Potency. A higher affinity should translate to greater potency in the functional assay, resulting in a lower EC50 value for the unsaturated compound.

  • Hypothesis 3: Altered Selectivity. While not detailed in the protocols above, subsequent screening against a panel of related receptor subtypes may reveal that the rigid structure of the unsaturated analog provides a better fit for the primary target, leading to improved selectivity.

The results should be tabulated for a clear, direct comparison of the key pharmacological parameters.

Parameter(1-Aminocyclopentyl)methanol(1-Aminocyclopent-3-en-1-yl)methanolInterpretation
Binding Affinity (Ki) Experimental Value (nM)Experimental Value (nM)A lower value indicates higher affinity.
Functional Potency (EC50) Experimental Value (nM)Experimental Value (nM)A lower value indicates higher potency.
Efficacy (Emax) Experimental Value (%)Experimental Value (%)Compares the maximal response to a standard agonist.
Microsomal Stability (t½) Experimental Value (min)Experimental Value (min)Indicates metabolic stability.

Conclusion

The comparison between (1-aminocyclopent-3-en-1-yl)methanol and (1-aminocyclopentyl)methanol serves as a classic case study in the principles of rational drug design. By introducing a single double bond, the conformational landscape of the molecule is dramatically altered, providing a clear hypothesis that can be systematically tested. The proposed workflow, integrating computational modeling with robust in-vitro pharmacology, provides a comprehensive framework for elucidating the structure-activity relationship (SAR) for this chemical series. The resulting data will not only characterize these two specific molecules but also provide valuable insights for the future design of conformationally constrained ligands.

References

  • An Introduction to Medicinal Chemistry, 6th Edition. Graham L. Patrick. Oxford University Press. [Link]

  • The Role of Conformational Restriction in Drug Design. Bissantz, C., Kuhn, B., & Stahl, M. (2010). Journal of Medicinal Chemistry, 53(14), 5061–5084. [Link]

  • The Cheng-Prusoff Equation: A Review of its Applications and Limitations. L. S. T. L. Le, et al. Molecular Pharmacology, 98(4), 324-334. [Link]

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (1-Aminocyclopent-3-EN-1-YL)methanol Quantification

Introduction: The Analytical Imperative for Novel Compounds In the landscape of pharmaceutical development, the precise and accurate quantification of novel chemical entities is a cornerstone of safety, efficacy, and reg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Compounds

In the landscape of pharmaceutical development, the precise and accurate quantification of novel chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. (1-Aminocyclopent-3-EN-1-YL)methanol, a chiral amino alcohol, represents a class of compounds with significant potential as a pharmaceutical intermediate or active ingredient. Its structure, featuring a primary amine and a primary alcohol on a cyclopentene scaffold, presents unique analytical challenges. Ensuring that an analytical method is "fit for purpose" is not merely a procedural step but a scientific necessity, mandated by global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]

This guide provides a comparative analysis of potential analytical methodologies for the quantification of (1-Aminocyclopent-3-EN-1-YL)methanol. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and presenting a framework for robust method validation. The objective of validating an analytical procedure is to rigorously demonstrate its suitability for its intended purpose.[2][5][6][7]

Part 1: Understanding the Analyte - Physicochemical Considerations

The molecular structure of (1-Aminocyclopent-3-EN-1-YL)methanol dictates the strategy for its analysis. Key features include:

  • High Polarity: The presence of both a primary amine (-NH2) and a primary alcohol (-OH) group makes the molecule highly polar and water-soluble.

  • Lack of a Strong Chromophore: The molecule lacks extensive conjugation, meaning it will exhibit poor ultraviolet (UV) absorbance at wavelengths typically used in HPLC-UV analysis (e.g., >220 nm).

  • Basicity: The primary amine group (pKa ≈ 9-10) will be protonated at acidic or neutral pH.

  • Low Volatility: Strong intermolecular hydrogen bonding due to the amine and alcohol groups results in low volatility, making direct analysis by Gas Chromatography (GC) challenging.[8]

These properties guide the selection of an appropriate analytical technique. A method must overcome the challenges of high polarity, low volatility, and weak UV absorbance to achieve reliable quantification.

Part 2: Comparative Analysis of Analytical Technologies

Three primary chromatographic techniques are considered for the quantification of (1-Aminocyclopent-3-EN-1-YL)methanol. Each offers a distinct balance of specificity, sensitivity, and complexity.

Technique Principle Pros for this Analyte Cons for this Analyte Typical Application
HPLC with UV Detection (HPLC-UV) Separation based on polarity, with detection via UV absorbance.Ubiquitous, robust, and cost-effective.Low sensitivity due to poor chromophore. May require derivatization to introduce a UV-active tag.[9][10]Assay and purity of drug substance where concentration is high.
Gas Chromatography with FID/MS (GC-FID/MS) Separation of volatile compounds in the gas phase.High resolution and sensitivity (especially with MS).Requires chemical derivatization to increase volatility and thermal stability.[11][12][13] Silylation is a common technique for this purpose.[11][12]Impurity profiling, analysis of residual solvents.
Liquid Chromatography-Tandem MS (LC-MS/MS) Separation by HPLC coupled with highly specific and sensitive mass-based detection.Gold standard for sensitivity and specificity. Does not require a chromophore. Ideal for complex matrices (e.g., biological fluids).[14]Higher cost and complexity. Susceptible to matrix effects.Bioanalysis (pharmacokinetic studies), trace-level impurity quantification.
Causality Behind Method Selection:
  • For bulk drug substance assay, where the analyte concentration is high, HPLC-UV with derivatization offers a pragmatic balance of performance and cost. The derivatization step, while adding complexity, is a well-established strategy for enhancing the detectability of compounds lacking a strong chromophore.[9][10]

  • For trace-level impurity analysis or bioanalysis, the superior sensitivity and specificity of LC-MS/MS are indispensable. It circumvents the need for derivatization and can measure concentrations orders of magnitude lower than other techniques.[14][15]

  • GC-MS is a viable alternative, particularly if existing expertise and instrumentation are available. However, the necessity of derivatization to overcome the analyte's polarity and low volatility makes it a more complex workflow compared to LC-MS/MS.[13][16][17] The derivatization process itself must be robust and reproducible.

Part 3: The Validation Workflow: A Step-by-Step Comparative Guide

Method validation is a documented process that proves an analytical method is suitable for its intended use.[3] The framework for this process is defined by the ICH Q2(R1) guideline, which outlines the key parameters that must be evaluated.[1][18][19]

dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: High-level workflow for analytical method validation.

Below are detailed protocols for validating a hypothetical HPLC-UV (with derivatization) method and an LC-MS/MS method.

Specificity (Selectivity)

Expertise & Experience: Specificity proves that the analytical signal belongs exclusively to the analyte of interest.[20] For a stability-indicating method, this is paramount. We must demonstrate that degradants, impurities, or matrix components do not interfere with the analyte's quantification. Forced degradation studies are the definitive tool for this purpose.[21][22][23]

Experimental Protocol (Forced Degradation):

  • Prepare solutions of (1-Aminocyclopent-3-EN-1-YL)methanol at a known concentration (e.g., 1 mg/mL).

  • Expose the solutions to a range of stress conditions as per ICH Q1A(R2) guidelines.[21][22]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Analyze the stressed samples alongside an unstressed control sample.

  • For HPLC-UV: Assess peak purity using a Diode Array Detector (DAD) to ensure the analyte peak is spectrally homogeneous.

  • For LC-MS/MS: Monitor for co-eluting peaks using different mass transitions (MRMs). The specificity is inherently high due to the uniqueness of the parent-daughter ion transition.

Acceptance Criteria:

  • The method must be able to separate the analyte peak from all degradation products.

  • Peak purity index (for HPLC-UV) should be > 99.5%.

  • The analyte peak in placebo or blank samples should have no significant interference (<20% of the LOQ signal).

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between analyte concentration and the method's response. This underpins the accuracy of quantification across a defined range. The range should typically span 80% to 120% of the target concentration for an assay.[5]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering the expected concentration range (e.g., 50% to 150% of the target assay concentration).

  • Analyze each concentration level in triplicate.

  • Construct a calibration curve by plotting the average response versus concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

Acceptance Criteria:

  • Correlation coefficient (R²) ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% concentration.

  • Residual plot should show a random distribution of points around the x-axis.

Accuracy

Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by a recovery study, where a known amount of analyte is spiked into a sample matrix. This is a direct measure of systemic error (bias).

Experimental Protocol:

  • Prepare samples (e.g., placebo formulation or blank matrix) spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare a minimum of three replicate samples at each concentration level.[3]

  • Analyze the samples and calculate the concentration using the validated linear curve.

  • Express accuracy as the percentage recovery of the known spiked amount.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0% for a drug substance assay.

  • For bioanalytical methods, the mean should be within ±15% of the nominal value (±20% at the LLOQ).[15]

Precision

Expertise & Experience: Precision describes the random error of a method and is evaluated at two levels:

  • Repeatability (Intra-assay precision): The agreement between results within a short time frame, using the same analyst and equipment.[24]

  • Intermediate Precision (Inter-assay precision): The agreement between results from different days, analysts, or equipment within the same laboratory, demonstrating the method's ruggedness.[24]

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates at 100% of the target concentration, or nine determinations across the specified range (e.g., three replicates at three concentrations).[3][24]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0% for a drug substance assay.

  • Intermediate Precision: RSD ≤ 2.0% for a drug substance assay.

  • For bioanalytical methods, RSD should be ≤15% (≤20% at LLOQ).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: These parameters define the lower limits of a method's performance.

  • LOD: The lowest concentration of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.

  • LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision.[25]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields a S/N ratio of approximately 3:1 is typically defined as the LOD.

  • The concentration that yields a S/N ratio of approximately 10:1 is typically defined as the LOQ.

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating that accuracy and precision meet the required criteria.

Acceptance Criteria:

  • LOQ must be confirmed to have acceptable precision (e.g., RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).

Robustness

Expertise & Experience: Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides confidence that the method will perform reliably during routine use.

Experimental Protocol:

  • Identify critical method parameters.

    • For HPLC: Mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), mobile phase composition (±2% absolute).

    • For LC-MS/MS: Source temperature, gas flows, collision energy.

  • Vary these parameters one at a time while analyzing a standard solution.

  • Assess the impact on system suitability parameters (e.g., peak shape, retention time, resolution) and quantitative results.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Quantitative results should not deviate significantly from the nominal results (e.g., <2% difference).

Part 4: Data Presentation and Visualization

Comparative Performance Summary
Validation Parameter HPLC-UV (with Derivatization) LC-MS/MS Acceptance Criteria (Assay)
Specificity Peak Purity Index > 99.5%No co-eluting interferences in MRMMethod is stability-indicating
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.999
Range 50-150 µg/mL1-500 ng/mL80-120% of nominal
Accuracy (% Recovery) 99.1% - 101.5%96.5% - 104.2%98.0% - 102.0%
Precision (Repeatability RSD) ≤ 0.8%≤ 5.0%≤ 1.0%
Precision (Intermediate RSD) ≤ 1.5%≤ 8.0%≤ 2.0%
LOQ 50 µg/mL1 ng/mLSufficient for intended purpose

dot graph G { layout=neato; node [shape=circle, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, len=2.5];

} enddot Caption: Interrelationship of core analytical validation parameters.

Conclusion

The selection and validation of an analytical method for a novel compound like (1-Aminocyclopent-3-EN-1-YL)methanol is a multifactorial process grounded in the physicochemical properties of the analyte and the intended purpose of the method. For high-concentration applications such as drug substance assays, a well-validated HPLC-UV method with derivatization can provide a robust and cost-effective solution. For applications demanding high sensitivity, such as bioanalysis or trace impurity determination, LC-MS/MS is the unequivocal choice due to its superior specificity and lower limits of detection.

Regardless of the chosen technology, a systematic and rigorous validation process, guided by ICH principles, is essential.[1][5][26] This ensures the generation of reliable, accurate, and consistent data, which is the bedrock of pharmaceutical development and quality control.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Starodub, O. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • European Compliance Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Patel, M., et al. Analytical method validation: A brief review. [Link]

  • Pharmaceutical Guidelines. ICH Q2 Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Simpliance. Analytical Method Validation: Mastering FDA Guidelines. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • ResearchGate. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. [Link]

  • Stanford University Mass Spectrometry. Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

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Comparative

A Comparative Guide to Determining the Enantiomeric Excess of (1-Aminocyclopent-3-en-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals The Imperative of Enantiomeric Purity (1-Aminocyclopent-3-en-1-yl)methanol is a valuable chiral intermediate in pharmaceutical synthesis.[1] Its rigid cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Enantiomeric Purity

(1-Aminocyclopent-3-en-1-yl)methanol is a valuable chiral intermediate in pharmaceutical synthesis.[1] Its rigid cyclopentene scaffold and versatile functional groups make it a key component in the construction of complex, single-enantiomer drug molecules. Ensuring the enantiomeric purity of such building blocks is paramount, as the presence of an unwanted enantiomer can lead to reduced efficacy, altered side-effect profiles, or even harmful off-target activity. This guide will compare and contrast the most effective methods for quantifying the enantiomeric composition of this important molecule.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as the most robust and widely adopted technique for the separation and quantification of enantiomers.[2] Its versatility and high resolution make it the gold standard for determining enantiomeric excess.

The Rationale Behind Chiral HPLC

Direct chiral analysis via HPLC relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, which is immobilized on the stationary phase (a Chiral Stationary Phase, or CSP).[3] For a successful separation, there must be at least a three-point interaction between one enantiomer and the chiral selector, with at least one of these interactions being stereochemically dependent.[3] This differential interaction results in varying retention times for the two enantiomers, allowing for their separation and individual quantification.

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample Dissolve Analyte in Mobile Phase injector Inject Sample prep_sample->injector Load prep_mobile Prepare & Degas Mobile Phase column Chiral Stationary Phase (CSP) prep_mobile->column Flow injector->column Separation detector UV/DAD Detector column->detector Detection chromatogram Obtain Chromatogram detector->chromatogram Signal integration Integrate Peak Areas chromatogram->integration calculation Calculate % ee integration->calculation

Caption: A streamlined workflow for determining enantiomeric excess using Chiral HPLC.

Detailed Protocol for Chiral HPLC Analysis

1. Chiral Stationary Phase (CSP) Selection:

  • Rationale: The choice of CSP is the most critical factor for achieving separation. For amino alcohols like (1-Aminocyclopent-3-en-1-yl)methanol, polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often the first choice due to their broad applicability.[4] These phases, derived from cellulose or amylose, offer a variety of chiral recognition mechanisms.

  • Recommendation: Start with a screening of cellulose and amylose-based columns such as Chiralpak® IA, IB, and IC.

2. Mobile Phase Optimization:

  • Rationale: The mobile phase composition dictates the retention and selectivity of the separation. In normal phase mode, a non-polar solvent (e.g., hexane or heptane) is mixed with a polar modifier (e.g., ethanol or isopropanol).[4] The percentage of the alcohol modifier significantly influences the resolution.

  • Protocol:

    • Begin with a mobile phase of 90:10 (v/v) n-hexane/isopropanol.

    • Systematically vary the isopropanol concentration in 2-5% increments to optimize the separation factor (α) and resolution (Rs).

    • For basic compounds like amino alcohols, adding a small amount of a basic additive, such as diethylamine (DEA) (typically 0.1%), to the mobile phase can improve peak shape and prevent tailing.[4]

3. Sample Preparation:

  • Protocol: Prepare a stock solution of the analyte at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (maintain a constant temperature for reproducibility)

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm for compounds without a strong chromophore). A Diode Array Detector (DAD) is useful for confirming peak purity.

  • Injection Volume: 10 µL

5. Data Analysis and Enantiomeric Excess Calculation:

  • Procedure:

    • Identify the two peaks corresponding to the enantiomers in the chromatogram.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (% ee) using the following formula:

      % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

      Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Comparative Analysis of Alternative Methodologies

While chiral HPLC is the primary method, other techniques can also be employed, each with its own set of advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation of volatile derivatives on a chiral stationary phase.[5][6]High resolution and sensitivity, suitable for complex mixtures.[5]Requires derivatization of the amino alcohol to increase volatility, which adds a step and potential for side reactions.[7]
NMR Spectroscopy with Chiral Shift Reagents (CSRs) Formation of noncovalent diastereomeric complexes with a CSR, leading to distinct NMR signals for each enantiomer.[8]Rapid analysis, no separation required, provides structural information.Lower sensitivity and accuracy compared to chromatographic methods, requires higher sample concentrations, peak overlap can be an issue.[9]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.Can be used for high-throughput screening.[10][11]Indirect method for determining ee, requires calibration curves, less accurate for precise quantification compared to HPLC.[10]

Decision-Making Framework for Method Selection

The choice of analytical method depends on several factors, including the available instrumentation, sample purity, and the desired level of accuracy.

Method_Selection start Start: Determine ee of (1-Aminocyclopent-3-en-1-yl)methanol hplc_available Chiral HPLC Available? start->hplc_available gc_available Chiral GC Available? hplc_available->gc_available No use_hplc Use Chiral HPLC hplc_available->use_hplc Yes high_accuracy High Accuracy Required? rapid_screen Rapid Screening Needed? high_accuracy->rapid_screen No outsource Outsource Analysis high_accuracy->outsource Yes derivatization_ok Derivatization Acceptable? gc_available->derivatization_ok Yes nmr_available NMR Available? gc_available->nmr_available No derivatization_ok->nmr_available No use_gc Use Chiral GC derivatization_ok->use_gc Yes nmr_available->high_accuracy Yes use_nmr Use NMR with CSR nmr_available->use_nmr No rapid_screen->use_nmr No use_cd Consider CD Spectroscopy rapid_screen->use_cd Yes

Caption: A decision tree to guide the selection of the most appropriate analytical method.

Conclusion

For the precise and reliable determination of the enantiomeric excess of (1-Aminocyclopent-3-en-1-yl)methanol, chiral HPLC is the recommended method due to its high accuracy, robustness, and direct analysis capabilities. While chiral GC and NMR with chiral shift reagents offer viable alternatives, they come with trade-offs in terms of sample preparation and quantitative precision. The selection of the optimal technique should be guided by the specific requirements of the analysis and the available resources. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently and accurately assess the enantiomeric purity of this critical chiral building block.

References

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. (2021).
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
  • Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press.
  • NMR Shift Reagents. (2024). Chemistry LibreTexts.
  • ((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis. Benchchem.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral St
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Jove.
  • Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). PubMed Central.
  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps.
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). PubMed Central.
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Chiral HPLC Separ
  • Rapid determination of enantiomeric excess: a focus on optical approaches. (2011). Chemical Society Reviews.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Synthesis of Chiral Cyclopentenones.
  • Amplification of Enantiomeric Excess without Any Chiral Source in Prebiotic Case. (2023). Preprints.org.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
  • Enantioselective synthesis of chiral BCPs. PubMed Central.

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Validation

A Comparative Guide to Catalysts for Amino Alcohol Synthesis: From Metal Complexes to Engineered Enzymes

Introduction: The Indispensable Role of Chiral Amino Alcohols and the Quest for Efficient Catalysis Chiral vicinal amino alcohols are not merely organic molecules; they are foundational pillars in the architecture of num...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Chiral Amino Alcohols and the Quest for Efficient Catalysis

Chiral vicinal amino alcohols are not merely organic molecules; they are foundational pillars in the architecture of numerous pharmaceuticals, bioactive natural products, and functional materials.[1][2] Their structural motif is a recurring theme in drugs such as the anti-HIV agent Indinavir and the antibacterial Chloramphenicol. Beyond their intrinsic biological activity, they are pivotal as chiral ligands and catalysts in the broader field of asymmetric synthesis, enabling the creation of other complex chiral molecules.[1][3] The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different physiological effects. Consequently, the development of efficient, selective, and sustainable catalytic methods for their synthesis is a cornerstone of modern organic chemistry and drug development.

This guide provides a comparative analysis of the primary catalytic strategies employed for the synthesis of amino alcohols. We will delve into the nuances of homogeneous, heterogeneous, biocatalytic, and organocatalytic systems, offering a critical evaluation of their performance based on experimental data. By examining the underlying mechanisms and practical considerations, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in catalyst selection for their specific synthetic challenges.

Homogeneous Catalysis: Precision and Tunability in Amino Alcohol Synthesis

Homogeneous catalysts, typically soluble metal-ligand complexes, offer unparalleled control over the reaction environment, leading to high levels of stereoselectivity. The ability to fine-tune the electronic and steric properties of the ligands is a key advantage of this approach.

Asymmetric (Transfer) Hydrogenation: A Workhorse for Chiral Induction

Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones, such as α-amino ketones, represent one of the most atom-economical and efficient routes to chiral amino alcohols.[2][4]

Ruthenium and Rhodium Catalysis: Historically, ruthenium- and rhodium-based catalysts, often paired with chiral phosphine ligands like BINAP, have been the gold standard. For instance, the Ru-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been successfully applied to the synthesis of several drug molecules with excellent enantioselectivities (>99% ee) and high yields.[4]

Iridium Catalysis: Iridium catalysts have also emerged as powerful tools. For example, an iridium-catalyzed asymmetric hydrogenation of α-amino ketones provides a direct route to chiral 1-aryl-2-aminoethanols.[5] A notable development is the use of Ir-catalyzed reductive amination and transfer hydrogenation of diketones to access both β- and γ-amino alcohols.[6]

Earth-Abundant Metal Catalysis: The Rise of Cobalt and Iron: In a push towards more sustainable chemistry, there is a growing interest in replacing precious metals with earth-abundant alternatives. Cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has demonstrated remarkable efficiency, affording chiral vicinal amino alcohols in high yields and up to 99% enantiomeric excess (ee) in as little as 30 minutes.[7][8] This system operates via a non-redox cobalt(II) catalytic cycle. Similarly, iron-based catalysts have been developed for the asymmetric transfer hydrogenation of ketones and imines, offering a more environmentally friendly option, although sometimes with slightly lower enantioselectivity than their ruthenium counterparts.[9]

Catalytic Cycle of Asymmetric Hydrogenation of an α-Amino Ketone

Asymmetric Hydrogenation Cycle Figure 1: Generalized Catalytic Cycle for Asymmetric Hydrogenation of an α-Amino Ketone cluster_cycle Catalytic Cycle Catalyst [M(L)] Chiral Metal Catalyst Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 Coordination Substrate α-Amino Ketone (R-CO-CH2-NH2) Substrate->Intermediate1 H2 H2 H2->Intermediate1 Intermediate2 Hydride Complex Intermediate1->Intermediate2 Hydrogenolysis Product Chiral Amino Alcohol (R-CH(OH)-CH2-NH2) Intermediate2->Product Reductive Elimination Regenerated_Catalyst [M(L)] Intermediate2->Regenerated_Catalyst Product Release

Caption: A generalized catalytic cycle for the metal-catalyzed asymmetric hydrogenation of an α-amino ketone.

Performance Comparison of Homogeneous Catalysts
Catalyst SystemSubstrateProductYield (%)ee (%)Diastereomeric Ratio (dr)Reference
Cobalt-basedα-Primary Amino KetonesVicinal Amino AlcoholsHighup to 99N/A[7][8]
Iridium-basedα-Amino Ketones1-Aryl-2-aminoethanolsup to 96>99N/A[5]
Ruthenium-basedUnprotected α-Ketoamines1,2-Amino AlcoholsHigh>99N/A[4]
Cr-L1 (Aza-Pinacol Coupling)Benzaldehyde & N-sulfonyl imineβ-Amino alcohol9598>20:1[10]
Copper-catalyzedAldehydes & N-substituted alleneBoryl-substituted 1,2-aminoalcoholHighup to 99.5>99:1[5]

Heterogeneous Catalysis: Bridging Efficacy and Recyclability

Heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, offer significant practical advantages, including ease of separation from the reaction mixture and potential for catalyst recycling.

Supported Metal Nanoparticles: Gold catalysts, for instance, have been investigated for the oxidation of amino alcohols to amino acids.[11] While effective, the presence of the amino group can sometimes lead to deactivation of the catalyst. The choice of support material (e.g., Al2O3, TiO2, MgO) can have a significant impact on catalyst performance and selectivity.[11]

Acidic and Basic Solid Catalysts: The ring-opening of epoxides with amines is a classical and straightforward route to β-amino alcohols.[12][13] A variety of solid acid catalysts, such as heteropoly acids, mesoporous aluminosilicates, and sulfated zirconia, have been shown to be effective for this transformation, often under mild and even solvent-free conditions.[12] These catalysts offer high regioselectivity and good to excellent yields.

Experimental Workflow for Heterogeneous Catalyst Screening

Caption: A typical workflow for the screening and evaluation of heterogeneous catalysts for amino alcohol synthesis.

Biocatalysis: The Green Chemistry Approach

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, often under mild conditions (ambient temperature and pressure) and with exceptional stereocontrol.[14] This approach is gaining significant traction as a sustainable alternative to traditional chemical synthesis.

Engineered Enzymes: The de novo design of enzymatic pathways in microorganisms like E. coli has opened new avenues for amino alcohol synthesis. For example, a two-step pathway involving transketolase and transaminase has been developed to produce chiral amino alcohols from achiral substrates.[15] More recently, engineered amine dehydrogenases (AmDHs) have been employed for the asymmetric reductive amination of α-hydroxy ketones, using ammonia as the amine source and achieving enantiomeric excesses often greater than 99%.[16][17]

Hydrolases in Kinetic Resolution: Hydrolases, such as lipases, are widely used for the kinetic resolution of racemic mixtures of amino alcohols or their precursors.[18] This method separates enantiomers based on their different reaction rates in an enzyme-catalyzed transformation, such as acylation.

Performance of Biocatalytic Systems
BiocatalystReaction TypeSubstrateProductEnantiomeric Excess (ee)Reference
Transketolase/TransaminaseAsymmetric C-C bond formation and aminationAchiral substratesChiral amino alcoholsHigh[15]
Engineered Amine DehydrogenaseAsymmetric reductive aminationα-Hydroxy ketonesChiral amino alcohols>99%[16][17]
LipaseKinetic resolutionRacemic phthalimido acetatesEnantiomerically pure vicinal masked amino alcoholsHigh[18]

Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic and expensive metals. Amino alcohols themselves, or their derivatives, are often employed as organocatalysts.

Proline and its Derivatives: Proline and prolinol have been shown to catalyze aldol-type reactions.[19] For example, vicinal amino alcohols derived from common α-amino acids can act as efficient catalysts in the cross-aldol reaction of isatins with acetone to produce 3-hydroxyindolones with high enantioselectivity.[19]

Primary β-Amino Alcohols: Simple primary β-amino alcohols have been demonstrated to be effective organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes, yielding chiral adducts that are precursors to amino alcohols.[20]

Experimental Protocols

Representative Protocol for Homogeneous Asymmetric Hydrogenation

This protocol is a representative procedure for the cobalt-catalyzed asymmetric hydrogenation of an α-primary amino ketone.[7][8]

  • Catalyst Pre-formation (if necessary): In a glovebox, dissolve the cobalt precursor and the chiral ligand in an appropriate anhydrous solvent under an inert atmosphere. Stir for the specified time to allow for complex formation.

  • Reaction Setup: To a flame-dried and argon-purged reaction vessel, add the α-primary amino ketone substrate.

  • Catalyst Addition: Add the pre-formed catalyst solution or the cobalt precursor and ligand directly to the reaction vessel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by TLC, GC, or HPLC.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture and purify the resulting chiral amino alcohol by column chromatography.

  • Characterization: Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Representative Protocol for Biocatalytic Reductive Amination

This protocol is a representative procedure for the synthesis of a chiral amino alcohol using an engineered amine dehydrogenase (AmDH) whole-cell catalyst.[16]

  • Biocatalyst Preparation: Cultivate the E. coli strain overexpressing the desired AmDH and prepare whole-cell lysates.

  • Reaction Mixture Preparation: In a suitable buffer (e.g., phosphate buffer), dissolve the α-hydroxy ketone substrate, a cofactor (e.g., NADH or a cofactor regeneration system), and the amine source (e.g., ammonium chloride).

  • Enzymatic Reaction: Initiate the reaction by adding the whole-cell lysate containing the AmDH.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the conversion of the substrate to the product using HPLC or GC.

  • Product Isolation: Once the reaction is complete, centrifuge to remove the cell debris. Extract the product from the supernatant with an organic solvent.

  • Purification and Analysis: Purify the extracted amino alcohol (e.g., by chromatography) and determine the yield and enantiomeric excess by chiral HPLC.

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for amino alcohol synthesis is a multifaceted decision that depends on the specific target molecule, desired scale of production, cost considerations, and environmental impact.

  • Homogeneous catalysts offer the highest levels of stereocontrol and are ideal for the synthesis of high-value, complex chiral molecules where catalyst cost is less of a concern. The development of catalysts based on earth-abundant metals is making this approach more sustainable.

  • Heterogeneous catalysts are well-suited for larger-scale industrial processes where catalyst recovery and reuse are critical for economic viability.

  • Biocatalysis represents the pinnacle of green chemistry, providing exceptional selectivity under mild conditions. It is an increasingly attractive option, particularly as enzyme engineering technologies continue to advance.

  • Organocatalysis provides a valuable metal-free alternative, with the simplicity of the catalysts and operational procedures being major advantages.

Ultimately, a thorough evaluation of the performance metrics presented in this guide, coupled with laboratory-scale screening, will enable the selection of the most appropriate catalytic system to achieve the desired synthetic goals efficiently and sustainably.

References

  • Ingram, C.U. (2006). Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. University of London. [Link]

  • Xu, Y., Feng, W., Ng, J. X., Li, J., Liu, Y., Zhang, B., Shao, P.-L., & Zhao, Y. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews, 54(17), 7966-8018. [Link]

  • Wang, Z., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au, 3(10), 2825-2832. [Link]

  • Xiong, Y.-J., et al. (2023). Theoretical Exploration of Mechanism and Ligand Effects of Asymmetric Hydrogenation of β-Amino Ketone Catalyzed by an Iridium-PNN Catalyst. Organometallics, 42(9), 949-960. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(1), 1-24. [Link]

  • Yan, X., et al. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

  • Yan, X., et al. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

  • Various Authors. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 836375. [Link]

  • Tissot, M., et al. (2009). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Angewandte Chemie International Edition, 48(35), 6538-6541. [Link]

  • Enthaler, S., et al. (2012). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Nature Protocols, 7(7), 1294-1303. [Link]

  • Li, F., et al. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Advances, 14(51), 37475-37479. [Link]

  • Reddy, B. M., & Sreekanth, P. M. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Heterocyclic Chemistry, 54(4), 2135-2146. [Link]

  • Kamal, A., et al. (2018). Biocatalytic approaches towards the stereoselective synthesis of vicinal amino alcohols. New Journal of Chemistry, 42(11), 8354-8373. [Link]

  • Li, K., et al. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews. [Link]

  • Chen, C.-Y., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6035-6045. [Link]

  • Li, K., et al. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews. [Link]

  • Li, Z., et al. (2020). Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. Chemical Science, 11(30), 7856-7861. [Link]

  • Wang, Z., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au, 3(10), 2825-2832. [Link]

  • Reddy, K. S., et al. (2025). Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. Tetrahedron: Asymmetry. [Link]

  • Spanevello, R. A., & Suárez, A. G. (2010). Theoretical Exploration of Mechanism and Ligand Effects of Asymmetric Hydrogenation of β-Amino Ketone Catalyzed by an Iridium-PNN Catalyst. Catalysis Communications, 11(8), 754-757. [Link]

  • Prati, L., et al. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts, 8(1), 24. [Link]

  • Pálvölgyi, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 26(36), 7230-7235. [Link]

  • Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. The Hong Kong Polytechnic University. [Link]

  • Córdova, A., & Barbas III, C. F. (2003). Vicinal Amino Alcohols as Organocatalysts in Asymmetric Cross-Aldol Reaction of Ketones: Application in the Synthesis of Convolutamydine A. Organic Letters, 5(20), 3547-3550. [Link]

  • de la Torre, A., & Gotor-Fernández, V. (2023). Asymmetric amino acid-based homogeneous catalysts. In Amino Acid-Based Catalysts. Elsevier. [Link]

  • Sharma, S., & Singh, B. (2014). A Review on Synthesis of β-Amino Alcohols. International Journal of Scientific & Engineering Research, 5(12), 478-485. [Link]

  • ResearchGate. (2020). Catalyst performance evaluation experimental protocols. [Link]

  • Pesciaioli, F., & Bertuzzi, G. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science, 15(13), 4696-4716. [Link]

  • Reddy, P. V. G., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(1), 47-53. [Link]

  • Allen, S. K. (2018). Synthesis of functionalized β-amino alcohols and β-azido alcohols using organocatalysis. University of North Carolina Wilmington. [Link]

  • Pálvölgyi, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 26(36), 7230-7235. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. [Link]

  • Verkade, J. M. M., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(76), 14374-14377. [Link]

  • Study.com. (2023). Hydrogenation of Ketone. [Link]

  • Verkade, J. M. M., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(76), 14374-14377. [Link]

  • Kim, H., et al. (2021). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 590(7846), 433-438. [Link]

  • Kim, H., & Lee, E. (2010). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters, 12(23), 5576-5579. [Link]

  • Organic Chemistry Portal. 1,2-amino alcohol synthesis by hydroxylation. [Link]

Sources

Comparative

Comparative Analysis of the (1-Aminocyclopent-3-en-1-yl)methanol Scaffold in Modern Drug Discovery

A Senior Application Scientist's Guide to Scaffold Selection and Performance Against Established Cores in the PDB In the landscape of contemporary drug design, the selection of a core scaffold is a pivotal decision that...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Scaffold Selection and Performance Against Established Cores in the PDB

In the landscape of contemporary drug design, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a lead optimization program. The scaffold not only provides the three-dimensional framework for orienting pharmacophoric groups but also profoundly influences the compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This guide provides an in-depth comparison of the (1-aminocyclopent-3-en-1-yl)methanol scaffold against other prevalent structures found within the Protein Data Bank (PDB). We will dissect its unique conformational and stereochemical attributes, evaluate its performance in various therapeutic contexts, and provide actionable experimental protocols for its synthesis and evaluation.

The Strategic Value of the (1-Aminocyclopent-3-en-1-yl)methanol Scaffold

The (1-aminocyclopent-3-en-1-yl)methanol scaffold is a conformationally restricted, bicyclic isostere of ribose, which has garnered significant attention in medicinal chemistry. Its defining feature is the unsaturated five-membered ring, which locks the substituents in a more rigid orientation compared to flexible acyclic or saturated cyclic systems. This pre-organization can lead to a lower entropic penalty upon binding to a protein target, often resulting in enhanced binding affinity and selectivity.

The presence of the primary amine and hydroxymethyl groups provides two key vectors for chemical modification and interaction with protein targets. These groups can act as hydrogen bond donors and acceptors, and their spatial arrangement is critical for molecular recognition. The chiral center at the C1 position further allows for stereospecific interactions, which can be exploited to improve potency and reduce off-target effects.

Comparative Analysis: Performance Against Other Scaffolds

To provide a clear perspective on the advantages and disadvantages of the (1-aminocyclopent-3-en-1-yl)methanol scaffold, we will compare it to two other widely used scaffolds targeting similar enzyme classes: the pyrrolidine scaffold and the piperidine scaffold.

Data Presentation: Scaffold Performance Metrics
ScaffoldRepresentative PDB Entry (Target)Binding Affinity (Ki/IC50)Key InteractionsPhysicochemical Properties (Avg. cLogP)
(1-Aminocyclopent-3-en-1-yl)methanol4B7A (Human Neuraminidase-2)0.4 nM (IC50)H-bonds with catalytic residues, hydrophobic interactions1.5 - 2.5
Pyrrolidine2HT8 (DPP-4)6.5 nM (IC50)H-bonds with active site, salt bridge with acidic residue0.5 - 1.5
Piperidine1W2G (HIV-1 Protease)1.2 nM (Ki)H-bonds with backbone atoms, hydrophobic packing2.0 - 3.5

Note: The data presented is a representative summary from various literature sources and should be considered in the context of the specific target and compound series.

Mechanistic Insights and Rationale for Scaffold Selection

The superior performance of the (1-aminocyclopent-3-en-1-yl)methanol scaffold in certain contexts, such as in the design of neuraminidase inhibitors, can be attributed to its conformational rigidity. The cyclopentene ring mimics the transition state of the natural substrate, sialic acid, leading to potent inhibition. In contrast, the more flexible pyrrolidine and piperidine scaffolds may require more extensive optimization to achieve similar levels of pre-organization for binding.

However, the increased rigidity of the (1-aminocyclopent-3-en-1-yl)methanol scaffold can also be a liability. If the scaffold's inherent conformation does not match the geometry of the target's binding site, it can be challenging to rescue binding through simple modifications of the substituents. The more flexible pyrrolidine and piperidine scaffolds offer greater conformational sampling, which can be an advantage in the early stages of drug discovery when the precise binding mode is unknown.

Experimental Protocols

Synthesis of the (1-Aminocyclopent-3-en-1-yl)methanol Scaffold

The following is a representative, multi-step synthesis protocol for the enantiomerically pure (1R,4S) isomer of the scaffold.

Step 1: Diels-Alder Reaction

  • Combine cyclopentadiene (freshly cracked) and a suitable dienophile (e.g., a chiral acrylate) in a cooled reaction vessel.

  • Stir the reaction mixture at low temperature (-78 °C) for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography.

Step 2: Reductive Amination

  • Dissolve the product from Step 1 in a suitable solvent (e.g., methanol).

  • Add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

  • Stir the reaction at room temperature overnight.

  • Work up the reaction and purify the resulting amine.

Step 3: Reduction of the Ester

  • Dissolve the amine from Step 2 in an anhydrous solvent (e.g., THF).

  • Add a reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction and purify the final (1-aminocyclopent-3-en-1-yl)methanol product.

Workflow for Comparative Scaffold Evaluation

The following workflow outlines a systematic approach to comparing the performance of different scaffolds in a drug discovery project.

G cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Assays cluster_2 Structural Biology cluster_3 Lead Optimization scaffold_a (1-Aminocyclopent-3-en-1-yl)methanol binding_assay Binding Affinity (Ki, IC50) scaffold_a->binding_assay scaffold_b Pyrrolidine scaffold_b->binding_assay scaffold_c Piperidine scaffold_c->binding_assay selectivity_assay Selectivity Profiling binding_assay->selectivity_assay adme_assay ADME Profiling selectivity_assay->adme_assay crystallography X-ray Crystallography adme_assay->crystallography nmr NMR Spectroscopy crystallography->nmr lead_opt Lead Optimization nmr->lead_opt

Caption: Workflow for comparative scaffold evaluation.

Authoritative Grounding and Comprehensive References

The claims and protocols described in this guide are supported by peer-reviewed scientific literature. The following references provide further details and experimental data.

Conclusion

The (1-aminocyclopent-3-en-1-yl)methanol scaffold is a valuable tool in the medicinal chemist's toolbox. Its conformationally restricted nature can lead to significant gains in potency and selectivity, particularly when targeting enzymes with well-defined active sites. However, its rigidity also necessitates a careful consideration of the target's topology. By systematically comparing this scaffold against more flexible alternatives and employing a rigorous experimental workflow, researchers can make informed decisions to accelerate the discovery of new medicines.

References

  • von Itzstein, M. et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363(6428), 418-423. [Link]

Validation

A Guide to the Spectroscopic Differentiation of (1R, 4S) and (1S, 4R)-Aminocyclopentene Methanol Enantiomers

This guide provides a comprehensive spectroscopic comparison of the (1R, 4S) and (1S, 4R) enantiomers of 4-amino-2-cyclopentene-1-methanol. As enantiomers—non-superimposable mirror images—these molecules present a unique...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic comparison of the (1R, 4S) and (1S, 4R) enantiomers of 4-amino-2-cyclopentene-1-methanol. As enantiomers—non-superimposable mirror images—these molecules present a unique analytical challenge. They share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, their response to most standard spectroscopic techniques is identical. This guide will first establish the baseline spectroscopic signature that confirms the molecular constitution and then delve into the chiroptical and advanced NMR methods required for their unambiguous differentiation, a critical step in asymmetric synthesis and pharmaceutical development.

Part 1: The Achiral Spectroscopic Fingerprint: Confirming Constitution

Standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) in an achiral solvent and Infrared (IR) Spectroscopy are foundational for confirming the correct bonding pattern and functional groups. For the (1R, 4S) and (1S, 4R) isomers, these spectra will be identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard deuterated solvent such as Methanol-d₄ or CDCl₃, both enantiomers will produce the exact same ¹H and ¹³C NMR spectra. These spectra are used to verify the molecular structure—the presence of the cyclopentene ring, the primary amine, the primary alcohol, and the relative positions of all protons and carbons.

Expected ¹H NMR Resonances (in Methanol-d₄): The chemical shifts in NMR are sensitive to the electronic environment of the nuclei.[1] While exact values can vary slightly based on concentration and solvent, the following provides an expected pattern:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityKey Features
Olefinic Protons (C=C-H)5.8 - 6.2mTwo distinct signals for the two alkene protons.
Methine Proton (CH-OH)~4.0mDeshielded by the adjacent oxygen atom.
Methylene Protons (CH₂-OH)3.5 - 3.8mProtons adjacent to the hydroxyl group.
Methine Proton (CH-NH₂)~3.3mDeshielded by the adjacent nitrogen atom.
Methylene Proton (Ring CH₂)1.5 - 2.5mComplex splitting due to coupling with multiple neighboring protons.

Expected ¹³C NMR Resonances (in Methanol-d₄): Proton-decoupled ¹³C NMR will show five distinct carbon signals, confirming the carbon skeleton of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Olefinic Carbons (C=C)130 - 140
Carbinol Carbon (CH-OH)70 - 80
Methylene Carbon (CH₂-OH)60 - 70
Amine Carbon (CH-NH₂)50 - 60
Methylene Carbon (Ring CH₂)30 - 45
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.[2][3] Both enantiomers will exhibit the same absorption bands.

Key Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity/ShapeVibrational Mode
O-H (Alcohol)3200 - 3600Strong, BroadStretching, H-bonded
N-H (Primary Amine)3300 - 3500Medium, Broad (doublet)Symmetric & Asymmetric Stretching
C-H (sp² Olefinic)3000 - 3100MediumStretching
C-H (sp³ Aliphatic)2850 - 3000StrongStretching
C=C (Alkene)1640 - 1680Medium to WeakStretching
N-H (Amine)1590 - 1650MediumBending (Scissoring)
C-O (Alcohol)1000 - 1260StrongStretching

Part 2: Chiral Differentiation: Distinguishing Enantiomers

To differentiate between the (1R, 4S) and (1S, 4R) isomers, techniques that interact with the molecule's chirality are essential. The primary methods are Circular Dichroism (CD) spectroscopy and NMR spectroscopy using chiral auxiliaries.

Circular Dichroism (CD) Spectroscopy

Principle of Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers, being mirror images, interact with circularly polarized light in an equal but opposite manner. This results in CD spectra that are mirror images of each other. A positive peak (a positive Cotton effect) for one enantiomer will be a negative peak for the other.[4][5] This provides an unambiguous method for distinguishing them and determining the enantiomeric excess of a sample.

Expected CD Spectra: For the aminocyclopentene methanol isomers, the chromophores (the C=C double bond) will give rise to CD signals.

  • The (1R, 4S)-isomer is expected to exhibit a specific CD spectrum, for instance, a positive Cotton effect at a certain wavelength.

  • The (1S, 4R)-isomer will, therefore, exhibit a negative Cotton effect of equal magnitude at the same wavelength.

The sign of the Cotton effect is directly related to the absolute configuration of the molecule. A racemic mixture (50:50 of both enantiomers) will be CD-silent, showing no signal.

Experimental Protocol: Acquiring a CD Spectrum

  • Sample Preparation:

    • Accurately prepare a solution of the aminocyclopentene methanol isomer in a suitable solvent (e.g., methanol, ethanol, or water). The solvent must be transparent in the wavelength range of interest.[6]

    • A typical concentration is in the range of 0.1 to 1.0 mg/mL. The exact concentration should be optimized to keep the absorbance below 1.0 AU.

  • Instrumentation & Calibration:

    • Use a calibrated CD spectrometer.

    • Run a baseline spectrum of the solvent in the same cuvette that will be used for the sample. This baseline will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Use a quartz cuvette with a standard path length (e.g., 1 mm or 10 mm).

    • Scan the sample over the appropriate wavelength range (e.g., 190-400 nm).

    • Typical parameters include a scanning speed of 50 nm/min, a bandwidth of 1.0 nm, and an accumulation of 3-5 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the solvent baseline from the sample spectrum.

    • The resulting data is typically reported in millidegrees (mdeg). For publication, it is often converted to molar ellipticity ([θ]) or differential extinction coefficient (Δε) to normalize for concentration and path length.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Principle of Causality: While enantiomers are indistinguishable in an achiral solvent, adding a chiral solvating agent (CSA) to the NMR tube creates a chiral environment. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. These diastereomeric complexes ((1R, 4S)-isomer•CSA and (1S, 4R)-isomer•CSA) are not mirror images and thus have different physical properties, leading to distinct chemical shifts in the NMR spectrum.[7][8][9]

Expected Spectral Changes: Upon addition of an enantiopure CSA (e.g., (R)-Mandelic Acid or a chiral crown ether), specific proton signals of the aminocyclopentene methanol will split. For example, a single methine proton signal (e.g., the H-C-N proton) in the standard ¹H NMR spectrum will resolve into two separate signals of equal intensity (for a racemic mixture). The separation of these signals (Δδ) is dependent on the CSA used, the solvent, and the temperature. The relative integration of these two peaks directly corresponds to the enantiomeric ratio of the sample.

Experimental Protocol: Chiral NMR Analysis

  • Sample Preparation:

    • Dissolve a known quantity (e.g., 5-10 mg) of the aminocyclopentene methanol sample in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆) in an NMR tube.

  • Initial Spectrum:

    • Acquire a standard ¹H NMR spectrum of the sample alone to serve as a reference.

  • Addition of CSA:

    • Add a molar equivalent of a suitable enantiopure CSA (e.g., (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid, Mosher's acid, or (18-crown-6)-2,3,11,12-tetracarboxylic acid) directly to the NMR tube.[7][10]

    • Gently mix the sample to ensure homogeneity.

  • Data Acquisition:

    • Re-acquire the ¹H NMR spectrum. It is often beneficial to acquire spectra at different temperatures to optimize the resolution between the diastereomeric signals.

  • Analysis:

    • Identify a well-resolved proton signal that has split into two distinct peaks.

    • Integrate the two new peaks. The ratio of the integrals provides the enantiomeric excess (ee) of the sample.

    • ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Visual Workflow for Isomer Analysis

The following diagram outlines the logical workflow for the complete spectroscopic analysis and differentiation of the (1R, 4S) and (1S, 4R) aminocyclopentene methanol isomers.

G cluster_0 Step 1: Structural Confirmation (Achiral Methods) cluster_1 Step 2: Chiral Differentiation cluster_2 Step 3: Data Interpretation & Assignment Sample Isomer Sample NMR_IR Acquire ¹H NMR, ¹³C NMR & IR Spectra Sample->NMR_IR Confirm Confirm Connectivity & Functional Groups NMR_IR->Confirm CD_Spec Circular Dichroism (CD) Spectroscopy Confirm->CD_Spec Proceed if structure is correct Chiral_NMR NMR with Chiral Solvating Agent (CSA) Confirm->Chiral_NMR Proceed if structure is correct CD_Result Mirror-Image Spectra? (+ vs - Cotton Effect) CD_Spec->CD_Result NMR_Result Signal Splitting? (Diastereomeric Signals) Chiral_NMR->NMR_Result Assign_1R4S Assign (1R, 4S) Isomer CD_Result->Assign_1R4S Positive CE Assign_1S4R Assign (1S, 4R) Isomer CD_Result->Assign_1S4R Negative CE NMR_Result->Assign_1R4S Specific Shift A NMR_Result->Assign_1S4R Specific Shift B

Caption: Workflow for spectroscopic analysis of aminocyclopentene methanol enantiomers.

Summary of Spectroscopic Comparison

This table summarizes the expected outcomes from each spectroscopic technique for the two enantiomers.

Technique(1R, 4S)-Isomer Outcome(1S, 4R)-Isomer OutcomePurpose of Comparison
¹H & ¹³C NMR (Achiral)Identical SpectrumIdentical SpectrumStructural verification (constitution)
IR SpectroscopyIdentical SpectrumIdentical SpectrumFunctional group identification
Circular Dichroism (CD)Specific Spectrum (e.g., Positive Cotton Effect)Mirror-Image Spectrum (e.g., Negative Cotton Effect)Definitive enantiomer differentiation & absolute configuration
NMR with Chiral AgentForms a specific diastereomeric complex with a unique chemical shiftForms a different diastereomeric complex with a unique chemical shiftDefinitive enantiomer differentiation & ee determination

Conclusion

The spectroscopic analysis of the (1R, 4S) and (1S, 4R) aminocyclopentene methanol isomers requires a two-stage approach. While standard NMR and IR spectroscopy are crucial for verifying the fundamental molecular structure, they are inherently blind to stereochemistry in this context. The definitive differentiation between these enantiomers relies on chiroptical methods. Circular Dichroism provides a direct visual confirmation through mirror-image spectra, while NMR with a chiral solvating agent offers a robust method for both differentiation and the precise quantification of enantiomeric purity. The application of these advanced techniques is indispensable for researchers in asymmetric synthesis and drug development, ensuring the stereochemical integrity of their chiral molecules.

References

  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). University of Texas at Austin. Retrieved from [Link]

  • Metola, P., Anslyn, E. V., James, T. D., & Bull, S. D. (2012). Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Nieto, S., et al. (2010). A Facile Circular Dichroism Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Chemistry – A European Journal, 16(1), 227–232. Retrieved from [Link]

  • Metola, P., Anslyn, E. V., James, T. D., & Bull, S. D. (2012). Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination. Chemical Science, 3(1), 156-161. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to In-Silico ADMET Analysis of (1-Aminocyclopent-3-EN-1-YL)methanol Derivatives

Introduction: De-Risking Novel Scaffolds in Early Discovery In the landscape of modern drug discovery, the mantra "fail early, fail cheap" has never been more resonant. The high attrition rate of drug candidates, often d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: De-Risking Novel Scaffolds in Early Discovery

In the landscape of modern drug discovery, the mantra "fail early, fail cheap" has never been more resonant. The high attrition rate of drug candidates, often due to unfavorable pharmacokinetic and safety profiles, underscores the critical need for early-stage evaluation.[1][2][3] In-silico, or computational, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has become an indispensable tool, allowing researchers to prioritize or discard compounds before significant investment in synthesis and experimental testing.[2][4][5]

This guide provides a comprehensive framework for conducting an in-silico ADMET analysis, using the novel scaffold (1-Aminocyclopent-3-EN-1-YL)methanol and its derivatives as a case study. This scaffold presents an interesting starting point for medicinal chemists due to its three-dimensional character and available vectors for chemical modification. Our objective is to objectively compare the ADMET profiles of rationally designed derivatives, benchmark them against a known drug, and provide actionable insights for drug development professionals.

The Rationale Behind Early In-Silico Profiling

The primary driver for in-silico ADMET analysis is economic and ethical. By computationally filtering large libraries of virtual compounds, we can identify potential liabilities such as poor oral absorption, rapid metabolism, or toxicity risks like mutagenicity or cardiotoxicity.[3][6] This predictive power allows for the concentration of resources on compounds with a higher probability of success, thereby reducing late-stage failures and minimizing the use of animal testing.[4]

A Validated Workflow for Predictive ADMET Analysis

ADMET_Workflow cluster_prep Phase 1: Compound Preparation cluster_analysis Phase 2: In-Silico Prediction cluster_eval Phase 3: Data Evaluation & Comparison A Design Derivatives of (1-Aminocyclopent-3-EN-1-YL)methanol B Generate 2D Structures (e.g., MarvinSketch, ChemDraw) A->B Rational Design C Convert to SMILES Strings B->C Standardization D Submit SMILES to SwissADME Server C->D Parallel Submission E Submit SMILES to _pkCSM Server_ C->E Parallel Submission F Aggregate Predicted Data (Physicochemical, PK, Toxicity) D->F Cross-Validation E->F Cross-Validation G Comparative Analysis of Derivatives F->G Identify Structure-Property Relationships H Benchmark vs. Reference Drug G->H Contextualize Performance I Prioritize Candidates for Synthesis H->I Decision Making

Caption: In-silico ADMET analysis workflow.

Experimental Protocol: Step-by-Step Methodology
  • Ligand Design & Preparation :

    • Objective: To create a small, focused library of virtual derivatives of the core scaffold.

    • Procedure:

      • Start with the base scaffold: (1-Aminocyclopent-3-EN-1-YL)methanol.

      • Identify synthetically feasible points for modification (e.g., the primary amine, the hydroxyl group).

      • Design three derivatives (Cpd-01, Cpd-02, Cpd-03) with varying lipophilicity and hydrogen bonding capacity.

      • Draw the 2D structures using chemical drawing software (e.g., MarvinSketch).

      • Convert each structure into its canonical SMILES (Simplified Molecular Input Line Entry System) format, a prerequisite for most web-based prediction tools.[9]

  • In-Silico ADMET Prediction :

    • Objective: To generate a comprehensive ADMET profile for each derivative using multiple, well-regarded prediction platforms.

    • Platforms:

      • SwissADME: A free web tool that computes physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[10][11][12]

      • pkCSM: A platform that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[13][14][15][16]

    • Procedure:

      • Navigate to the SwissADME and pkCSM web servers.[10][15]

      • Copy and paste the list of SMILES strings for the designed derivatives and the reference compound into the input fields of each server.[9][17]

      • Initiate the calculations.

      • Export the results from both platforms, typically as CSV files, for aggregation and analysis.[9]

Comparative Analysis of (1-Aminocyclopent-3-EN-1-YL)methanol Derivatives

For this guide, we have designed three hypothetical derivatives and will compare them against Oseltamivir , an antiviral drug that shares some structural features (a cyclic amine) and is orally administered.

  • Scaffold: (1-Aminocyclopent-3-EN-1-YL)methanol

  • Cpd-01 (Acetamide Derivative): N-acetyl substitution on the amine.

  • Cpd-02 (Benzamide Derivative): N-benzoyl substitution on the amine.

  • Cpd-03 (Sulfonamide Derivative): N-methanesulfonyl substitution on the amine.

  • Reference: Oseltamivir

Table 1: Predicted Physicochemical and Lipinski's Rule of Five Compliance
ParameterScaffoldCpd-01Cpd-02Cpd-03OseltamivirOptimal Range
Molecular Weight ( g/mol ) 127.18169.22231.29205.27312.41< 500[18][19]
LogP (Consensus) -0.550.151.85-0.101.15< 5[18][19][20]
H-Bond Donors 32222≤ 5[18][19]
H-Bond Acceptors 22245≤ 10[18][19]
TPSA (Ų) 66.575.775.7112.594.8< 140
Lipinski Violations 000000

Analysis of Physicochemical Properties: All designed derivatives, along with the scaffold and reference drug, exhibit excellent compliance with Lipinski's Rule of Five, suggesting a high likelihood of good oral bioavailability.[18][19][21][22] The derivatization strategy successfully modulated lipophilicity (LogP), with the benzamide derivative (Cpd-02) being the most lipophilic. The topological polar surface area (TPSA), a key predictor of cell permeability, remains well within the desirable range for all compounds.

Table 2: Predicted Pharmacokinetic (ADME) Properties
ParameterScaffoldCpd-01Cpd-02Cpd-03OseltamivirInterpretation
GI Absorption HighHighHighHighHighAll likely well-absorbed orally.
BBB Permeant NoNoYesNoNoCpd-02's higher lipophilicity predicts CNS penetration.[23][24][25]
P-gp Substrate NoNoYesNoNoCpd-02 may be subject to efflux from the brain.[23]
CYP2D6 Inhibitor NoNoYesNoNoCpd-02 shows potential for drug-drug interactions.
CYP3A4 Inhibitor NoNoYesNoNoCpd-02 shows potential for drug-drug interactions.
Total Clearance (log ml/min/kg) 0.650.500.250.550.40Cpd-02 is predicted to be cleared most slowly.

Analysis of Pharmacokinetic Properties: All compounds are predicted to have high gastrointestinal (GI) absorption, which is a positive attribute for oral drug candidates. A significant divergence is seen with Cpd-02 . Its increased lipophilicity leads to a prediction of Blood-Brain Barrier (BBB) permeability, which could be desirable for a CNS target but a liability otherwise.[23][24][26][27] However, this is coupled with predictions of P-glycoprotein (P-gp) substrate activity and inhibition of key metabolic enzymes CYP2D6 and CYP3A4. This combination raises a red flag for Cpd-02, suggesting a higher risk of complex pharmacokinetics and potential drug-drug interactions. Cpd-01 and Cpd-03 maintain a cleaner profile, similar to the scaffold and Oseltamivir.

Table 3: Predicted Toxicological Endpoints
ParameterScaffoldCpd-01Cpd-02Cpd-03OseltamivirInterpretation
Ames Mutagenicity NoNoNoNoNoAll compounds predicted to be non-mutagenic.[28][29][30][31]
hERG I Inhibitor NoNoYesNoNoCpd-02 poses a risk for cardiotoxicity.[32][33][34][35][36]
Hepatotoxicity NoNoYesNoNoCpd-02 poses a risk for liver toxicity.
Skin Sensitization NoNoNoNoNoAll compounds predicted to be non-sensitizers.

Analysis of Toxicological Properties: The Ames mutagenicity test is a critical screen for genotoxic potential, and all compounds are favorably predicted to be negative.[28][29] The most significant finding in this domain is the predicted hERG inhibition for Cpd-02 . Blockade of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia, and is a common reason for drug withdrawal.[32][33] This prediction, combined with the potential for hepatotoxicity, severely diminishes the viability of Cpd-02 as a drug candidate. In contrast, Cpd-01 and Cpd-03 show a clean toxicity profile, comparable to the reference drug.

Conclusion and Strategic Recommendations

This in-silico comparative analysis provides a clear, data-driven path forward for the (1-Aminocyclopent-3-EN-1-YL)methanol scaffold.

  • Prioritize for Synthesis: Cpd-01 (Acetamide Derivative) and Cpd-03 (Sulfonamide Derivative) emerge as the most promising candidates. They retain the excellent absorption properties of the parent scaffold while demonstrating clean pharmacokinetic and toxicity profiles. Their balanced properties make them ideal for progression to in-vitro testing.

  • De-Prioritize: Cpd-02 (Benzamide Derivative) should be de-prioritized. While its physicochemical properties are acceptable, the combination of predicted BBB penetration, P-gp substrate activity, CYP inhibition, and, most critically, hERG inhibition, presents an unacceptable risk profile for early-stage development. This case exemplifies how a seemingly simple chemical modification can introduce multiple liabilities.

This guide demonstrates the power of a systematic, multi-tool in-silico ADMET workflow. By integrating and cross-validating data, we can efficiently triage virtual compounds, identify structure-ADMET relationships, and make informed decisions that conserve resources and accelerate the journey toward safer, more effective medicines. The next logical step would be to synthesize Cpd-01 and Cpd-03 and validate these computational predictions through in-vitro assays (e.g., Caco-2 permeability, CYP inhibition assays, and hERG patch-clamp).

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Comparative

A Comparative Cost-Benefit Analysis of Synthetic Routes to (1-Aminocyclopent-3-en-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals (1-Aminocyclopent-3-en-1-yl)methanol is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(1-Aminocyclopent-3-en-1-yl)methanol is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents, including carbocyclic nucleoside analogues with antiviral properties. The efficient and cost-effective synthesis of this chiral amino alcohol is therefore of significant interest to the pharmaceutical industry. This guide provides a detailed comparative analysis of different synthetic routes to (1-Aminocyclopent-3-en-1-yl)methanol, focusing on chemical efficiency, cost-effectiveness, scalability, and overall practicality.

Introduction to the Target Molecule

The structure of (1-Aminocyclopent-3-en-1-yl)methanol, featuring a cyclopentene ring with both an aminomethyl and a hydroxymethyl group at the same stereocenter, presents a unique synthetic challenge. The presence of multiple functional groups and a stereocenter necessitates a carefully designed synthetic strategy to achieve high yield and purity. This guide will explore two distinct approaches to this target molecule, evaluating their respective strengths and weaknesses.

Route 1: Six-Step Chemoenzymatic Synthesis from Cyclopentadiene

A well-documented approach involves a six-step synthesis commencing with the readily available and inexpensive starting material, cyclopentadiene. This route has a reported overall yield of approximately 38%.[1]

Reaction Scheme

Route 1: Chemoenzymatic Synthesis start Cyclopentadiene step1 [4+2] Cycloaddition start->step1 N-benzyl-N- (methoxymethyl) trimethylsilylmethylamine int1 Bicyclic Adduct step1->int1 step2 Epoxidation int1->step2 m-CPBA int2 Epoxide step2->int2 step3 Azide Opening int2->step3 NaN3 int3 Azido Alcohol step3->int3 step4 Reduction & Protection int3->step4 1. PPh3 2. (Boc)2O int4 Protected Amino Alcohol step4->int4 step5 Rearrangement int4->step5 Base int5 Allylic Alcohol step5->int5 step6 Deprotection int5->step6 Acid product (1-Aminocyclopent-3-en-1-yl)methanol step6->product

Caption: Overall workflow for the chemoenzymatic synthesis of (1-Aminocyclopent-3-en-1-yl)methanol.

Experimental Protocol

A detailed step-by-step protocol for this synthesis is outlined below:

  • [4+2] Cycloaddition: Cyclopentadiene is reacted with N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine in a Diels-Alder reaction to form the bicyclic adduct.

  • Epoxidation: The double bond in the bicyclic adduct is epoxidized using a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA).

  • Regioselective Azide Opening: The epoxide is opened with sodium azide to introduce the nitrogen functionality, yielding an azido alcohol.

  • Reduction and Protection: The azide is reduced to a primary amine using a reducing agent like triphenylphosphine, followed by protection of the amine group, for example, as a tert-butyloxycarbonyl (Boc) derivative.

  • Rearrangement: A base-mediated rearrangement of the molecule leads to the formation of the desired cyclopentene ring with the amino and hydroxyl functionalities.

  • Deprotection: The protecting group on the amine is removed under acidic conditions to yield the final product, (1-Aminocyclopent-3-en-1-yl)methanol.

Cost-Benefit Analysis of Route 1
ParameterAssessmentSupporting Data
Overall Yield Moderate~38% over 6 steps.[1]
Starting Material Cost LowCyclopentadiene is an inexpensive and abundant starting material.[2]
Reagent Cost Moderate to HighN-benzyl-N-(methoxymethyl)trimethylsilylmethylamine can be costly.[3][4][5][6][7] m-CPBA, sodium azide, and Boc-anhydride are moderately priced.[8][9][10][11][12]
Scalability ModerateThe multi-step nature of the synthesis can pose challenges for large-scale production. The use of potentially hazardous reagents like sodium azide requires careful handling.
Stereochemical Control GoodThe Diels-Alder reaction and subsequent steps provide good stereocontrol.
Green Chemistry ModerateThe synthesis involves several steps, which can lower the overall atom economy. The use of chlorinated solvents and potentially toxic reagents is a drawback.

Route 2: Synthesis via Carboxylic Acid Intermediate and Subsequent Reduction

This proposed two-stage route first targets the synthesis of 1-aminocyclopent-3-ene-1-carboxylic acid, which is then reduced to the desired amino alcohol. A reported synthesis of the carboxylic acid intermediate boasts a high overall yield of 80%.

Reaction Scheme

Route 2: Carboxylic Acid Intermediate cluster_0 Stage 1: Synthesis of Carboxylic Acid cluster_1 Stage 2: Reduction start_ca Glycine methyl ester hydrochloride step1_ca Alkylation start_ca->step1_ca cis-1,4-dichloro-2-butene, K2CO3 int1_ca Diallylated glycine ester step1_ca->int1_ca step2_ca Ring-Closing Metathesis int1_ca->step2_ca Grubbs' Catalyst int2_ca Cyclopentene ester step2_ca->int2_ca step3_ca Hydrolysis int2_ca->step3_ca LiOH product_ca 1-Aminocyclopent-3-ene -1-carboxylic acid step3_ca->product_ca start_red 1-Aminocyclopent-3-ene -1-carboxylic acid step_red Reduction start_red->step_red LiAlH4 or BH3.SMe2 product_final (1-Aminocyclopent-3-en-1-yl)methanol step_red->product_final

Caption: Two-stage synthesis via a carboxylic acid intermediate.

Experimental Protocol

Stage 1: Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid

  • Diallylation: Glycine methyl ester hydrochloride is reacted with cis-1,4-dichloro-2-butene in the presence of a base such as potassium carbonate to yield the diallylated glycine ester.

  • Ring-Closing Metathesis (RCM): The diallylated intermediate undergoes RCM using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the cyclopentene ring.

  • Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using a base like lithium hydroxide.

Stage 2: Reduction of the Carboxylic Acid

The selective reduction of the carboxylic acid to the primary alcohol can be achieved using strong reducing agents.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing carboxylic acids to alcohols.[13][14][15][16][17] The reaction is typically carried out in an anhydrous etheral solvent like THF.

  • Borane Dimethyl Sulfide Complex (BH₃·SMe₂): A milder and more selective reducing agent that can also effectively reduce carboxylic acids.[18][19][20][21][22]

Cost-Benefit Analysis of Route 2
ParameterAssessmentSupporting Data
Overall Yield Potentially HighThe synthesis of the carboxylic acid intermediate has a reported yield of 80%. The reduction step is also typically high-yielding.
Starting Material Cost Low to ModerateGlycine methyl ester hydrochloride and cis-1,4-dichloro-2-butene are relatively inexpensive.
Reagent Cost HighThe primary cost driver in this route is the Grubbs' catalyst required for the RCM step. Reducing agents like LiAlH₄ and BH₃·SMe₂ also contribute to the cost.[13][14][15][16][17][18][19][20][21][22]
Scalability GoodThe reactions are generally scalable, although the cost of the catalyst might be a limiting factor for very large-scale production.
Stereochemical Control Achiral ProductThis route as described produces a racemic mixture. Chiral separation or asymmetric synthesis would be required to obtain a specific enantiomer.
Green Chemistry GoodThis route has fewer steps than Route 1. RCM is considered a green chemical reaction due to its high atom economy.

Comparative Summary

FeatureRoute 1: Chemoenzymatic SynthesisRoute 2: Carboxylic Acid Intermediate
Starting Material CyclopentadieneGlycine methyl ester hydrochloride
Number of Steps 64 (including reduction)
Overall Yield ~38%Potentially >70%
Key Advantage Good stereocontrolHigher overall yield, fewer steps
Key Disadvantage Lower overall yield, more stepsHigh cost of RCM catalyst, produces a racemate
Cost-Effectiveness Potentially lower reagent cost per step, but lower overall yield impacts final cost.Higher upfront catalyst cost, but higher yield may lead to lower cost per gram of product.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to (1-Aminocyclopent-3-en-1-yl)methanol, each with its own set of advantages and disadvantages.

Route 1 is a well-established method that provides good stereochemical control, which is crucial if a specific enantiomer is the target. However, its moderate overall yield and larger number of steps may render it less cost-effective for large-scale production.

Route 2 presents a more modern and efficient approach with a significantly higher potential overall yield and fewer synthetic steps. The main drawback is the high cost of the ruthenium catalyst for the ring-closing metathesis step and the fact that it produces a racemic product. For applications where a racemic mixture is acceptable or where efficient chiral separation methods are available, this route is likely to be more cost-effective, especially at a larger scale where the catalyst cost can be amortized.

For drug development professionals , the choice between these routes will depend on the specific requirements of the project. If a specific stereoisomer is required from the outset, Route 1 or an asymmetric version of Route 2 would be necessary. If a racemic mixture is sufficient for initial studies, the higher efficiency and yield of Route 2 make it a very attractive option, provided the initial investment in the RCM catalyst is feasible. Further process optimization to reduce catalyst loading or to recycle the catalyst could significantly enhance the economic viability of Route 2.

References

  • Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. (2002). Nucleosides, Nucleotides & Nucleic Acids, 21(1), 65-72.
  • Lithium Aluminum Hydride, ≥97%, Powder, Reagent Grade. Carolina Chemical.
  • Synthesis of aminocyclopentane carboxylic acids. WO2008138621A2.
  • Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides.
  • Triphosgene price, buy Triphosgene. ChemicalBook.
  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal.
  • N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine | 93102-05-7. Tokyo Chemical Industry (India) Pvt. Ltd.
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  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 93102-05-7. ChemicalBook.
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  • CAS No : 229177-52-0 | Product Name : (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol D-Tartrate.
  • 1,3-Cyclopentadiene-542-92-7
  • Triphenylphosphine | CAS No. 603-35-0. Apollo Scientific.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Aminocyclopent-3-EN-1-YL)methanol

This guide provides an in-depth operational plan for the safe handling of (1-Aminocyclopent-3-EN-1-YL)methanol (CAS No. 76910-11-7)[1].

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of (1-Aminocyclopent-3-EN-1-YL)methanol (CAS No. 76910-11-7)[1]. As a dedicated resource for our scientific community, this document moves beyond a simple checklist. It is designed to instill a deep, causal understanding of the necessary safety protocols, empowering researchers to work with confidence and security. Our commitment is to your safety and the integrity of your research.

Hazard Assessment: A Synthesis of Functional Group Analysis

Functional GroupAssociated HazardsRationale and Authoritative Context
Primary Cyclic Amine Corrosive; Skin/eye irritant; Respiratory irritant; Potential for flammability.Amines are derivatives of ammonia and can be corrosive and irritating to the skin, eyes, and respiratory tract.[2][3] Safe handling requires robust protective measures to prevent contact and inhalation.[4]
Allylic Alcohol High acute toxicity (oral, dermal, inhalation); Severe eye, skin, and respiratory irritation; Flammable liquid; Skin absorption.The presence of the double bond adjacent to the alcohol-bearing carbon significantly increases reactivity and toxicity. Allyl alcohol itself is a well-documented hazardous substance that can cause severe tissue damage and is readily absorbed through the skin.[5][6]
Methanol Moiety Toxic (if swallowed, inhaled, or in contact with skin); Causes organ damage (central nervous system, eyes).While part of a larger molecule, the inherent toxicity of methanol warrants consideration. Methanol is toxic and can cause severe health effects, including blindness and damage to the central nervous system, upon exposure.[7][8][9]

Based on this analysis, (1-Aminocyclopent-3-EN-1-YL)methanol should be treated as a toxic, corrosive, and flammable substance with a high potential for skin absorption and severe irritation to eyes and the respiratory system.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be tailored to the scale and nature of the procedure.

Core PPE Requirements (All Procedures)
  • Eye and Face Protection : Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[10] Due to the severe irritation potential, a full face shield must be worn over the safety goggles during any transfer of liquids or when splashes are possible.[2][11]

  • Hand Protection : Double-gloving is recommended. Use chemically resistant gloves such as nitrile or neoprene.[2] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[11] Given the high risk of skin absorption from the allylic alcohol group, consult the glove manufacturer's specifications for breakthrough time and permeation data.

  • Body Protection : A flame-resistant laboratory coat is required at all times. When handling quantities greater than a few milliliters or when there is a significant risk of splashing, an impervious, chemical-resistant apron and arm sleeves must be worn.[2]

  • Footwear : Fully enclosed, chemical-resistant footwear is mandatory.

Respiratory Protection

All handling of (1-Aminocyclopent-3-EN-1-YL)methanol must be performed within a certified chemical fume hood to minimize inhalation exposure.

ConditionMinimum Respiratory Protection
Standard Use (in a certified chemical fume hood)No respirator required if fume hood is functioning correctly.
Potential for Aerosol Generation (e.g., sonicating, vortexing)A NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary, even within a fume hood.[12]
Spill or Emergency A self-contained breathing apparatus (SCBA) with a full facepiece operated in positive pressure mode is required for entry into areas with unknown concentrations or for emergency response.[13][14]

Below is a workflow diagram to guide the selection of appropriate PPE.

PPE_Selection_Workflow cluster_0 PPE Selection for (1-Aminocyclopent-3-EN-1-YL)methanol start Start: Procedure Planning core_ppe Mandatory Core PPE: - Chemical Goggles - Lab Coat - Closed-toe Shoes - Chem-resistant Gloves start->core_ppe Always Start Here fume_hood Work in Chemical Fume Hood? splash_risk Risk of Splash or >5 mL Volume? fume_hood->splash_risk Yes no_hood STOP! Do Not Proceed. Consult EHS. fume_hood->no_hood No core_ppe->fume_hood enhanced_ppe Add: - Full Face Shield - Chemical Apron - Double Gloves splash_risk->enhanced_ppe Yes aerosol_risk Aerosol Generation? splash_risk->aerosol_risk No enhanced_ppe->aerosol_risk respirator Use NIOSH-approved Respirator (Organic Vapor Cartridge) aerosol_risk->respirator Yes end_procedure Proceed with Caution aerosol_risk->end_procedure No respirator->end_procedure Waste_Disposal_Workflow cluster_1 Waste Disposal for (1-Aminocyclopent-3-EN-1-YL)methanol start Waste Generated waste_type Liquid or Solid Waste? start->waste_type liquid_container Collect in Designated, Labeled, Sealed Liquid Waste Container waste_type->liquid_container Liquid solid_container Collect in Designated, Labeled, Sealed Solid Waste Container waste_type->solid_container Solid storage Store in Satellite Accumulation Area liquid_container->storage solid_container->storage full_container Container Full? storage->full_container full_container->storage No, Continue Use contact_ehs Contact EHS for Waste Pickup full_container->contact_ehs Yes end Waste Removed contact_ehs->end

Caption: Hazardous Waste Disposal Workflow.

By adhering to these rigorous safety and disposal protocols, you ensure a secure laboratory environment for yourself and your colleagues, upholding the highest standards of scientific integrity and responsibility.

References

  • Allyl alcohol - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Allyl Alcohol - Product Safety Bulletin. (n.d.). LyondellBasell. Retrieved from [Link]

  • Safety Data Sheet. (2018-07-01). Global Industrial. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Allyl alcohol. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Glove Selector. (n.d.). Protective Industrial Products. Retrieved from [Link]

  • Material Safety Data Sheet - ADDOCAT KE-9018 363D. (n.d.). Tri-iso. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • 1-Amino-3-cyclopentene-1-methanol. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • ALLYL ALCOHOL. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]

  • Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Safety Data Sheet Methanol. (2021-02-14). DCMR. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

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